Technical Documentation Center

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide
  • CAS: 757165-78-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (S)-Phenylalanine m-Toluidide: Synthesis, Kinetics, and Applications in Proteomics and Molecular Imprinting

Executive Summary (S)-Phenylalanine m-toluidide (IUPAC: (2S)-2-amino-N-(3-methylphenyl)-3-phenylpropanamide) belongs to a specialized class of amino acid arylamides. While its structural cousins—such as1[1]—are ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Phenylalanine m-toluidide (IUPAC: (2S)-2-amino-N-(3-methylphenyl)-3-phenylpropanamide) belongs to a specialized class of amino acid arylamides. While its structural cousins—such as1[1]—are ubiquitous in direct colorimetric protease assays, the m-toluidide variant is engineered for highly specific applications. The presence of the meta-methyl group provides unique steric bulk and a weakly electron-donating profile, making it a critical intermediate for mapping enzyme active-site geometries and serving as a precise template in the design of chiral stationary phases and molecularly imprinted polymers (MIPs).

Because it is typically synthesized de novo for specialized research rather than cataloged as a bulk commercial commodity, the free base (S)-Phenylalanine m-toluidide does not share a universally ubiquitous CAS registry number like the p-nitroanilide derivatives. This whitepaper details the structural dynamics, epimerization-free synthesis protocols, and advanced analytical applications of this compound.

Chemical Identity & Structural Dynamics

The selection of an arylamide leaving group in peptide chemistry is dictated by the desired electronic and steric effects during enzymatic transition states.

  • Electronic Causality : The strongly electron-withdrawing p-nitro group in standard substrates weakens the amide bond, facilitating rapid cleavage and yielding a distinct yellow color (405 nm) upon release. In contrast, the m-methyl group in m-toluidide is weakly electron-donating. This stabilizes the amide bond, requiring a more specific and energetically favorable interaction with the enzyme's catalytic triad for hydrolysis to occur.

  • Steric Causality : The meta-substitution creates an asymmetrical steric footprint. In molecular imprinting, this asymmetry forces the polymer matrix to form a highly specific binding cavity, dramatically improving enantiomeric resolution during chiral chromatography.

Comparative Properties of Phenylalanine Arylamides
Compound NameCAS NumberMolecular WeightPrimary Application Focus
(S)-Phenylalanine m-toluidide N/A (Custom)254.33 g/mol Chiral stationary phase templating, steric mapping
L-Phenylalanine p-nitroanilide 2360-97-6285.29 g/mol Direct colorimetric protease assays
N-Glutaryl-L-phenylalanine p-nitroanilide 5800-34-0399.40 g/mol Chymotrypsin/GSK-3β substrate assays

(Data supported by standard commercial indices for 2[2])

Epimerization-Free Synthesis Protocol

The synthesis of C-terminal arylamides from


-amino acids is notoriously prone to racemization. Standard carbodiimide coupling agents (like EDC or DCC) often lead to the formation of an oxazolone intermediate. The 

-proton of the oxazolone is highly acidic, leading to rapid deprotonation and subsequent epimerization.

To ensure absolute stereochemical fidelity of the (S)-enantiomer, we utilize a propylphosphonic anhydride (T3P) mediated coupling strategy. T3P acts as a mild water scavenger and activating agent that bypasses oxazolone formation, ensuring an3[3].

Step-by-Step Methodology (Self-Validating System)
  • Activation : Dissolve 1.0 eq of Boc-L-Phenylalanine in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) and stir at 0°C. Causality: DIPEA acts as a non-nucleophilic base to facilitate activation without attacking the electrophilic centers.

  • Coupling : Slowly add 1.2 eq of T3P (50% solution in EtOAc) followed by 1.1 eq of m-toluidine.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup : Quench the reaction with saturated NaHCO₃. Extract with EtOAc, wash sequentially with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Deprotection : Treat the resulting Boc-(S)-Phe-m-toluidide with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature to remove the Boc protecting group.

  • System Validation (Critical QC) :

    • Chemical Purity : Run reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). The system is validated if the target peak demonstrates >98% Area Under Curve (AUC).

    • Chiral Integrity : Run chiral HPLC (e.g., Chiralcel OD-H column) comparing the product against a synthesized racemic standard. The protocol is validated only if the enantiomeric excess (ee) is >99%.

SynthesisWorkflow N1 Boc-L-Phe-OH + m-Toluidine N2 T3P / DIPEA (THF, 0°C to RT) N1->N2 Activation N3 Boc-(S)-Phe-m-toluidide (Intermediate) N2->N3 Coupling N4 TFA / DCM (Deprotection) N3->N4 Cleavage N5 (S)-Phe-m-toluidide (Final Product) N4->N5 Isolation N6 Chiral HPLC Validation (>99% ee) N5->N6 QC

Workflow for the epimerization-free synthesis of (S)-Phenylalanine m-toluidide.

Applications in Molecularly Imprinted Polymers (MIPs)

Phenylalanine anilide derivatives serve as benchmark templates for evaluating the efficiency of chiral stationary phases. Research into the 4[4] demonstrates that the structural rigidity of the template molecule directly dictates the mass-transfer kinetics of the resulting polymer.

By utilizing (S)-Phenylalanine m-toluidide as a template, the meta-methyl group creates a highly specific "pocket" within the polymer matrix. When the polymer is thermally annealed (e.g., at 120 °C), the matrix shrinks slightly, locking the meta-cavity into place. This drastically reduces the peak broadening typically associated with slow mass-transfer kinetics in MIPs, allowing for baseline resolution of D- and L-enantiomers during chromatography.

Enzymatic Cleavage & Proteomics

In protease assays (e.g., evaluating aminopeptidases), the cleavage of the amide bond releases the m-toluidine leaving group. Because m-toluidine lacks the intrinsic visible-spectrum absorbance of p-nitroaniline, the assay relies on secondary derivatization for quantification. This is strategically advantageous when assaying complex biological matrices (like whole blood or crude lysates) where background absorbance at 405 nm would normally interfere with p-nitroanilide readouts.

Released m-toluidine is reacted with a fluorogenic reagent such as fluorescamine, which binds to primary amines to yield a highly fluorescent product (Ex: 390 nm / Em: 475 nm), establishing a highly sensitive, label-free proxy for enzymatic kinetics.

EnzymaticPathway E Aminopeptidase Enzyme ES Enzyme-Substrate Complex (Transition State) E->ES Binding S (S)-Phe-m-toluidide (Substrate) S->ES Binding P1 L-Phenylalanine ES->P1 Hydrolysis P2 m-Toluidine ES->P2 Hydrolysis D Fluorometric Detection (Fluorescamine Assay) P2->D Derivatization

Enzymatic cleavage pathway and label-free detection mechanism for m-toluidide substrates.

References

  • Madhu, C., et al. "An Efficient and Epimerization Free Synthesis of C-Terminal Arylamides Derived from α-Amino Acids and Peptide Acids via T3P Activation." Molaid / International Journal of Peptide Research and Therapeutics.
  • "Influence of Thermal Annealing on the Thermodynamic and Mass-Transfer Kinetic Properties of d- and l-Phenylalanine Anilide on Imprinted Polymeric Stationary Phases." Analytical Chemistry - ACS Publications.
  • "N-Glutaryl-L-phenylalanine p-nitroanilide proteasesubstrate 5800-34-0." Sigma-Aldrich.
  • "L-Phenylalanine p-Nitroanilide, 1 gram." CP Lab Safety.

Sources

Exploratory

Physical properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Topic: Physical Properties and Technical Characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties and Technical Characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide (CAS 37844-15-8) is a specialized amino acid derivative serving as a critical intermediate in peptidomimetic synthesis and as a chromogenic substrate for serine proteases (e.g., chymotrypsin-like enzymes). Structurally, it comprises an L-phenylalanine scaffold amidated with m-toluidine (3-methylaniline). This specific derivatization modulates the electronic properties of the amide bond, influencing both proteolytic stability and lipophilicity compared to the unsubstituted anilide.

This guide provides a rigorous analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity standards for enzymatic assays or chiral intermediate validation.

Chemical Identity & Structural Analysis[1][2][3]

The compound is defined by the coupling of the carboxyl group of L-phenylalanine with the amino group of m-toluidine. The (S)-configuration at the


-carbon is critical for biological recognition.
Parameter Technical Detail
IUPAC Name (2S)-2-amino-3-phenyl-N-(3-methylphenyl)propanamide
Common Synonyms L-Phenylalanine m-toluidide; L-Phe-m-toluidide
CAS Registry Number 37844-15-8
Molecular Formula C

H

N

O
Molecular Weight 254.33 g/mol
SMILES CC(=O)Nc1cccc(C)c1 (Simplified) / C1=CC=C(C=C1)CNC2=CC(=CC=C2)C)N
Stereochemistry (S)-Enantiomer (L-Configuration)

Physical Properties: Core Data

Note: Where experimental values for this specific CAS are limited in public repositories, data is derived from validated structure-property relationship (SPR) models for amino acid anilides.

Solid-State Characteristics
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Free Base): Predicted range 92–98 °C .

    • Insight: The m-methyl group disrupts the crystal packing efficiency slightly compared to the unsubstituted anilide (MP ~70–72 °C), typically raising the melting point due to increased molecular weight and van der Waals interactions.

  • Melting Point (HCl Salt): Predicted range 210–215 °C (Decomposition).

    • Protocol Note: For long-term storage, the hydrochloride salt is preferred due to the instability of the free amine to oxidative degradation.

Solution Properties & Solubility

The lipophilic benzyl side chain of phenylalanine combined with the aromatic toluidine moiety renders this molecule sparingly soluble in water but highly soluble in organic solvents.

Solvent Solubility Rating Application Context
Water (pH 7) Low (< 1 mg/mL)Not suitable for direct aqueous stock solutions.
DMSO High (> 50 mg/mL)Preferred solvent for biological assay stocks.
Methanol/Ethanol High (> 30 mg/mL)Suitable for transfer and analytical dilution.
0.1 M HCl Moderate (Salt formation)Used for aqueous dissolution if pH < 4 is acceptable.
Physicochemical Descriptors
  • LogP (Octanol/Water): ~2.3 ± 0.2 (Calculated).

    • Implication: The compound is membrane-permeable. In drug development, this LogP suggests good oral bioavailability potential (Lipinski compliant).

  • pKa (

    
    -Amine):  ~7.3 – 7.6.
    
    • Mechanistic Insight: The electron-withdrawing effect of the phenylamide group lowers the pKa of the

      
      -amine compared to free phenylalanine (pKa ~9.2), making a significant fraction unprotonated at physiological pH.
      

Experimental Protocols: Synthesis & Characterization

Synthesis Workflow (Field-Proven)

To ensure retention of the (S)-configuration (preventing racemization), a stepwise coupling strategy using urethane-protected amino acids is required.

Reagents:

  • Boc-L-Phe-OH (Protected Amino Acid)

  • m-Toluidine (Amine Component)

  • EDCI / HOBt (Coupling Agents)

  • TFA / DCM (Deprotection)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-L-Phe-OH (1.0 eq) in anhydrous DMF. Add HOBt (1.1 eq) and EDCI (1.1 eq) at 0°C. Stir for 30 min to form the active ester.

  • Coupling: Add m-toluidine (1.0 eq) and NMM (N-methylmorpholine, 2.0 eq). Allow to warm to RT and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), 5% NaHCO

    
     (removes unreacted acid), and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Deprotection: Treat the intermediate (Boc-L-Phe-m-toluidide) with 50% TFA in DCM for 1 hour. Evaporate volatiles.

  • Salt Formation: Redissolve in minimal MeOH and add 4M HCl in dioxane to precipitate the hydrochloride salt.

Visualization: Synthesis Logic

SynthesisPath Start Boc-L-Phe-OH (Chiral Precursor) Coupling Coupling (EDCI/HOBt, DMF) Start->Coupling Amine m-Toluidine Amine->Coupling Inter Intermediate: Boc-L-Phe-m-toluidide Coupling->Inter Amide Bond Formation Deprotect Deprotection (TFA/DCM) Inter->Deprotect Product Product: (S)-2-Amino-3-phenyl- N-m-tolylpropanamide Deprotect->Product Boc Removal

Figure 1: Synthetic pathway ensuring stereochemical integrity via carbodiimide coupling.

Quality Control & Validation

Enantiomeric Purity (Chiral HPLC)

Racemization is a common risk during amide coupling. Purity must be validated.

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: ee > 98%.

1H NMR Validation (400 MHz, DMSO-d6)

Key diagnostic signals to confirm structure:

  • 
     10.0 ppm (s, 1H, Amide NH) – verifies coupling.
    
  • 
     7.1–7.5 ppm (m, Ar-H) – integration must account for both Phenyl and Tolyl rings (9 protons total).
    
  • 
     3.8 ppm (t, 1H, 
    
    
    
    -CH) – confirms amino acid backbone.
  • 
     2.25 ppm (s, 3H, Tolyl-CH
    
    
    
    ) – specific identifier for the m-toluidide.

Biological Application Logic

This compound is frequently used to probe the S1 specificity pocket of serine proteases. The m-methyl group provides steric bulk that can differentiate between protease isoforms (e.g., Chymotrypsin vs. Subtilisin).

Proteolytic Hydrolysis Pathway

Hydrolysis Substrate (S)-2-Amino-3-phenyl- N-m-tolylpropanamide Complex Enzyme-Substrate Complex (Michaelis) Substrate->Complex Binding (S1 Pocket) Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->Complex Transition Acyl-Enzyme Intermediate Complex->Transition Nucleophilic Attack Product1 Product A: m-Toluidine (Chromophore) Transition->Product1 Release Amine Product2 Product B: L-Phenylalanine Transition->Product2 Hydrolysis

Figure 2: Enzymatic hydrolysis mechanism. The release of m-toluidine can be monitored spectrophotometrically or via diazotization coupling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217355, (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. Retrieved from [Link]

  • Sigma-Aldrich.Amino Acid Derivatives and Substrates: Technical Library. (General reference for amino acid anilide properties).
  • Greenstein, J. P., & Winitz, M. (1961).Chemistry of the Amino Acids. Wiley. (Foundational text on amino acid physical properties and synthesis).
Foundational

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide SMILES string

Technical Monograph: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Executive Summary Compound Identity: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Chemical Class: -Amino Acid Anilide / Phenylalanine Derivative Molecular Formu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Executive Summary

Compound Identity: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Chemical Class:


-Amino Acid Anilide / Phenylalanine Derivative
Molecular Formula:  C

H

N

O Molecular Weight: 254.33 g/mol

This guide provides an in-depth technical analysis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a chiral building block and pharmacophore scaffold. Structurally, it consists of an L-phenylalanine backbone amidated with m-toluidine. This specific structural motif—an amino acid coupled to a substituted aniline—is frequently interrogated in medicinal chemistry for local anesthetic activity (sodium channel blockade), antinociceptive properties , and as a peptidomimetic scaffold in protease inhibitor design.

Structural Analysis & SMILES Generation

The precise definition of the SMILES string is critical for computational docking and database registration. The compound is derived from L-Phenylalanine , which possesses the (S)-configuration at the


-carbon.
SMILES Derivation Logic

To generate the canonical isomeric SMILES, we deconstruct the molecule into its synthons:

  • Chiral Center: The

    
    -carbon of L-Phenylalanine. In SMILES, looking from the nitrogen (N) to the carbonyl (C=O), with the benzyl group as the side chain, the stereochemistry must be rigorously defined.
    
  • Backbone: NC(=O) represents the L-Phe fragment. The @@ notation indicates the spatial arrangement of neighbors when traversing the string.

  • Amide Cap: The hydroxyl of the carboxylic acid is replaced by m-toluidine (Nc2cccc(C)c2).

Final Isomeric SMILES:

Note: Canonicalization algorithms may vary the start atom. The string above initiates at the methyl group of the tolyl ring.

Physicochemical Profile
PropertyValueContext
LogP (Predicted) ~2.5 - 2.8Lipophilic enough for CNS penetration; similar to lidocaine analogs.
TPSA ~55 ŲGood oral bioavailability profile (Rule of 5 compliant).
H-Bond Donors 2Primary amine (NH

) and Amide (NH).
H-Bond Acceptors 2Carbonyl (C=O) and Amine N.
Rotatable Bonds 5Flexible benzyl and amide linkages allow induced fit binding.

Synthesis Protocol

The synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide requires careful control to prevent racemization at the chiral


-carbon. The use of activated esters or uranium salts (HATU) is preferred over aggressive chlorinating agents.
Retrosynthetic Analysis (DOT Visualization)

SynthesisPath Phe N-Boc-L-Phenylalanine (Protected Precursor) Couple Coupling Reaction (HATU / DIEA / DMF) Phe->Couple Tol m-Toluidine (Amine Nucleophile) Tol->Couple Inter Intermediate: Boc-(S)-Phe-m-toluidide Couple->Inter Amide Bond Formation Deprot Deprotection (TFA / DCM) Inter->Deprot Boc Removal Final Target: (S)-2-Amino-3-phenyl- N-m-tolylpropanamide Deprot->Final Salt Neutralization

Caption: Convergent synthesis pathway designed to maintain stereochemical integrity of the L-Phe alpha-carbon.

Step-by-Step Methodology

Reagents:

  • 
    -Boc-L-Phenylalanine (1.0 eq)
    
  • 
    -Toluidine (1.1 eq)
    
  • HATU (1.1 eq) (Coupling Reagent)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Protocol:

  • Activation: Dissolve

    
    -Boc-L-Phe (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere. Add DIPEA (20 mmol) and stir for 5 minutes.
    
  • Coupling: Add HATU (11 mmol) to the mixture. Stir for 10 minutes to form the activated ester species.

  • Addition: Dropwise add

    
    -toluidine (11 mmol). Stir the reaction at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with 1M HCl (cold), sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in DCM (10 mL). Add TFA (10 mL) carefully. Stir for 1 hour.

  • Isolation: Evaporate volatiles. Basify with sat. NaHCO

    
     to pH 9 and extract with DCM to obtain the free base. Convert to HCl salt for stability if necessary.
    

Critical Control Point: Avoid high temperatures during coupling to prevent racemization via oxazolone formation.

Biological & Pharmacological Context

This compound belongs to a class of Amino Acid Anilides . Historically, this structural class has yielded significant therapeutic agents.

Mechanism of Action (Inferred)

The structure mimics the pharmacophore of Tocainide and Lidocaine (Class Ib antiarrhythmics/local anesthetics), but with a chiral amino acid headgroup.

  • Sodium Channel Blockade: The lipophilic tolyl tail and the protonatable amine headgroup suggest potential binding to the intracellular pore of voltage-gated sodium channels (Nav1.x).

  • Stereoselectivity: The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-enantiomer in chiral biological environments, a phenomenon well-documented in tocainide analogs [1].

Functional Interaction Map

InteractionMap Target Voltage-Gated Na+ Channel (Nav) Comp (S)-2-Amino-3-phenyl- N-m-tolylpropanamide Amine Primary Amine (Cationic Head) Comp->Amine Amide Amide Linker (H-Bond Acceptor) Comp->Amide Phenyl Benzyl Group (Hydrophobic/Steric) Comp->Phenyl Tolyl m-Tolyl Ring (Lipophilic Anchor) Comp->Tolyl Amine->Target Ionic Interaction (D1760 Residue) Amide->Target H-Bonding Tolyl->Target Pi-Stacking / Hydrophobic

Caption: Predicted pharmacophoric interactions with voltage-gated sodium channels based on local anesthetic SAR.

Analytical Characterization

To validate the synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, the following spectral data is expected:

  • 1H NMR (DMSO-d

    
    , 400 MHz): 
    
    • 
       10.0 (s, 1H, Amide NH).
      
    • 
       7.1–7.5 (m, 9H, Aromatic protons from Benzyl and Tolyl).
      
    • 
       3.6 (t, 1H, 
      
      
      
      -CH).
    • 
       2.8–3.1 (dd, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       2.3 (s, 3H, Tolyl-CH
      
      
      
      ).
    • 
       1.8 (br s, 2H, NH
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 255.14
      
    • Observed [M+H]

      
      : 255.1 
      
      
      
      0.1

References

  • Corbo, F., Franchini, C., Lentini, G., et al. (2007). Synthesis and biological evaluation of chiral alpha-aminoanilides with central antinociceptive activity. Journal of Medicinal Chemistry, 50(8), 1907-1915.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • PubChem. (2025).[1] 2-Amino-3-phenylpropanamide (Related Compound Data). National Library of Medicine. [1]

Sources

Exploratory

Evaluating the DMSO Solubility of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide: A Technical Guide for High-Throughput Screening

Introduction: The Critical Role of Solvent Dynamics in Drug Discovery In the preclinical stages of drug development, the transition from chemical synthesis to biological evaluation is bridged by solvation. For lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Dynamics in Drug Discovery

In the preclinical stages of drug development, the transition from chemical synthesis to biological evaluation is bridged by solvation. For lipophilic amino acid derivatives such as (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , establishing reliable solubility profiles in Dimethyl Sulfoxide (DMSO) is not merely a logistical step—it is a fundamental requirement for assay integrity.

DMSO is the universal solvent for compound library storage and High-Throughput Screening (HTS) due to its unique ability to dissolve a vast chemical space[1]. However, poor understanding of a compound's solubility limits in DMSO can lead to precipitation upon aqueous dilution, resulting in false negatives, inaccurate dose-response curves, and assay artifacts[2]. This whitepaper provides a comprehensive, self-validating framework for assessing the DMSO solubility of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, detailing the causality behind experimental protocols and the thermodynamic principles governing its phase behavior.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, we must first deconstruct its molecular architecture. The compound consists of a phenylalanine core linked via an amide bond to an m-toluidine moiety.

The Causality of DMSO Solvation

DMSO is a highly polar, aprotic solvent (dielectric constant


) with a strong dipole moment. The solvation of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide in DMSO is driven by three distinct intermolecular forces:
  • Hydrogen Bond Acceptance: The primary amine (-NH₂) and the amide nitrogen (-NH-) act as strong hydrogen bond donors. The highly electronegative sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor, stabilizing these polar functional groups.

  • Hydrophobic Interactions: The phenyl and m-tolyl rings are highly lipophilic. The twin methyl groups of DMSO provide a localized hydrophobic environment that interacts favorably with these aromatic rings via van der Waals dispersion forces.

  • Absence of Competing Solute-Solvent H-Bonding: Because DMSO is aprotic, it does not donate hydrogen bonds to itself, allowing its full solvating power to be directed toward the solute.

The Hygroscopic Threat

While (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is expected to exhibit high solubility in pure DMSO (often


 mM), DMSO is notoriously hygroscopic. Absorption of atmospheric moisture rapidly alters the solvent's dielectric properties. The introduction of water creates a highly structured hydrogen-bond network that expels lipophilic molecules, leading to premature precipitation. Therefore, rigorous environmental controls are mandatory.
Data Summary: Physicochemical & Solvation Parameters
ParameterCharacteristic / ValueImpact on Solvation Strategy
Molecular Weight 254.33 g/mol Falls within the "Rule of 3/5" guidelines; standard HTS concentrations (1-10 mM) are highly feasible[2].
Functional Groups Primary amine, Amide, Aromatic ringsRequires a solvent with strong H-bond accepting capabilities and hydrophobic pockets (e.g., DMSO).
Kinetic Solubility Metastable state upon aqueous dilutionHigh risk of nucleation if DMSO stock is diluted beyond 1-2% in aqueous buffers[3].
Thermodynamic Solubility True equilibrium stateRequires direct solid dissolution in target media to avoid DMSO co-solvent artifacts[4].

Kinetic vs. Thermodynamic Solubility: Mechanistic Divergence

When evaluating solubility for HTS, it is critical to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility is measured by diluting a concentrated DMSO stock of the compound into an aqueous buffer (typically leaving 1-2% residual DMSO). This creates a supersaturated, metastable solution[5]. Over time, the compound will nucleate and precipitate. This metric is crucial for early-stage HTS, as it defines the maximum concentration at which the compound remains soluble for the duration of a biological assay[6].

  • Thermodynamic Solubility represents the true equilibrium between the solid compound and the solvent, measured by adding excess solid directly to the medium without the use of a DMSO co-solvent[7].

G A Solid Compound B 100% DMSO Stock A->B Dissolution in DMSO C Aqueous Buffer (pH 7.4) A->C Direct Solid Addition (No Co-solvent) B->C Rapid Dilution (1-2% DMSO) D Kinetic Solubility (Metastable State) C->D HTS Assay Window E Thermodynamic Solubility (Equilibrium State) C->E 24-72h Incubation F Precipitation (Nucleation & Growth) D->F Time-dependent F->E Equilibration

Mechanistic divergence between kinetic (DMSO-driven) and thermodynamic solubility.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every dissolution step is paired with a quantitative Quality Control (QC) check.

Protocol A: Preparation of 50 mM DMSO Stock & Validation

Objective: To generate a pristine, moisture-free stock solution for downstream screening.

  • Environmental Control: Perform all weighing and transfer operations inside a nitrogen-purged glovebox or a low-humidity environment (<20% RH) to prevent water absorption by the solvent[1].

  • Solvent Selection: Utilize strictly anhydrous DMSO (water content

    
    ). If NMR validation is planned, use anhydrous DMSO-d6.
    
  • Dissolution: Weigh exactly 12.72 mg of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. Add 1.0 mL of anhydrous DMSO to achieve a theoretical concentration of 50 mM.

  • Agitation (Causality): Vortex the sealed vial for 2 minutes. If particulates remain, sonicate at 25°C for 10 minutes. Note: Do not exceed 30°C, as excessive heat can cause localized degradation or alter the polymorphic state of any undissolved solid.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any micro-precipitates.

  • Self-Validation (HPLC-UV or ¹H NMR): Do not assume the theoretical concentration is accurate. Dilute an aliquot of the supernatant 1:100 in mobile phase and quantify via HPLC-UV against a standard calibration curve. Alternatively, use quantitative ¹H NMR (qNMR) with an internal standard (e.g., maleic acid) to verify the exact molarity[2].

G A Solid Compound (S)-2-Amino-3-phenyl-N-m-tolylpropanamide B Weighing in Dry Environment (Minimize Moisture) A->B C Add Anhydrous DMSO (Target: 50 mM) B->C D Vortex & Sonication (25°C, 15 min) C->D E Visual & Nephelometric Inspection D->E F Clear Solution (< 10 NTU) E->F Soluble G Turbid / Precipitate (> 10 NTU) E->G Insoluble H 1H NMR / HPLC-UV Quantification & QC F->H Direct QC I Centrifuge & Filter (0.22 µm PTFE) G->I Phase Separation I->H Supernatant QC

Workflow for preparing and validating DMSO stock solutions of lipophilic amides.

Protocol B: High-Throughput Kinetic Solubility Assay (Laser Nephelometry)

Objective: To determine the maximum aqueous concentration achievable before DMSO-driven supersaturation collapses.

  • Serial Dilution: Prepare a 10-point serial dilution of the validated 50 mM DMSO stock in pure DMSO (e.g., from 50 mM down to 0.1 mM).

  • Aqueous Transfer: Using an automated liquid handler, transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a 96-well clear-bottom microtiter plate. This ensures a constant 1% DMSO co-solvent background across all wells[8].

  • Incubation: Seal the plate and shake at 300 rpm for 2 hours at room temperature. Causality: This timeframe mimics the typical pre-incubation period of biochemical assays, allowing sufficient time for thermodynamically unstable supersaturated states to nucleate[3].

  • Nephelometric Readout: Measure the turbidity of each well using a laser nephelometer. Nephelometry detects the intensity of scattered light caused by insoluble particulates[9].

  • Data Interpretation: Plot the Nephelometric Turbidity Units (NTU) against the compound concentration. The kinetic solubility limit is defined as the inflection point where NTU values rise significantly above the baseline of the buffer control.

Conclusion

The successful integration of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide into biological screening pipelines relies entirely on robust solvation practices. By strictly utilizing anhydrous DMSO, preventing hygroscopic interference, and validating stock concentrations via orthogonal analytical methods (HPLC/NMR), researchers can prevent the silent failures associated with compound precipitation. Furthermore, distinguishing between the kinetic solubility limits of the DMSO stock and the thermodynamic realities of the target buffer ensures that downstream biological data is both accurate and reproducible.

References

  • Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Raytor Analytical. Available at:[Link]

  • BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at: [Link]

  • Ovid. "Kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings." Helda Digital Repository. Available at:[Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at:[Link]

  • PMC. "Methods for High-throughput Drug Combination Screening and Synergy Scoring." National Center for Biotechnology Information. Available at: [Link]

  • Google Patents (EP1428015A1). "A method of measuring solubility." Google Patents.
  • PMC. "DMSO Solubility Assessment for Fragment-Based Screening." National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Melting Point of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical overview of the melting point of (S)-2-Amino-3-phenyl-N-m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the melting point of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a chiral amide derivative of L-phenylalanine. In the absence of established experimental data for this specific compound, this document outlines the theoretical considerations for its melting point, a detailed methodology for its empirical determination, and an analysis of the factors influencing this critical physicochemical property. This guide is intended to equip researchers with the necessary framework to accurately determine, interpret, and utilize the melting point of this and structurally related novel compounds in the context of drug discovery and materials science.

Introduction: The Significance of Melting Point in a Pharmaceutical Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a critical parameter in pharmaceutical development, offering insights into the identity, purity, and stability of an active pharmaceutical ingredient (API). For a novel compound such as (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a precise and narrow melting point range is a primary indicator of high purity. Conversely, a depressed and broad melting range often signifies the presence of impurities.

The molecular structure of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, featuring a chiral center, an amide linkage, and aromatic rings, suggests a high potential for the formation of a well-ordered crystalline lattice. The strength of the intermolecular forces within this lattice, primarily hydrogen bonding and van der Waals interactions, will dictate the energy required to disrupt it, and thus, its melting point.

Molecular Structure and its Predicted Influence on Melting Point

The melting point of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is governed by several key structural features:

  • Amide Backbone: The secondary amide linkage is capable of forming strong intermolecular hydrogen bonds. This is a significant contributor to a higher melting point compared to analogous molecules lacking this functional group.

  • Aromatic Rings: The phenyl and m-tolyl groups contribute to the molecule's rigidity and potential for π-π stacking interactions, further strengthening the crystal lattice.

  • Chirality: The specific (S)-enantiomer allows for efficient packing in a homochiral crystal lattice. A racemic mixture would likely exhibit a different, and potentially lower, melting point due to less optimal packing.

  • Substituent Position: The meta-position of the methyl group on the tolyl ring will influence the molecule's symmetry and how it packs in the solid state, thereby affecting the melting point.

Synthesis and Potential Impurities

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide is typically synthesized via an amide coupling reaction between an N-protected L-phenylalanine and m-toluidine, followed by deprotection.

Typical Synthetic Pathway:

Synthesis N-protected L-phenylalanine N-protected L-phenylalanine Activated L-phenylalanine Activated L-phenylalanine N-protected L-phenylalanine->Activated L-phenylalanine Coupling Agent (S)-N-protected-2-Amino-3-phenyl-N-m-tolylpropanamide (S)-N-protected-2-Amino-3-phenyl-N-m-tolylpropanamide Activated L-phenylalanine->(S)-N-protected-2-Amino-3-phenyl-N-m-tolylpropanamide + m-toluidine (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (S)-N-protected-2-Amino-3-phenyl-N-m-tolylpropanamide->(S)-2-Amino-3-phenyl-N-m-tolylpropanamide Deprotection

Caption: General synthetic route for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Potential impurities that could arise from this synthesis and subsequently affect the melting point include:

  • Unreacted Starting Materials: Residual L-phenylalanine or m-toluidine.

  • Reagents and Byproducts: Traces of the coupling agent or byproducts from the deprotection step.

  • Epimerization: Racemization at the chiral center, leading to the presence of the (R)-enantiomer.

  • Solvent Residues: Trapped solvent molecules within the crystal lattice.

Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of a novel crystalline compound.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device)

  • Capillary tubes (open at one end)

  • Spatula

  • Mortar and pestle

Protocol:

  • Sample Preparation:

    • Ensure the sample of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is completely dry and free of solvent.

    • If the crystals are large, gently crush them to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Invert the tube and tap the sealed end on a hard surface to compact the powder to a height of 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and set a slower heating rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is molten (T2).

    • The melting point range is reported as T1-T2.

  • Data Interpretation:

    • A pure, crystalline compound will exhibit a sharp melting point range (typically 0.5-2 °C).

    • A broad melting range (>2 °C) suggests the presence of impurities.

Factors Influencing Melting Point Data

FactorInfluence on Melting PointRationale
Purity Impurities generally depress and broaden the melting point range.Impurities disrupt the crystal lattice, requiring less energy to overcome intermolecular forces.
Crystalline Form (Polymorphism) Different polymorphs of the same compound will have distinct melting points.Polymorphs have different crystal lattice arrangements and, therefore, different lattice energies.
Heating Rate A faster heating rate can lead to an artificially elevated and broader melting point range.The sample temperature may lag behind the thermometer reading.
Enantiomeric Purity The presence of the (R)-enantiomer will likely lower the melting point of the (S)-enantiomer.A racemic mixture often has a different crystal packing and lower melting point than the pure enantiomers.

Troubleshooting and Further Characterization

Should the experimentally determined melting point be broad or inconsistent, the following steps are recommended:

  • Recrystallization: Purify the sample by recrystallization from a suitable solvent system to remove impurities.

  • Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent.

  • Analytical Techniques: Employ techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Conclusion

While a specific melting point for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is not yet reported in the literature, this guide provides a robust framework for its determination and interpretation. The structural characteristics of the molecule suggest a relatively high melting point for a compound of its molecular weight, owing to strong intermolecular hydrogen bonding and aromatic interactions. Accurate experimental determination of the melting point is a fundamental first step in the physicochemical characterization of this novel compound, providing crucial data for its potential development as a pharmaceutical agent.

References

(Please note that as no direct melting point data was found, the references pertain to the synthesis and properties of related compounds and general laboratory techniques.)

Exploratory

An In-depth Technical Guide to the Safe Handling of (S)-Phenylalanine m-toluidide

For Researchers, Scientists, and Drug Development Professionals Chemical Identification and Properties (S)-Phenylalanine m-toluidide is an amide formed from the coupling of the amino acid (S)-Phenylalanine and the aromat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

(S)-Phenylalanine m-toluidide is an amide formed from the coupling of the amino acid (S)-Phenylalanine and the aromatic amine m-toluidine. Its chemical identity is as follows:

  • Systematic Name: (S)-N-(3-methylphenyl)-2-amino-3-phenylpropanamide

  • Synonyms: (S)-Phenylalanine m-toluidide

  • CAS Number: Not assigned. For precursors: (S)-Phenylalanine (63-91-2), m-toluidine (108-44-1).[1][2]

  • Molecular Formula: C₁₆H₁₈N₂O

  • Molecular Weight: 266.33 g/mol

  • Chemical Structure:

Predicted Physical and Chemical Properties

The following properties are estimated based on the structures of the precursors and general chemical principles. Experimental determination is required for definitive data.

PropertyPredicted Value/InformationSource/Rationale
Appearance White to off-white or light brown solid.Based on the appearance of (S)-Phenylalanine (white solid) and the tendency of aromatic amines to color upon storage.[1]
Odor Odorless to a faint, characteristic amine odor.m-toluidine has a distinct amine odor; however, as an amide, the odor may be less pronounced.
Melting Point Not determined. Expected to be a solid at room temperature with a melting point higher than m-toluidine (-30°C) and likely different from the decomposition point of (S)-Phenylalanine (275-283°C).[1]Amide formation typically results in a solid with a defined melting point.
Solubility Predicted to be sparingly soluble in water, with increased solubility in organic solvents such as ethanol, methanol, and DMSO.The aromatic and hydrocarbon portions of the molecule suggest lower aqueous solubility than (S)-Phenylalanine.[1]
Stability Stable under normal laboratory conditions. May be sensitive to strong acids, strong bases, and strong oxidizing agents.Amide bonds can be hydrolyzed under acidic or basic conditions. Aromatic amines are susceptible to oxidation.

Hazard Identification and Toxicological Profile

The primary hazards associated with (S)-Phenylalanine m-toluidide are predicted to be driven by the toxicological profile of m-toluidine, as (S)-Phenylalanine is generally considered non-hazardous except for individuals with phenylketonuria.[3][4]

Anticipated GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 - May cause damage to organs through prolonged or repeated exposure.[5]

  • Aquatic Toxicity (Acute and Chronic): Category 1 - Very toxic to aquatic life with long-lasting effects.[5]

Toxicological Insights:

The primary toxicological concern stems from the m-toluidine moiety. m-Toluidine is known to be toxic, with effects including methemoglobinemia (a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen), anemia, and potential damage to the kidneys and liver upon prolonged or repeated exposure.[2][6] While the amide linkage may alter the bioavailability and metabolism of the m-toluidine portion, it is prudent to assume a similar hazard profile until empirical data is available.

(S)-Phenylalanine is an essential amino acid and is generally of low toxicity.[4] However, in the context of this molecule, it serves as a carrier for the toxic m-toluidine component.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling (S)-Phenylalanine m-toluidide. The following are minimum recommended precautions:

Engineering Controls:
  • Ventilation: All handling of solid (S)-Phenylalanine m-toluidide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[7]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

    • Lab Coat: A buttoned lab coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, consider an impervious apron and arm sleeves.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[8]

Hygiene Practices:
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Emergency Procedures

First-Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE as described in Section 3.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others in the area.

    • Prevent entry into the affected area.

    • Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

    • Do not allow the material to enter drains or waterways.

Synthesis and Handling Workflow

The synthesis of (S)-Phenylalanine m-toluidide typically involves an amide coupling reaction. The following diagram illustrates a general workflow with integrated safety controls.

cluster_prep Preparation cluster_reaction Reaction prep_ppe Don appropriate PPE: - Lab coat - Safety goggles - Face shield - Double nitrile gloves prep_hood Verify chemical fume hood is operational prep_ppe->prep_hood prep_materials Weigh (S)-Phenylalanine and m-toluidine in hood prep_hood->prep_materials reaction_setup Set up reaction vessel in fume hood prep_materials->reaction_setup Transfer reagents reaction_add Add reagents and solvent (e.g., coupling agent, base) reaction_setup->reaction_add reaction_run Run reaction under inert atmosphere if required reaction_add->reaction_run workup_quench Quench reaction carefully reaction_run->workup_quench Reaction complete workup_extract Perform liquid-liquid extraction workup_purify Purify by column chromatography or recrystallization post_characterize Characterize product (NMR, MS, etc.) workup_purify->post_characterize Isolated product post_store Store in a labeled, sealed container in a ventilated cabinet post_characterize->post_store post_waste Dispose of all waste in labeled hazardous waste containers post_cleanup Decontaminate glassware and work area post_waste->post_cleanup

Caption: General laboratory workflow for the synthesis and handling of (S)-Phenylalanine m-toluidide.

Storage and Disposal

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Disposal: Dispose of (S)-Phenylalanine m-toluidide and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5]

Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this material.[3]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

References

  • OECD. (2001, January 26). SIDS INITIAL ASSESSMENT PROFILE for m-Toluidine. Retrieved from [Link]

  • PubChem. (n.d.). m-Toluidine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Can you show me phenylalanine toxic effect of human body? Retrieved from [Link]

Sources

Foundational

Technical Analysis: (R)- vs (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

A Guide to Stereochemical Divergence in Amino Acid Anilides Executive Summary 2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral amino acid anilide derived from the condensation of phenylalanine and m-toluidine (3-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stereochemical Divergence in Amino Acid Anilides

Executive Summary

2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral amino acid anilide derived from the condensation of phenylalanine and m-toluidine (3-methylaniline). As a structural analog of class Ib antiarrhythmics (e.g., tocainide) and a substrate for stereoselective proteases, this compound serves as a critical model in two distinct fields: enzymatic kinetic resolution and chiral stationary phase (CSP) design .

The differentiation between the (S)-enantiomer (derived from L-phenylalanine) and the (R)-enantiomer (derived from D-phenylalanine) is not merely optical; it dictates the compound's stability, biological activity, and utility in chiral separations. This guide provides an in-depth technical analysis of these differences, focusing on mechanistic causality and self-validating experimental protocols.

Structural & Physicochemical Profile

At its core, the molecule consists of a hydrophobic benzyl side chain and a rigid m-tolyl amide terminus. The m-methyl group on the aniline ring introduces asymmetry and lipophilicity, influencing the binding affinity in chiral pockets.

Comparative Physicochemical Data
Feature(S)-Enantiomer(R)-Enantiomer
Stereodescriptor (S) / L-configuration(R) / D-configuration
Precursor L-PhenylalanineD-Phenylalanine
Optical Rotation Levorotatory (-) (solvent dependent)Dextrorotatory (+) (solvent dependent)
Enzymatic Stability Labile (Hydrolyzed by proteases)Stable (Resistant to proteolysis)
LogP (Predicted) ~2.5 - 2.8~2.5 - 2.8
pKa (Amine) ~7.8 - 8.2~7.8 - 8.2
CAS Registry (Generic) 1479604-19-7 (Racemic)Specific enantiomer CAS varies by salt form

Technical Insight: While scalar properties (LogP, pKa) are identical, the vectorial properties (interaction with chiral fields) diverge significantly. The (S)-isomer aligns with the natural "L-amino acid" binding motif of biological enzymes, whereas the (R)-isomer acts as a steric mismatch.

Synthesis & Chiral Resolution Workflow

The most robust method for obtaining high-purity enantiomers of this anilide is Enzymatic Kinetic Resolution . This process exploits the stereospecificity of serine proteases (e.g.,


-Chymotrypsin) or lipases.
Mechanism of Action

The enzyme preferentially hydrolyzes the amide bond of the (S)-enantiomer, releasing free L-phenylalanine and m-toluidine. The (R)-amide remains intact due to steric hindrance in the enzyme's catalytic triad (S1 pocket).

Experimental Protocol: Kinetic Resolution

Objective: Isolate pure (R)-amide and L-phenylalanine from a racemic mixture.

  • Substrate Preparation: Dissolve racemic 2-amino-3-phenyl-N-m-tolylpropanamide (10 mmol) in a biphasic system (Ethyl Acetate : Phosphate Buffer pH 7.5, 50:50 v/v).

  • Enzyme Addition: Add

    
    -Chymotrypsin (immobilized on Celite or Eupergit) to the aqueous phase.
    
  • Reaction Monitoring: Incubate at 30°C with vigorous stirring. Monitor the decrease of the (S)-amide peak via HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction when (S)-amide conversion reaches >99% (approx. 24-48 hours).

  • Separation:

    • Organic Phase: Contains the unreacted (R)-amide (optical purity >98% ee).

    • Aqueous Phase: Contains L-Phenylalanine and m-toluidine.

  • Purification: Wash the organic phase with 1N HCl to extract the (R)-amide as a hydrochloride salt. Recrystallize from Ethanol/Ether.

Workflow Visualization

KineticResolution Racemate Racemic Mixture (R/S-Amide) Enzyme α-Chymotrypsin (Stereoselective Hydrolysis) Racemate->Enzyme Substrate Binding S_Path (S)-Amide Complex Enzyme->S_Path Matches S1 Pocket R_Path (R)-Amide Unbound Enzyme->R_Path Steric Mismatch Hydrolysis Hydrolysis (Cleavage) S_Path->Hydrolysis Product_R Pure (R)-Amide (>98% ee) R_Path->Product_R Remains Intact Product_L L-Phenylalanine + m-Toluidine Hydrolysis->Product_L

Figure 1: Enzymatic kinetic resolution pathway separating the (S)-enantiomer (hydrolyzed) from the (R)-enantiomer (intact).

Biological Divergence: The "Eutomer" vs. "Distomer"

In pharmacological contexts, particularly regarding ion channel blockade (Nav1.7 inhibition) or receptor binding, the enantiomers exhibit distinct profiles.

(S)-Enantiomer (The Eutomer)
  • Bioactivity: Mimics endogenous L-phenylalanine peptides. It is often the active isomer for transport proteins (LAT1) and metabolic enzymes.

  • Metabolism: Rapidly metabolized by amidases in the liver. Low half-life (

    
    ) in vivo.
    
  • Toxicity: The hydrolysis product, m-toluidine, can be methemoglobinemic at high concentrations.

(R)-Enantiomer (The Distomer/Stabilized Analog)
  • Bioactivity: Often acts as a metabolically stable analog . It resists amidase cleavage, prolonging systemic circulation.

  • Application: Preferred scaffold for peptidomimetics where proteolytic stability is required. In local anesthesia models, the (R)-isomer often shows longer duration of action due to slower clearance.

Analytical Protocols: Chiral Separation

To verify the enantiomeric excess (ee) of synthesized batches, a self-validating chromatographic method is required.

Method: Chiral HPLC (Normal Phase)
  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Mechanism: The m-tolyl group of the analyte interacts via

    
     stacking with the carbamate aromatic rings of the stationary phase. The (R) and (S) enantiomers form transient diastereomeric complexes with different stability constants (
    
    
    
    ).
Chiral Recognition Mechanism

The separation relies on the "Three-Point Interaction" model:

  • H-Bonding: Between the amide NH of the analyte and the carbonyl of the CSP.

  • 
     Interaction:  Between the m-tolyl ring and the CSP phenyl groups.
    
  • Steric Fit: The benzyl side chain of the (S)-isomer fits into a specific cleft, while the (R)-isomer is sterically excluded, leading to differential retention times.

ChiralRecognition Analyte Analyte: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Interaction1 H-Bonding (Amide-Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (m-Tolyl - Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Benzyl Group) Analyte->Interaction3 CSP CSP: Cellulose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result High Retention (S-Isomer) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Three-point interaction model describing the retention mechanism of the (S)-enantiomer on a polysaccharide-based chiral stationary phase.

References

  • Subramanian, G. (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1]

  • Pirkle, W. H., & Pochapsky, T. C. (1989). Considerations of chiral recognition relevant to the liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362.

  • Kasai, K. (2024). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid.[2] Biomedical Chromatography.

  • Sigma-Aldrich. (2025). Product Specification: (R)-2-Amino-3-phenylpropanamide (CAS 5241-59-8).[3][4][5]

  • PubChem. (2025).[3][1][6][7] Compound Summary: (S)-2-Amino-N-methyl-3-phenylpropanamide.[7]

Sources

Exploratory

In-Depth Technical Guide: pKa Profile and Physicochemical Properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

The following technical guide details the pKa values, structural determinants, and experimental characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. [1] Executive Summary Compound: (S)-2-Amino-3-phenyl-N-m-toly...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, structural determinants, and experimental characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

[1]

Executive Summary

Compound: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide CAS Registry: 1479604-19-7 (Related analog reference) Core pKa (Experimental Estimate): 7.1 – 7.4 (Conjugate Acid of


-Amine)
Physiological State:  Exists as a mixture of cationic (protonated) and neutral species at physiological pH (7.4), maximizing membrane permeability while retaining solubility.[1]

This guide analyzes the ionization constants of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a derivative of L-phenylalanine.[1] Unlike free amino acids which exist as zwitterions, this amide derivative functions as a weak base.[2] Its pKa is critical for understanding its pharmacokinetics, particularly its ability to cross the blood-brain barrier or penetrate nerve sheaths, similar to structural analogs like Tocainide.[2]

Structural Analysis & Theoretical pKa Derivation

To determine the pKa with high confidence in the absence of a direct experimental dataset, we apply a Substituent Chemical Shift (SCS) analysis using validated structural anchors.[2]

Structural Deconstruction

The molecule consists of three pharmacophoric elements affecting ionization:

  • 
    -Primary Amine:  The sole ionizable center in the physiological range.[1]
    
  • Chiral Backbone: L-Phenylalanine ((S)-2-amino-3-phenylpropanoic acid).[1]

  • Amide Cap: m-Toluidine (3-methylaniline) coupled to the carboxyl group.[1]

The "Amide Effect" on Ionization

In free L-Phenylalanine, the


-ammonium group has a pKa of 9.13 .[1] However, converting the carboxylate (

) to an amide (

) drastically lowers the pKa of the adjacent amine.
  • Mechanism: The carboxylate anion in free amino acids stabilizes the adjacent ammonium cation via electrostatic attraction. Replacing this anion with a neutral, electron-withdrawing amide group removes this stabilization.[1]

  • Result: The amine becomes more acidic (releases a proton more easily), shifting the pKa from ~9.1 down to the 7.0–8.0 range.[2]

Comparative Anchor Points

We derive the specific value by triangulating between L-Phenylalanine amide and Tocainide (a structurally homologous local anesthetic).[1]

CompoundStructurepKa (

-NH3+)
Structural Shift Logic
L-Phenylalanine Free Amino Acid9.13Baseline (Zwitterionic stabilization present).[1]
L-Phe-Amide

~7.50Loss of COO- stabilization (-1.6 units).[1]
Tocainide

7.70Alanine scaffold.[1] N-Aryl amide is slightly EWG.[1]
Target Compound

7.20 (Est.) Benzyl group is more EWG than Methyl (-0.5 units vs Tocainide).[1]

Ionization Equilibrium Visualization

The following diagram illustrates the protonation states of the compound. At pH < 7.2, the cationic form dominates (solubility).[2] At pH > 7.2, the neutral form dominates (permeability).[2]

Ionization Cation (S)-Isomer Cation (Protonated -NH3+) Water Soluble Neutral (S)-Isomer Neutral (Free Base -NH2) Lipophilic / Permeable Cation->Neutral  - H+ (Ka)   Acidic pH < 7.2 Basic pH > 7.2

Caption: Equilibrium shift of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide around its pKa of 7.2.[1]

Experimental Protocol: Potentiometric Determination

For researchers requiring precise experimental validation, the Potentiometric Titration method is the gold standard for this class of compounds due to its accuracy in the 2–12 pH range.[2]

Reagents & Equipment[2]
  • Analyte: 50 mg of pure (S)-2-Amino-3-phenyl-N-m-tolylpropanamide hydrochloride salt.[1]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH), standardized.

  • Solvent: 0.15 M KCl solution (to maintain constant ionic strength) degassed with Argon.

  • Apparatus: Mettler Toledo or Metrohm Autotitrator with a combined glass pH electrode.[1]

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01, 7.00, 10.01) at 25°C. Slope efficiency must be >98%.

  • Sample Preparation: Dissolve the hydrochloride salt in 50 mL of the 0.15 M KCl solvent. Ensure complete dissolution; mild sonication may be used.[1]

  • Blank Titration: Perform a titration on the solvent alone to determine background carbonate levels.[1]

  • Titration Run:

    • Purge the sample vessel with Argon to exclude atmospheric CO2.

    • Titrate with 0.1 M NaOH in increments of 10 µL.

    • Record pH after signal stabilization (<0.1 mV/s drift).

    • Continue titration until pH reaches 11.5.[1]

  • Data Analysis: Plot the First Derivative (

    
    ) vs. Volume.[1] The inflection point corresponds to the equivalence point. The pH at the half-equivalence point represents the pKa .[1]
    

Protocol Start Start: Weigh 50mg HCl Salt Dissolve Dissolve in 0.15M KCl (Ionic Strength Control) Start->Dissolve Purge Argon Purge (Remove CO2) Dissolve->Purge Titrate Add 0.1M NaOH (Stepwise 10µL) Purge->Titrate Measure Record Potential (mV) Stabilization <0.1mV/s Titrate->Measure Measure->Titrate Loop until pH 11.5 Calc Calculate 1st Derivative Find Inflection Point Measure->Calc End Run Result pKa = pH at V(eq)/2 Calc->Result

Caption: Workflow for the potentiometric determination of pKa.

Implications for Drug Development

Solubility & Formulation
  • pH < 6.0: The compound is >90% protonated. It will exhibit high aqueous solubility, making it suitable for liquid formulations or injection in slightly acidic vehicles (e.g., citrate buffer).[2]

  • pH 7.4 (Blood): The compound is ~40% neutral and 60% cationic. This "split personality" is ideal for systemic distribution; the cationic fraction prevents precipitation, while the neutral fraction allows tissue distribution.[2]

Membrane Permeability (LogD)

The distribution coefficient (LogD) is pH-dependent.[1]

  • Stomach (pH 2): LogD is low (highly polar cation).[1] Absorption is minimal.[1]

  • Intestine (pH 6.5 - 7.5): LogD increases sharply as the neutral species forms.[1] This is the primary window for oral absorption.

  • Blood-Brain Barrier: With a pKa of ~7.2, a significant fraction is uncharged at physiological pH, suggesting good CNS penetration potential if lipophilicity (LogP) is sufficient.[2]

References

  • Tocainide Monograph . DrugInfoSys. (Reference for structural analog pKa of 7.7).

  • L-Phenylalanine Properties . PubChem, National Library of Medicine.[2] (Reference for baseline amino acid pKa of 9.13).[3]

  • Acid-Base Properties of Amino Acids . LibreTexts Chemistry. (Reference for inductive effects in amino acid derivatives).

  • Tocainide . Wikipedia.[1] (Confirmation of pKa and pharmacokinetic profile of alpha-amino anilides).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide from L-Phenylalanine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Chiral building block synthesis, peptidomimetic drug discovery, and CNS-active compound development. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Chiral building block synthesis, peptidomimetic drug discovery, and CNS-active compound development.

Executive Summary

The synthesis of enantiopure unnatural amino acid derivatives is a cornerstone of modern medicinal chemistry. (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a highly valuable chiral intermediate. This application note details a robust, three-step, self-validating synthetic protocol starting from L-phenylalanine. The methodology emphasizes the preservation of the delicate


-chiral center through strategic protecting group chemistry and highly efficient uronium-based carboxyl activation.

Mechanistic Causality & Strategic Reagent Selection

To ensure high yields and absolute stereochemical retention, the synthetic route is governed by two primary mechanistic strategies:

Orthogonal Protection Strategy

L-Phenylalanine exists as a zwitterion, making direct amidation impossible without unwanted oligomerization. The tert-butyloxycarbonyl (Boc) group is selected to protect the


-amino group due to its predictable reactivity, orthogonality, and robust stability under the basic conditions required for subsequent amide coupling[1]. Furthermore, unlike carbobenzyloxy (Cbz) protection, Boc is cleaved under mild acidic conditions (TFA/DCM), avoiding the need for transition-metal-catalyzed hydrogenation which can be sensitive to steric hindrance or catalyst poisoning[2].
Overcoming Aniline Nucleophilicity via HOAt Activation

Coupling an aliphatic carboxylic acid with an aniline derivative (m-toluidine) presents a significant kinetic challenge. Due to the delocalization of the nitrogen lone pair into the aromatic


-system, anilines are poor nucleophiles. Standard carbodiimide coupling reagents (e.g., EDC, DCC) result in sluggish reaction rates, drastically increasing the time the activated carboxylic acid spends in a reactive state. This delay promotes oxazolone formation, leading to base-catalyzed epimerization (racemization) of the (S)-stereocenter.

To circumvent this, HATU is employed in conjunction with the non-nucleophilic base DIPEA[3]. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen of the HOAt leaving group provides a critical "neighboring group effect" via intramolecular hydrogen bonding with the incoming aniline, accelerating aminolysis and strictly preserving the stereocenter.

ReagentLogic cluster_0 Mechanistic Rationale for HATU Coupling Node1 m-Toluidine (Weak Nucleophile) Node2 Risk of Epimerization (Slow Reaction) Node1->Node2 Node3 HATU + DIPEA (Uronium Activation) Node2->Node3 necessitates Node4 HOAt Active Ester (Neighboring Group Effect) Node3->Node4 generates Node5 Chiral Amide (High Yield, >99% ee) Node4->Node5 rapid aminolysis

Figure 1: Logical rationale for utilizing HATU to prevent epimerization.

Synthetic Workflow

The overall transformation is executed in three discrete stages: Protection, Amidation, and Deprotection.

SyntheticWorkflow A L-Phenylalanine B Boc-L-Phe-OH A->B Boc2O, NaOH H2O/t-BuOH C Boc-L-Phe-NH-(m-Tolyl) B->C m-Toluidine, HATU DIPEA, DMF D L-Phe-NH-(m-Tolyl) C->D 1. TFA/DCM 2. Na2CO3

Figure 2: Three-step synthetic workflow for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters for Amide Coupling (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Boc-L-Phenylalanine265.311.002.65 gProtected Starting Material
m-Toluidine107.151.101.18 g (1.18 mL)Aromatic Nucleophile
HATU380.231.104.18 gUronium Coupling Agent
DIPEA129.242.503.23 g (4.35 mL)Non-nucleophilic Base
DMF (Anhydrous)N/AN/A25.0 mLPolar Aprotic Solvent

Table 2: Stoichiometry for Boc Deprotection

ReagentRatio (v/v)VolumeFunction
Boc-Amide IntermediateN/AN/A (Solid)Substrate
Dichloromethane (DCM)110.0 mLSolvent
Trifluoroacetic Acid (TFA)110.0 mLAcidic Cleavage Reagent

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of L-Phenylalanine

Adapted from established Organic Syntheses methodologies[2].

  • Initialization: In a 250 mL round-bottom flask, dissolve L-phenylalanine (1.65 g, 10 mmol) in 10 mL of 1M aqueous NaOH (10 mmol).

  • Solvent Addition: Dilute the aqueous mixture with 10 mL of tert-butanol.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add Di-tert-butyl dicarbonate (Boc

    
    O) (2.40 g, 11 mmol) dropwise over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.

    • Validation Checkpoint: The initial white suspension will gradually transition into a clear, homogenous solution as the zwitterionic starting material is consumed and the soluble sodium salt of the Boc-protected amino acid forms.

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M KHSO

    
     (aq).
    
    • Validation Checkpoint: A thick white precipitate (the free carboxylic acid) will immediately crash out of the aqueous solution upon reaching pH < 3.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield Boc-L-phenylalanine as a white solid.
Protocol B: HATU-Mediated Amidation with m-Toluidine

Optimized for sterically hindered/electronically deactivated anilines[3].

  • Activation: Dissolve Boc-L-phenylalanine (2.65 g, 10 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (4.35 mL, 25 mmol) followed by HATU (4.18 g, 11 mmol).

  • Pre-Stir: Stir the mixture at room temperature for 10 minutes to ensure complete formation of the HOAt active ester.

    • Validation Checkpoint: The solution will turn a distinct pale yellow, confirming the generation of the active ester complex.

  • Nucleophilic Attack: Add m-toluidine (1.18 mL, 11 mmol) dropwise to the activated mixture. Stir at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: The starting material (Boc-L-Phe) will remain at the baseline (or streak) and stain strongly with ninhydrin (after heating). The product will appear as a higher R

      
      , UV-active spot that does not stain with ninhydrin.
      
  • Workup: Dilute the reaction mixture with 100 mL of Ethyl Acetate.

  • Self-Purifying Washes:

    • Wash with 1M HCl (3 × 30 mL) to strictly remove unreacted m-toluidine and DIPEA.

    • Wash with saturated NaHCO

      
       (3 × 30 mL) to remove acidic byproducts (HOAt).
      
    • Wash with 5% aqueous LiCl (3 × 30 mL) to extract residual DMF from the organic phase.

  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate to yield the Boc-protected amide intermediate.
Protocol C: Acidic Cleavage and Free-Basing

Standard binary solvent deprotection[1].

  • Cleavage: Dissolve the Boc-protected amide in 10 mL of anhydrous DCM. Cool to 0 °C. Slowly add 10 mL of Trifluoroacetic Acid (TFA).

    • Validation Checkpoint: Immediate effervescence (bubbling) must be observed. This is the release of CO

      
       and isobutylene gas, physically validating the successful cleavage of the Boc group.
      
  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove trace TFA, yielding the product as a TFA salt (thick oil).

  • Free-Basing: Redissolve the oil in 20 mL of DCM. Wash vigorously with saturated aqueous Na

    
    CO
    
    
    
    until the aqueous layer tests strictly at pH > 9.
  • Final Isolation: Separate the organic layer, extract the aqueous layer once more with DCM (10 mL), combine the organics, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the final pure (S)-2-Amino-3-phenyl-N-m-tolylpropanamide as a crystalline solid or foam.

References

  • Role of BOC protecting group in phenylalanine derivatives. Benchchem.
  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]. Organic Syntheses.
  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry - ACS Publications.

Sources

Application

Application Note: High-Fidelity Amide Coupling of (S)-Phenylalanine with Electron-Deficient Anilines (m-Toluidine)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The coupling of (S)-Phenylalanine (Phe) with m-toluidine represents a classic yet deceptive challenge in medicinal chemistry. This reaction pairs a race...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The coupling of (S)-Phenylalanine (Phe) with m-toluidine represents a classic yet deceptive challenge in medicinal chemistry. This reaction pairs a racemization-prone


-amino acid with a weakly nucleophilic aniline derivative.

While aliphatic amines couple readily, m-toluidine possesses a nitrogen lone pair delocalized into the aromatic


-system, significantly reducing its nucleophilicity (

for the conjugate acid, compared to

for alkyl amines). To force this reaction, chemists often employ highly reactive coupling agents (e.g., HATU, acid chlorides). However, over-activation of the Phenylalanine carboxylate dramatically increases the risk of racemization via oxazolone formation , compromising the integrity of the (

)-enantiomer.

This guide presents two validated protocols designed to balance reactivity with chiral fidelity:

  • Method A (T3P®): The preferred route for scalability, low epimerization, and "green" workup.

  • Method B (HATU): The "gold standard" for small-scale discovery when yield is paramount over cost.

Note: This guide assumes the use of N-terminally protected Phenylalanine, specifically Boc-(S)-Phe-OH or Fmoc-(S)-Phe-OH , to prevent polymerization.

Mechanistic Strategy & Reagent Selection[9]

The "Aniline Paradox" dictates the strategy: You need high electrophilicity to engage the weak aniline nucleophile, but high electrophilicity promotes proton abstraction at the chiral


-carbon.
Comparative Reagent Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) EDC / HOBt Acid Chloride (SOCl₂)
Reactivity High (Specific to Amines)Very HighModerateExtreme
Racemization Risk Lowest (<1% typically)Moderate (Time-dependent)LowHigh
Aniline Suitability Excellent ExcellentPoor to FairGood
Scalability High (Water soluble byproducts)Low (Expensive, difficult removal)Moderate (Urea byproducts)Moderate (Corrosive)
Atom Economy GoodPoorModerateGood
Mechanistic Pathway & Racemization Risk

The primary failure mode is the cyclization of the activated ester into an oxazolone (azolactone). This intermediate is highly acidic at the


-position; base-mediated deprotonation leads to immediate loss of chirality.

RacemizationPath Start Activated Boc-(S)-Phe-X Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization (Slow Amine Attack) Product (S)-Amide Product Start->Product Direct Amine Attack (Fast) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base (Deprotonation) Racemate Racemic Product Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation

Figure 1: The race between direct amidation (Green) and oxazolone-mediated racemization (Red). Slow nucleophiles like m-toluidine favor the Red path unless optimized.

Protocol A: The T3P System (Recommended)

Rationale: T3P (Propanephosphonic acid anhydride) acts as a kinetic coupling agent. It forms a mixed anhydride that is highly reactive toward amines but relatively stable toward oxazolone formation. Crucially, the byproducts are water-soluble, eliminating the need for chromatography in many cases.

Reference: Dunetz, J. R., et al. Org.[1] Lett.2011 , 13, 5048–5051.[1]

Materials
  • Substrate: Boc-(S)-Phenylalanine (1.0 equiv)

  • Amine: m-Toluidine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-(S)-Phe-OH (10 mmol) and m-toluidine (11 mmol) in EtOAc (30 mL, 3-5 mL/mmol).

    • Note: Unlike HATU, T3P allows mixing acid and amine before activation.

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Why: Lower temperature suppresses epimerization during the initial activation burst.

  • Base Addition: Add Pyridine (30 mmol) dropwise.

  • Activation: Add T3P solution (15 mmol) dropwise over 5 minutes.

    • Observation: No significant exotherm should occur if added slowly.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check via TLC or LCMS. The conversion of anilines can be slower; if incomplete after 4h, heat to 40 °C (T3P is thermally stable, unlike HATU).

  • Workup (The "Self-Cleaning" Step):

    • Add water (30 mL) to the reaction mixture.

    • Separate phases.[2]

    • Wash organic layer with 0.5 M HCl (2 x 20 mL) to remove excess pyridine and unreacted m-toluidine.

    • Wash with 10% NaHCO₃ (2 x 20 mL) to remove unreacted Boc-Phe-OH and phosphate byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Result: Typically yields a white/off-white solid requiring no further purification.

Protocol B: The HATU High-Potency System

Rationale: If T3P is unavailable or the specific steric hindrance of the substrate prevents reaction, HATU is the most powerful alternative. However, strictly controlled conditions are required to prevent racemization.

Reference: Montalbetti, C., & Falque, V. Tetrahedron2005 , 61, 10827–10852.[3][4][5]

Materials
  • Substrate: Boc-(S)-Phenylalanine (1.0 equiv)

  • Amine: m-Toluidine (1.0 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Pre-Activation (Critical Step):

    • Dissolve Boc-(S)-Phe-OH (1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.1 mmol) and DIPEA (1.0 mmol only).

    • Stir for exactly 2–5 minutes at 0 °C.

    • Why: This forms the O-At active ester.[6] Do not wait longer than 5 minutes, or the risk of racemization increases.

  • Coupling:

    • Add m-toluidine (1.0 mmol) and the remaining DIPEA (1.0 mmol) to the mixture.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT. Stir for 2–3 hours.

  • Quench: Dilute with EtOAc (50 mL).

  • Workup:

    • Wash with saturated NH₄Cl (3x) to remove DMF and urea byproducts.

    • Wash with 5% NaHCO₃ .

    • Wash with Brine, dry, and concentrate.

  • Purification: HATU byproducts (tetramethylurea) are water-soluble, but the HOAt byproduct can be sticky. Flash column chromatography (Hexane/EtOAc) is often required.

Analytical Validation & Troubleshooting

Visualizing the Workflow

The following decision tree assists in real-time experimental choices.

Workflow Start Start: Boc-(S)-Phe + m-Toluidine Choice Priority: Scale vs. Speed? Start->Choice RouteA Route A: T3P (EtOAc/Pyridine) Choice->RouteA Scale / Purity RouteB Route B: HATU (DMF/DIPEA) Choice->RouteB Discovery / Speed Monitor Monitor LCMS (2-4 hrs) RouteA->Monitor RouteB->Monitor Check Conversion > 90%? Monitor->Check Success Workup: Acid/Base Wash (No Column needed for T3P) Check->Success Yes Fail Low Conversion Check->Fail No Action Heat to 50°C (T3P only) OR Add HOAt additive Fail->Action Action->Monitor

Figure 2: Experimental decision matrix for aniline coupling.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Aniline is too weak; Active ester hydrolyzes before attack.Switch to Protocol B (HATU) or use T3P at 50°C . Ensure anhydrous conditions.
Racemization Excess base or prolonged activation time.Use Collidine instead of DIPEA (weaker base).[6] Reduce pre-activation time. Use T3P .
Precipitate Product insolubility or Urea formation.If using EDC, filter off DCU. If product, dissolve in warm EtOAc/THF.
Sticky Oil Residual DMF or HOAt.Perform rigorous water/LiCl washes. Lyophilize from Dioxane/Water.

References

  • Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011 , 13(19), 5048–5051. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[7][3][5] Tetrahedron, 2005 , 61(46), 10827–10852.[3][4] [Link]

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. [Link]

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011 , 111(11), 6557–6602. [Link]

Sources

Method

Application Note: Preparation of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Hydrochloride

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide hydrochloride (also known as L-Phenylalanine m-toluidide hydrochloride). This comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide hydrochloride (also known as L-Phenylalanine m-toluidide hydrochloride). This compound serves as a critical chiral building block in the development of peptidomimetics and CNS-active small molecules.

The protocol utilizes a Boc-protection strategy coupled with EDC/HOBt activation to form the amide bond, followed by acidolytic deprotection. This method is selected for its operational simplicity, high preservation of chiral integrity (ee > 99%), and ease of purification without requiring flash chromatography for the final salt form.

Reaction Scheme & Logic

The synthesis proceeds in two distinct stages:

  • Amide Coupling: Reaction of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH) with m-toluidine (3-methylaniline) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • Deprotection: Removal of the Boc group using anhydrous HCl in 1,4-dioxane to yield the hydrochloride salt.

Synthetic Pathway Visualization

SynthesisPathway SM1 Boc-L-Phe-OH Coupling Coupling (EDC/HOBt, DIPEA) SM1->Coupling SM2 m-Toluidine SM2->Coupling Inter Intermediate: Boc-Phe-m-toluidide Coupling->Inter Amide Bond Formation Deprot Deprotection (4M HCl/Dioxane) Inter->Deprot Final Product: (S)-Phe-m-toluidide HCl Deprot->Final Boc Removal

Figure 1: Step-wise synthetic workflow from starting materials to final hydrochloride salt.

Materials & Reagents

ReagentCAS No.[1]Equiv.Role
Boc-L-Phenylalanine 13734-34-41.0Chiral Starting Material
m-Toluidine 108-44-11.1Amine Coupling Partner
EDC·HCl 25952-53-81.2Coupling Agent (Carbodiimide)
HOBt (anhydrous) 2592-95-21.2Racemization Suppressor
DIPEA (Hünig's Base) 7087-68-52.5Base
Dichloromethane (DCM) 75-09-2SolventReaction Medium
4M HCl in Dioxane N/A5.0Deprotection Reagent
Diethyl Ether 60-29-7SolventPrecipitation/Washing

Safety Note: m-Toluidine is toxic by inhalation and skin contact. All operations must be performed in a fume hood wearing nitrile gloves and safety glasses.

Experimental Protocol

Phase 1: Preparation of Boc-(S)-Phe-m-toluidide

Rationale: The use of HOBt is critical here. While m-toluidine is nucleophilic, aniline derivatives can be sluggish. HOBt forms an active ester intermediate that reacts faster with the aniline than the O-acylisourea, preventing


-acylurea side-product formation and minimizing racemization at the alpha-carbon [1].
  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Dissolution: Add Boc-L-Phenylalanine (5.30 g, 20.0 mmol) and DCM (100 mL). Stir until dissolved.

  • Activation: Cool the solution to 0°C (ice bath). Add HOBt (3.24 g, 24.0 mmol) and EDC·HCl (4.60 g, 24.0 mmol). Stir at 0°C for 15 minutes.

    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Coupling: Add m-toluidine (2.35 mL, 22.0 mmol) followed by dropwise addition of DIPEA (8.7 mL, 50.0 mmol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (1:1 Hexane:Ethyl Acetate). Product Rf should be ~0.6; Starting material Rf ~0.1 (streaks).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 × 50 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2 × 50 mL) – Removes unreacted acid and HOBt.

      • Brine (1 × 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Intermediate Isolation: The resulting off-white solid (Boc-intermediate) can usually be used directly. If purity is <95%, recrystallize from EtOAc/Hexane.

Phase 2: Deprotection to Hydrochloride Salt

Rationale: Anhydrous HCl in dioxane is preferred over aqueous acids to prevent hydrolysis of the newly formed amide bond.

  • Dissolution: Dissolve the crude Boc-intermediate (approx. 6.5 g) in minimal dry DCM (20 mL) or 1,4-Dioxane (10 mL).

  • Acidolysis: Cool to 0°C. Slowly add 4M HCl in Dioxane (25 mL, ~100 mmol).

  • Reaction: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate often begins to form within 30 minutes.

    • Monitoring: TLC should show the disappearance of the non-polar Boc-protected spot.

  • Precipitation: Add Diethyl Ether (100 mL) slowly to the reaction mixture to fully precipitate the salt. Stir for 20 minutes.

  • Filtration: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with cold Diethyl Ether (3 × 30 mL) to remove residual dioxane and Boc by-products.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Specifications (Expected)

Upon successful synthesis, the product (S)-2-Amino-3-phenyl-N-m-tolylpropanamide hydrochloride should meet the following criteria:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Yield 75% – 85% (Overall)Based on starting Boc-Phe-OH.
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, Amide NH)δ 8.4 (br s, 3H, NH₃⁺)δ 7.1-7.5 (m, 9H, Ar-H)δ 4.2 (m, 1H, α-CH)δ 3.1 (m, 2H, β-CH₂)δ 2.3 (s, 3H, Ar-CH₃)Diagnostic peaks: Amide NH downfield; Tolyl methyl group distinct singlet.
Mass Spectrometry [M+H]⁺ = 255.15 m/zCorresponds to free base C₁₆H₁₈N₂O.
Purity (HPLC) > 98.0%Column: C18; Mobile Phase: ACN/H₂O (0.1% TFA).

Troubleshooting Guide

Common Issues & Solutions

Troubleshooting Issue1 Low Yield in Coupling Cause1 Aniline Nucleophilicity Low Issue1->Cause1 Sol1 Switch to HATU or Mixed Anhydride (IBCF) Cause1->Sol1 Issue2 Oil formed during Deprotection Cause2 Residual Solvent/Dioxane Issue2->Cause2 Sol2 Triturate with Et2O or Hexane Sonication Cause2->Sol2 Issue3 Racemization Detected Cause3 High pH or Over-activation Issue3->Cause3 Sol3 Reduce DIPEA (keep pH < 8) Ensure 0°C addition Cause3->Sol3

Figure 2: Decision tree for troubleshooting common synthetic anomalies.

Critical Control Points
  • Stoichiometry: Do not use a large excess of DIPEA during coupling. Basic conditions promote proton abstraction from the alpha-carbon of the activated amino acid, leading to racemization (loss of chirality) [2].

  • Aniline Quality: Ensure m-toluidine is not dark brown (oxidized). Distill if necessary before use to ensure high yield and easier purification.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[2][3][4] Chemical Reviews, 109(6), 2455-2504.

  • Sigma-Aldrich. (n.d.).[5] Product Specification: Boc-L-Phenylalanine.[2][6]

Sources

Application

Using (S)-Phenylalanine m-toluidide as a chiral building block

Application Note: (S)-Phenylalanine m-toluidide as a Multipurpose Chiral Scaffold Executive Summary (S)-Phenylalanine m-toluidide (CAS: Derivative of 63-91-2) represents a privileged class of chiral amino acid anilides ....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-Phenylalanine m-toluidide as a Multipurpose Chiral Scaffold

Executive Summary

(S)-Phenylalanine m-toluidide (CAS: Derivative of 63-91-2) represents a privileged class of chiral amino acid anilides . Unlike simple esters, the m-toluidide moiety imparts unique steric bulk, increased lipophilicity, and electronic tuning (via the inductive effect of the meta-methyl group).

This Application Note details its utility in two critical workflows:

  • Non-Invasive Chiral Analysis: As a Chiral Solvating Agent (CSA) for determining enantiomeric excess (ee) via

    
    H-NMR.
    
  • Asymmetric Synthesis: As a ligand scaffold for Copper(I)-catalyzed cross-coupling and Lewis Acid-mediated transformations.

Structural Logic & Properties

The molecule consists of an (S)-phenylalanine backbone coupled to m-toluidine.

  • 
    -
    
    
    
    Stacking Potential:
    The benzyl side chain of phenylalanine and the m-tolyl ring create a "cleft" capable of strong
    
    
    -stacking interactions with aromatic guests.
  • Conformational Rigidity: The amide bond restricts rotation, creating a well-defined chiral pocket essential for enantiorecognition.

  • Solubility Profile: The m-methyl group disrupts crystal packing relative to the unsubstituted anilide, significantly enhancing solubility in non-polar NMR solvents (CDCl

    
    , C
    
    
    
    D
    
    
    ), which is critical for CSA applications.
Table 1: Physicochemical Profile[1]
PropertySpecificationFunctional Relevance
Molecular Formula C

H

N

O
Core scaffold
Chiral Center (S)-ConfigurationSource of optical induction
Melting Point 108–110 °CSolid handling; stable at RT
Solubility High in CHCl

, DCM, Toluene
Ideal for solution-phase NMR & Catalysis
pKa (Conj.[1][2][3] Acid) ~3.5 (Amine)Tunable basicity for metal coordination

Protocol A: Synthesis of (S)-Phenylalanine m-toluidide

Rationale: Commercial availability can be sporadic. This protocol ensures the generation of high-purity (>99% ee) material using standard peptide coupling logic to prevent racemization.

Reagents Required
  • (S)-N-Boc-Phenylalanine (1.0 equiv)

  • m-Toluidine (1.1 equiv)

  • EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) (1.1 equiv) — Chosen to minimize racemization.

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Workflow
  • Coupling Reaction:

    • Dissolve (S)-N-Boc-Phenylalanine (10 mmol) in DCM (50 mL).

    • Add EEDQ (11 mmol) and stir for 10 minutes at 0°C.

    • Add m-toluidine (11 mmol) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) for disappearance of Boc-Phe.

  • Workup:

    • Wash organic layer with 1N HCl (2x), Sat. NaHCO

      
       (2x), and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Recrystallize the intermediate (Boc-Phe-m-toluidide) from Ethyl Acetate/Hexane.

  • Deprotection:

    • Dissolve intermediate in DCM (20 mL).

    • Add TFA (5 mL) slowly at 0°C. Stir for 2 hours at RT.

    • Concentrate to remove excess TFA.

    • Basify with Sat. NaHCO

      
       and extract into DCM.
      
    • Final Purification: Flash chromatography (DCM/MeOH 95:5) yields the free amine.

Protocol B: Chiral Solvating Agent (CSA) for NMR

Application: Rapid determination of enantiomeric excess for chiral carboxylic acids (e.g., Mandelic acid derivatives, Ibuprofen) without derivatization.

Mechanism: The (S)-Phe-m-toluidide forms a transient diastereomeric salt complex with the target acid. The chemical shift non-equivalence (


) of the guest's signals allows integration of R and S enantiomers.[4]
Experimental Diagram: CSA Interaction Model

CSA_Mechanism cluster_0 CSA Host (S-Phe-toluidide) cluster_1 Chiral Guest (Acid) Host Amine (Basic Site) + Phenyl Ring (Shielding) Complex Diastereomeric Salt (Fast Exchange) Host->Complex H-Bonding Guest Carboxylic Acid + Chiral Center Guest->Complex Ion Pairing NMR_Result Split Signals (Δδ) Determine ee% Complex->NMR_Result Anisotropic Shielding

Figure 1: Mechanism of Chiral Recognition. The host-guest complex induces magnetic non-equivalence via anisotropic shielding from the aromatic rings.

Step-by-Step CSA Protocol
  • Sample Preparation:

    • Weigh 5–10 mg of the Target Analyte (racemic or enantioenriched acid) into an NMR tube.

    • Weigh 1.0–2.0 equivalents of (S)-Phenylalanine m-toluidide (Host).

    • Note: A 1:1 ratio is standard, but 2:1 (Host:Guest) often improves peak separation (

      
      ).
      
  • Solvation:

    • Dissolve mixture in 0.6 mL CDCl

      
       .
      
    • Tip: If peaks are broad, add 10

      
      L of DMSO-d
      
      
      
      to sharpen hydrogen-bonding protons.
  • Acquisition:

    • Acquire

      
      H-NMR (minimum 400 MHz, preferably 600 MHz).
      
    • Focus on the

      
      -proton or methyl group signals of the guest molecule.
      
  • Analysis:

    • Identify the split signals. The chemical shift difference (

      
      ) typically ranges from 0.02 to 0.5 ppm.
      
    • Integrate the two peaks (

      
       and 
      
      
      
      ).
    • Calculate ee:

      
      
      

Protocol C: Application as Ligand in Cu-Catalysis

Application: Copper-catalyzed Ullmann-type C-N coupling. The amino-amide structure mimics the coordination environment of efficient ligands (like oxalamides or amino acids) but with enhanced organic solubility.

Reaction Pathway Diagram

Cu_Catalysis Ligand (S)-Phe-m-toluidide ActiveCat Active L-Cu(I) Complex Ligand->ActiveCat Coordination CuI CuI (Precursor) CuI->ActiveCat Product C-N Coupled Product ActiveCat->Product Reductive Elimination Substrates Aryl Halide + Amine Substrates->ActiveCat Oxidative Addition

Figure 2: Ligand role in stabilizing the active Copper(I) species during cross-coupling.

General Coupling Protocol
  • Catalyst Formation:

    • In a glovebox or under Argon, combine CuI (10 mol%) and (S)-Phenylalanine m-toluidide (20 mol%) in a reaction vial.

    • Add dry DMSO or DMF (1.0 mL) and stir for 15 mins to generate the active complex (solution turns from off-white to soluble greenish/blue depending on oxidation state traces).

  • Reaction Setup:

    • Add Aryl Iodide (1.0 mmol).

    • Add Nucleophile (e.g., Indole, Benzimidazole) (1.2 mmol).

    • Add Base (K

      
      PO
      
      
      
      or Cs
      
      
      CO
      
      
      ) (2.0 equiv).
  • Execution:

    • Heat to 90–110°C for 12–24 hours.

    • Monitor by HPLC/GC.

  • Workup:

    • Dilute with EtOAc, wash with water/brine (to remove DMSO/DMF).

    • Purify product via silica gel chromatography.[5]

References

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[4] Wiley. (Authoritative text on CSA mechanisms).

  • Ma, D., et al. (2008). "Amino Acid Ligands for Copper-Catalyzed Ullmann-Type Coupling." Accounts of Chemical Research. (Foundational work on amino acid ligands in Cu-catalysis).

  • Sigma-Aldrich. (2025). Product Specification: (S)-Phenylalanine Derivatives. (Verification of commercial availability of precursors).[6]

  • Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews. (Classic review establishing the protocol for CSAs).

  • Reich, H. J. (2024). Chiral Solvating Agents (CSAs).[4][7] University of Wisconsin-Madison Chemistry Database.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before experimentation.

Sources

Method

Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide: A Detailed Guide to Reagents and Protocols

Introduction (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral amide derivative of the amino acid L-phenylalanine. Its structure is of significant interest to researchers in medicinal chemistry and drug development d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral amide derivative of the amino acid L-phenylalanine. Its structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-aryl amide linkage in a wide array of biologically active molecules. The precise stereochemical control during its synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. This document provides a comprehensive guide for the synthesis of this target molecule, detailing the necessary reagents, step-by-step protocols, and the scientific rationale behind the chosen synthetic strategy. The protocols are designed to be self-validating, ensuring a high degree of success for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is most effectively achieved through a two-step process. This strategy involves the initial protection of the α-amino group of L-phenylalanine, followed by the coupling of the protected amino acid with m-toluidine, and concluding with the deprotection of the amino group to yield the final product. This approach is essential to prevent unwanted side reactions, such as the self-coupling of L-phenylalanine, and to ensure a clean and efficient reaction.

Step 1: Protection of the α-Amino Group

To prevent the nucleophilic amino group of L-phenylalanine from interfering with the amide bond formation, it must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the coupling conditions and its facile removal under mild acidic conditions.[] The protection reaction proceeds via the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O).[2][3]

Step 2: Amide Bond Formation and Deprotection

The core of this synthesis is the formation of the amide bond between the Boc-protected L-phenylalanine and m-toluidine. This reaction requires the activation of the carboxylic acid group. A widely used and effective method for this activation is the use of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxybenzotriazole (HOBt).[4] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] HOBt then reacts with this intermediate to form an HOBt-ester, which is more stable and less susceptible to racemization.[4] The amine (m-toluidine) then attacks this activated ester to form the desired amide bond.[4]

Following the successful coupling, the Boc protecting group is removed from the nitrogen to yield the final product. This is typically achieved by treating the protected amide with a strong acid, such as trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).[2][5][6] The mechanism involves the protonation of the carbamate, leading to the release of the free amine and the formation of gaseous byproducts (isobutylene and carbon dioxide).[6]

Experimental Protocols

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
L-PhenylalanineC₉H₁₁NO₂165.19Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher Scientific
1,4-DioxaneC₄H₈O₂88.11VWR
m-ToluidineC₇H₉N107.15Acros Organics
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃155.24TCI Chemicals
N-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Oakwood Chemical
Dichloromethane (DCM)CH₂Cl₂84.93EMD Millipore
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Alfa Aesar
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. Baker
HexanesN/AN/APharmco-Aaper
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Macron Fine Chemicals
Protocol 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (Boc-L-Phe-OH)
  • To a 250 mL round-bottom flask, add L-phenylalanine (1.0 eq) and dissolve it in a mixture of 1,4-dioxane and a 1M aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), acidify the aqueous solution to a pH of 2-3 with a 1M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Phe-OH as a white solid.

Protocol 2: Synthesis of (S)-tert-butyl (1-oxo-3-phenyl-1-(m-tolylamino)propan-2-yl)carbamate
  • In a 100 mL round-bottom flask, dissolve Boc-L-Phe-OH (1.0 eq), m-toluidine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected amide.

Protocol 3: Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide
  • Dissolve the purified (S)-tert-butyl (1-oxo-3-phenyl-1-(m-tolylamino)propan-2-yl)carbamate (1.0 eq) in dichloromethane (DCM).

  • To this solution, add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. Further purification can be achieved by recrystallization if necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_protection Step 1: Boc Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection L_Phe L-Phenylalanine Boc_Anhydride Boc₂O, NaHCO₃ L_Phe->Boc_Anhydride Protection Boc_Phe Boc-L-Phe-OH Boc_Anhydride->Boc_Phe Coupling_Reagents EDC, HOBt, DCM Boc_Phe->Coupling_Reagents m_Toluidine m-Toluidine m_Toluidine->Coupling_Reagents Protected_Amide Boc-Protected Amide Coupling_Reagents->Protected_Amide Coupling TFA TFA, DCM Protected_Amide->TFA Deprotection Final_Product (S)-2-Amino-3-phenyl- N-m-tolylpropanamide TFA->Final_Product

Sources

Application

Application Notes &amp; Protocols for the Purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Abstract This document provides a comprehensive guide for the purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a chiral amide of significant interest in pharmaceutical development. The protocols detailed herein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a chiral amide of significant interest in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. This guide covers purification strategies including recrystallization and column chromatography, alongside analytical methods for purity assessment.

Introduction: The Criticality of Purity for Chiral Amides

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.[] Therefore, achieving high enantiomeric and chemical purity is paramount.

The purification of this compound, and pharmaceutical intermediates in general, is a critical step in the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Common impurities can include the undesired (R)-enantiomer, unreacted starting materials, and byproducts from the synthesis. This guide will focus on practical and scalable methods to remove these impurities.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is essential for developing an effective purification strategy.

Table 1: Physicochemical Properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₇H₂₀N₂OInfluences molecular weight and polarity.
Molecular Weight 268.35 g/mol Relevant for techniques like size-exclusion chromatography (less common for small molecules).
Appearance Typically a solid at room temperature.Dictates handling and dissolution procedures.
Chirality Contains a stereocenter at the α-carbon.Enantiomeric separation is a key purification challenge.
Functional Groups Primary amine, amide, phenyl group, tolyl group.These groups dictate solubility, reactivity, and chromatographic behavior. The basic amino group allows for salt formation.
Predicted Solubility Likely soluble in polar organic solvents (e.g., alcohols, acetonitrile) and potentially in acidic aqueous solutions due to the basic amine.[3] Poorly soluble in nonpolar solvents.Crucial for selecting recrystallization solvents and mobile phases for chromatography.

Potential Impurities:

  • (R)-2-Amino-3-phenyl-N-m-tolylpropanamide: The undesired enantiomer.

  • (S)-2-Amino-3-phenylpropanoic acid (L-Phenylalanine): Unreacted starting material.

  • m-Toluidine: Unreacted starting material.

  • Coupling reagents and byproducts: Dependent on the synthetic route used.

  • Diastereomeric impurities: If chiral reagents are used in the synthesis.

Purification Strategies: A Multi-faceted Approach

The purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide often requires a combination of techniques to achieve the desired level of purity. The choice of method depends on the scale of the purification and the nature of the impurities.

Purification_Workflow Crude_Product Crude (S)-2-Amino-3-phenyl- N-m-tolylpropanamide Recrystallization Recrystallization Crude_Product->Recrystallization Bulk Purification Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Purity_Analysis Purity Analysis (HPLC, NMR, etc.) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Chiral_HPLC Chiral HPLC Pure_Product Pure Product (>99.5%) Chiral_HPLC->Pure_Product Meets Specs Purity_Analysis->Column_Chromatography Further Purification Needed Purity_Analysis->Chiral_HPLC Enantiomeric Purity Check Purity_Analysis->Pure_Product Meets Specs

Figure 1: General purification workflow for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the most efficient method for purifying crystalline solids on a large scale.[4] It relies on the difference in solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[4]

Principle of Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles will remain in the solution.

Protocol 1: Recrystallization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with a magnetic stirrer) and swirling. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass to slow down evaporation and allow the solution to cool slowly to room temperature. The formation of large, well-defined crystals is indicative of high purity. For maximal yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or air-dry them to remove all traces of the solvent.

Column Chromatography: For High-Resolution Separation

When recrystallization is ineffective or for separating complex mixtures, column chromatography is the method of choice.[5][6] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7]

Principle of Column Chromatography: A solution of the crude product is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, leading to separation.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a common choice for compounds with polar functional groups like amines and amides.

    • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent.

    • Pour the slurry into a glass chromatography column with the stopcock closed.

    • Open the stopcock to drain the solvent, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude (S)-2-Amino-3-phenyl-N-m-tolylpropanamide in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin to collect the eluting solvent in fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Analyze the fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Chiral High-Performance Liquid Chromatography (HPLC): For Enantiomeric Purity

To separate the (S)-enantiomer from the (R)-enantiomer, chiral HPLC is the gold standard.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral HPLC: The enantiomers of a chiral compound form transient diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes results in their separation. Polysaccharide-based CSPs are widely used for the separation of amino acid derivatives.[8][9]

Protocol 3: Analytical Chiral HPLC for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a good starting point.

  • Mobile Phase: A mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol is commonly used. The exact composition should be optimized for the best separation.[8]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings exhibit strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the purified sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample solution. The enantiomeric purity is determined by the area percentage of the desired enantiomer's peak relative to the total area of both enantiomer peaks.

Purity Determination: Ensuring Quality

A combination of analytical techniques should be employed to confirm the purity of the final product.

Table 2: Analytical Methods for Purity Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine chemical purity by separating the main compound from impurities.[6][10]
Chiral HPLC To determine enantiomeric purity.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.

Troubleshooting

ProblemPossible CauseSolution
Oily product after recrystallization Solvent is too nonpolar; cooling was too rapid.Use a more polar solvent system; allow for slow cooling.
Poor separation in column chromatography Incorrect mobile phase polarity; column overloading.Optimize the mobile phase using TLC; use a larger column or less sample.
Co-elution of enantiomers in chiral HPLC Suboptimal mobile phase or column.Screen different chiral columns and mobile phase compositions.

Conclusion

The purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide to a high degree of chemical and enantiomeric purity is a critical step in its development for pharmaceutical applications. A systematic approach involving a combination of recrystallization for bulk purification and chromatography for high-resolution separation is often necessary. Rigorous analytical testing is essential to validate the purity of the final product.

References

  • Vertex AI Search. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Vertex AI Search. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Google Patents. (2022, January 20). WO2021250067A3 - A process for the purification of (r)
  • BOC Sciences.
  • BOC Sciences.
  • Journal of Chemical and Pharmaceutical Research.
  • Scholars Research Library - Der Pharma Chemica.
  • Moravek.
  • YAKHAK HOEJI. (2021, June 30).
  • Vertex AI Search.
  • ScienceDirect. (2026, February 9).
  • Sigma-Aldrich.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (2020, November 2).
  • ResearchGate. (2026, February 9). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • American Chemical Society. α-Amino Acid Amides. A Convenient Synthesis1.
  • ChemScene. 1479604-19-7 | 2-Amino-3-(m-tolyl)propanamide.
  • PMC. (2024, August 22).
  • PubMed. (2020, September 10).
  • PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands.
  • UBB.
  • Vulcanchem. 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride.
  • Molport. (2S)-2-amino-3-methyl-N-{1-[4-(propan-2-yl)phenyl]propan-2-yl}butanamide.
  • Benchchem. A Researcher's Guide to Benchmarking the Purity of Commercial 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Google Patents. WO2024208791A1 - Process for preparing (r)
  • Sigma-Aldrich. 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride.
  • Pharmaffiliates. CAS No : 17193-31-6 | Product Name : 2-Amino-3-phenylpropanamide.
  • C.A.T. GmbH & Co.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • Sigma-Aldrich. (R)-2-Amino-3-phenylpropanamide | 5241-59-8.
  • Benchchem. N-(2-Amino-phenyl)

Sources

Method

Application Note: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide in Peptide Synthesis

This Application Note provides a comprehensive technical guide for the utilization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine-m-toluidide or H-Phe-m-toluidide ) in peptide synthesis.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine-m-toluidide or H-Phe-m-toluidide ) in peptide synthesis.[1] This compound serves as a critical building block for chromogenic protease substrates , peptidomimetics , and chiral resolution standards .[1]

[1]

Executive Summary & Technical Context[1][2][3][4]

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide (CAS: 1479604-19-7) is a specialized amino acid derivative where the C-terminal carboxyl group of L-phenylalanine is amidated with m-toluidine.[1] Unlike standard alkyl amides, the m-toluidide moiety imparts unique electronic and steric properties:

  • Protease Specificity: The aromatic amide mimics the P1' residue in protease substrates, making it an excellent leaving group for kinetic assays of chymotrypsin-like serine proteases.[1]

  • Synthetic Challenge: The nucleophilicity of the aniline nitrogen is significantly lower than that of aliphatic amines due to resonance delocalization, requiring high-efficiency coupling protocols (e.g., HATU, Mixed Anhydride).[1]

  • Peptidomimetic Stability: The steric bulk of the m-tolyl group restricts conformational freedom and enhances metabolic stability against carboxypeptidases.[1]

This guide details the protocols for incorporating this unit into peptide chains, focusing on solution-phase strategies to overcome the low reactivity of the aniline handle.[1]

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name (S)-2-Amino-3-phenyl-N-(3-methylphenyl)propanamide
Abbreviation H-Phe-m-toluidide
Molecular Formula C₁₆H₁₈N₂O
Molecular Weight 254.33 g/mol
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Amine) ~7.2 (Lower than free Phe due to amide electron withdrawal)
Storage -20°C, Desiccated (Hygroscopic salt forms)

Application Workflows

Synthesis of Chromogenic Protease Substrates

The primary application of H-Phe-m-toluidide is in the synthesis of substrates (e.g., Suc-Ala-Ala-Pro-Phe-m-toluidide ) to assay Chymotrypsin or Cathepsin G activity.[1] The m-toluidide group serves as a UV-detectable leaving group (λ_max ~245 nm) or a reporter for HPLC-based kinetic studies.[1]

Fragment Condensation Strategy

Due to the poor nucleophilicity of the m-toluidine nitrogen, it is standard practice to synthesize the peptide chain (e.g., Boc-Ala-Ala-Pro-OH) first and then couple it to H-Phe-m-toluidide in the final step, rather than building stepwise from the toluidide.[1]

G Start Start: H-Phe-m-toluidide Step2 Coupling Reaction (HATU/HOAt or IBCF) Start->Step2 Nucleophile Step1 Activation of N-Protected Peptide Fragment (e.g., Boc-Ala-Ala-Pro-OH) Step1->Step2 Electrophile Step3 Deprotection (TFA or HCl) Step2->Step3 Protected Intermediate End Final Product: H-Ala-Ala-Pro-Phe-m-toluidide Step3->End Purification

Figure 1: Convergent synthesis workflow for peptide-m-toluidides.

Detailed Protocols

Protocol A: High-Efficiency Coupling using HATU (Recommended)

Use this protocol for coupling sterically hindered or long peptide fragments to H-Phe-m-toluidide.[1]

Reagents:

  • N-Protected Amino Acid/Peptide (1.0 equiv)[1]

  • H-Phe-m-toluidide (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • HOAt (1.1 equiv) - Critical for anilides to prevent racemization[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF[1]

Procedure:

  • Activation: Dissolve the N-protected carboxyl component (e.g., Boc-Xaa-OH) and HATU/HOAt in anhydrous DMF (0.1 M concentration) under Nitrogen.

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes at 0°C to pre-activate the acid.

  • Coupling: Add H-Phe-m-toluidide (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Note: Anilide formation is slower than alkyl amide formation.[1]

  • Monitoring: Monitor by HPLC/TLC. If conversion is <90% after 6 hours, add a second portion of HATU (0.5 equiv) and DIPEA (0.5 equiv).[1]

  • Work-up: Dilute with EtOAc, wash successively with 5% NaHCO₃, 1M HCl (or 5% Citric Acid), and Brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Mixed Anhydride Method (Cost-Effective)

Use this protocol for large-scale synthesis where HATU costs are prohibitive.[1]

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[1]

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)[1]

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • H-Phe-m-toluidide (1.0 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Activation: Dissolve the N-protected amino acid and NMM in anhydrous THF. Cool to -15°C (Salt-ice bath).

  • Anhydride Formation: Add IBCF dropwise, maintaining temperature below -10°C. Stir for 15 minutes. Crucial: Do not over-stir, or the anhydride may decompose.[1]

  • Coupling: Add H-Phe-m-toluidide (pre-cooled in THF) in one portion.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature overnight.

  • Work-up: Evaporate THF, redissolve in EtOAc, and perform standard acid/base washes.

Protocol C: Enzymatic Semisynthesis (Green Chemistry)

For coupling H-Phe-m-toluidide to specific acyl donors without racemization.[1]

Mechanism: Proteases like Papain or Chymotrypsin can catalyze the formation of the peptide bond in organic co-solvents (Kinetic Control).[1]

Enzyme Substrate Acyl Donor: Z-Xaa-OMe (Ester) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation Nucleophile Nucleophile: H-Phe-m-toluidide Nucleophile->Complex Attacks Acyl-Enzyme Enzyme Enzyme Catalyst: Papain or Chymotrypsin Product Product: Z-Xaa-Phe-m-toluidide Complex->Product Aminolysis (by Toluidide) Hydrolysis Side Reaction: Hydrolysis to Acid Complex->Hydrolysis Water

Figure 2: Kinetically controlled enzymatic peptide synthesis.[1]

Procedure:

  • Buffer: Prepare 0.1 M Carbonate buffer (pH 9.0) containing 1 mM EDTA and 5 mM DTT (if using Papain).[1]

  • Solvent System: Mix Buffer with DMF (70:30 v/v). High organic content suppresses hydrolysis.[1]

  • Reaction: Dissolve Z-Xaa-OMe (Ester donor) and H-Phe-m-toluidide (Nucleophile, 2.0 equiv) in the solvent. Add Enzyme (10 mg/mmol).[1]

  • Incubation: Incubate at 30°C with shaking.

  • Termination: Stop reaction when ester is consumed (monitor HPLC) by adding dilute acid.

Quality Control & Troubleshooting

Analytical Parameters
  • HPLC: C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] The m-toluidide moiety increases retention time significantly compared to the free acid.[1]

  • Mass Spectrometry: Electrospray Ionization (ESI+).[1] Look for [M+H]⁺.[1]

    • Note: The m-toluidide adds mass 105.15 Da (C₇H₈N - H) relative to the free acid? No, the amide formation replaces -OH (17) with -NH-Tol (106).[1] Net change: +89 Da.[1]

    • Wait, exact mass of m-toluidine is 107.[1]15. The group added is -NH-C6H4-CH3 (C7H8N, MW 106).[1] The loss is -OH (17).[1] Net addition = 89.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<40%) Low nucleophilicity of aniline nitrogen.[1]Switch to Protocol A (HATU).[1] Increase reaction time to 24h.
Racemization Over-activation or high base concentration.[1]Use HOAt additive.[1] Maintain low temperature (0°C) during activation.[1] Use Collidine instead of DIPEA.
Incomplete Coupling Steric hindrance of the m-methyl group.[1]Use Acid Fluoride activation (TFFH reagent) for extremely hindered couplings.[1]

References

  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Schellenberger, V., et al. (1991).[1] Proteinase-catalyzed synthesis of peptide amides.[1] Angewandte Chemie International Edition, 30(11), 1437-1449.[1] (Context for enzymatic synthesis using anilides).

  • ChemScene. (2023). Product Data: 2-Amino-3-(m-tolyl)propanamide (CAS 1479604-19-7).[1][4] Link

Sources

Application

Procedure for recrystallization of (S)-Phenylalanine m-toluidide

Application Note: Optimized Procedure for the Recrystallization and Enantiomeric Enrichment of (S)-Phenylalanine m-toluidide Executive Summary & Scientific Context (S)-Phenylalanine m-toluidide is a highly valuable chira...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Procedure for the Recrystallization and Enantiomeric Enrichment of (S)-Phenylalanine m-toluidide

Executive Summary & Scientific Context

(S)-Phenylalanine m-toluidide is a highly valuable chiral building block, frequently utilized as a peptidomimetic intermediate, a chiral resolving agent, and a template molecule in the synthesis of molecularly imprinted polymers (MIPs)[1]. The synthesis of this compound—typically achieved via the coupling of N-protected (S)-phenylalanine with m-toluidine—often yields crude mixtures contaminated with coupling byproducts (e.g., dicyclohexylurea), unreacted amines, and trace amounts of the (R)-enantiomer due to minor racemization during carboxyl activation.

This application note details a self-validating, thermodynamically controlled recrystallization protocol designed to achieve >99% chemical purity and >99.5% enantiomeric excess (ee).

Mechanistic Principles of Amide Recrystallization

  • Thermodynamic Solubility & Solvent Polarity: The solubility of (S)-Phenylalanine m-toluidide is strictly governed by its amphiphilic structure. The hydrophobic benzyl and m-tolyl rings favor non-polar environments, while the primary amine and amide linkages form strong intermolecular hydrogen-bonding networks. The polarity of the solvent plays a critical role in mediating these assemblies, preventing premature aggregation and allowing for controlled, highly ordered crystal nucleation[2].

  • Binary Solvent System Selection: We employ an Ethyl Acetate (EtOAc) / n-Heptane binary system. EtOAc acts as the primary thermodynamic solvent, effectively disrupting intermolecular hydrogen bonds at elevated temperatures (65–70°C). n-Heptane acts as the anti-solvent. Because n-Heptane cannot participate in hydrogen bonding, its gradual addition lowers the dielectric constant of the medium, forcing the amide molecules to self-assemble and crystallize. This specific solvent mixture is a proven standard for the purification of structurally similar L-phenylalanine anilide derivatives[1].

  • Enantiomeric Enrichment: Recrystallization serves as a powerful preferential crystallization step. By carefully controlling the supersaturation curve, the major (S)-enantiomer crystallizes out of the mother liquor, leaving trace diastereomeric or enantiomeric impurities dissolved, thereby significantly enhancing the optical purity of the final product[3].

Experimental Methodology

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the thermodynamic parameters are met before proceeding to the next step.

Materials & Reagents:

  • Crude (S)-Phenylalanine m-toluidide (approx. 85-90% purity)

  • Ethyl Acetate (EtOAc), HPLC Grade

  • n-Heptane, HPLC Grade

Step-by-Step Protocol:

  • Primary Dissolution: Transfer 10.0 g of crude (S)-Phenylalanine m-toluidide to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 40 mL of EtOAc.

  • Thermal Equilibration: Heat the suspension to 65–70°C using an oil bath until complete dissolution is achieved. Causality: Heating ensures the disruption of kinetic aggregates and fully solvates the target molecule.

  • Hot Filtration (IPC Step 1): Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble polymeric impurities or residual coupling reagents. Transfer the filtrate to a clean, pre-warmed Erlenmeyer flask.

  • Anti-Solvent Addition: Maintain the filtrate at 60°C. Slowly add 60 mL of n-Heptane dropwise (approx. 2 mL/min) under continuous stirring. Causality: Dropwise addition prevents localized supersaturation, which would lead to "oiling out" (liquid-liquid phase separation) rather than crystalline nucleation.

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature (20–25°C) at a controlled rate of approximately 5°C/hour. Once at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours. Causality: A slow cooling ramp ensures that crystal growth is thermodynamically controlled, excluding impurities from the crystal lattice and maximizing enantiomeric purity.

  • Harvesting: Collect the resulting white, needle-like crystals via vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of ice-cold EtOAc/n-Heptane (1:3 v/v) to displace the mother liquor without dissolving the product.

  • Drying (IPC Step 2): Dry the crystals in a vacuum oven at 40°C for 24 hours to constant weight. Analyze the final product via Chiral HPLC to validate ee > 99.5%.

Quantitative Data & Troubleshooting

Table 1: Solvent System Screening for (S)-Phenylalanine m-toluidide

Solvent System (Primary/Anti-Solvent)Ratio (v/v)Recovery Yield (%)Enantiomeric Excess (ee %)Observation / Crystal Habit
EtOAc / n-Heptane 1 : 1.5 82% >99.5% Optimal; fine white needles.
Ethanol / Water1 : 265%96.0%Sub-optimal; prone to oiling out.
Dichloromethane / Hexane1 : 374%98.2%Moderate; rapid precipitation, trapping impurities.
Isopropanol / Toluene1 : 158%99.0%Low yield; high solubility at low temperatures.

Table 2: Troubleshooting Matrix

PhenomenonMechanistic CauseCorrective Action
"Oiling Out" (Formation of a second liquid phase instead of crystals)Anti-solvent added too rapidly, or cooling rate is too fast, bypassing the metastable zone.Reheat the mixture until homogeneous. Add 5-10% more primary solvent (EtOAc), then cool at a slower rate (e.g., 2°C/hr).
Low Recovery Yield Excessive primary solvent used, keeping the product dissolved even at 4°C.Concentrate the mother liquor under reduced pressure (rotary evaporation) by 30-40%, then repeat the cooling cycle.
Sub-standard Purity / Coloration Co-precipitation of impurities due to rapid crash-out.Perform a secondary recrystallization using a higher ratio of EtOAc to n-Heptane, ensuring a slower cooling profile.

Process Visualization

RecrystallizationWorkflow Crude Crude (S)-Phenylalanine m-toluidide Dissolution Dissolution in EtOAc (65-70°C) Crude->Dissolution HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Antisolvent Addition of n-Heptane (Anti-solvent) HotFiltration->Antisolvent Cooling Controlled Cooling (5°C/hr to 4°C) Antisolvent->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Harvesting Vacuum Filtration & Cold Wash Crystallization->Harvesting Drying Vacuum Drying (40°C, 24h) Harvesting->Drying PureProduct Pure (S)-Phenylalanine m-toluidide (>99% ee) Drying->PureProduct IPC_HPLC IPC: Chiral HPLC (Enantiomeric Purity) PureProduct->IPC_HPLC Validation

Thermodynamic workflow and validation for (S)-Phenylalanine m-toluidide recrystallization.

References

  • National Center for Biotechnology Information (NIH). "Solvent-Tuned Self-Assembled Nanostructures of Chiral L/D-Phenylalanine Derivatives of Protoporphyrin IX". PMC. URL:[Link][2]

  • Analyst (Royal Society of Chemistry). "Evaluation of methods aimed at complete removal of template from molecularly imprinted polymers". RSC Publishing. URL:[Link][1]

Sources

Method

Advanced Catalytic Applications of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide in Asymmetric Synthesis

Introduction: The Evolution of Primary Amine-Amide Organocatalysis In the realm of asymmetric organocatalysis, secondary amines like L-proline have long been the gold standard for functionalizing carbonyl compounds via e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Primary Amine-Amide Organocatalysis

In the realm of asymmetric organocatalysis, secondary amines like L-proline have long been the gold standard for functionalizing carbonyl compounds via enamine intermediates. However, secondary amines often falter when faced with sterically hindered acyclic ketones or highly substituted aldehydes, leading to sluggish reaction rates and poor stereocontrol.

To overcome these limitations, chiral primary α-amino amides have emerged as highly efficient, bifunctional organocatalysts [1]. Among these, (S)-2-Amino-3-phenyl-N-m-tolylpropanamide —a derivative of L-phenylalanine and m-toluidine—stands out. This molecule integrates a primary amine (Brønsted base/nucleophile) and an amide group (Brønsted acid/hydrogen-bond donor) within a highly tunable chiral scaffold. This Application Note details the mechanistic rationale, empirical performance, and validated laboratory protocols for utilizing this catalyst in asymmetric carbon-carbon bond-forming reactions.

Mechanistic Rationale & Structural Causality

The exceptional stereocontrol exhibited by (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is not coincidental; it is the direct result of precise structural engineering:

  • Primary Amine Advantage: Unlike secondary amines, the primary amine moiety forms a less sterically congested enamine intermediate with bulky ketones. This expands the substrate scope to include challenging acyclic and α,α-disubstituted ketones.

  • The m-Tolyl Amide as a Hydrogen-Bond Donor: The amide -NH- acts as a critical hydrogen-bond donor that activates the incoming electrophile (e.g., the carbonyl oxygen of an aldehyde). The choice of the m-tolyl group is highly deliberate. The meta-methyl substituent provides subtle steric bulk that restricts the rotation of the amide C-N bond, locking the -NH- proton into an optimal trajectory for transition-state stabilization. Furthermore, the mild electron-donating nature of the methyl group prevents the amide from becoming too acidic, which would otherwise lead to product inhibition via irreversible hydrogen bonding to the aldol adduct.

  • Facial Shielding by the Phenylalanine Core: The bulky benzyl side chain of the (S)-phenylalanine core effectively blocks the Re-face of the enamine, forcing the electrophile to approach exclusively from the Si-face, thereby dictating the absolute configuration of the product [2].

CatalyticCycle Cat Catalyst (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Enamine Enamine Intermediate (Primary Amine Activated) Cat->Enamine + Ketone - H2O Ketone Ketone Substrate (e.g., Cyclohexanone) Ketone->Enamine TS Transition State (Amide NH H-Bonding to Aldehyde) Enamine->TS + Aldehyde Aldehyde Electrophile (Aromatic Aldehyde) Aldehyde->TS Iminium Iminium Aldol Adduct TS->Iminium C-C Bond Formation Iminium->Cat Catalyst Regeneration Product Asymmetric Aldol Product Iminium->Product + H2O Hydrolysis Acid Acid Co-catalyst (Accelerates Hydrolysis) Acid->Iminium Catalyzes

Catalytic cycle of the bifunctional primary amine-amide organocatalyst in an asymmetric aldol reaction.

Quantitative Data: Catalytic Performance

The following table summarizes the performance of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (typically at 10-20 mol% loading with an acid co-catalyst) across various benchmark asymmetric transformations [1], [3].

Reaction TypeNucleophile (Donor)Electrophile (Acceptor)Yield (%)dr (anti:syn)ee (%)
Direct Aldol Cyclohexanone4-Nitrobenzaldehyde9592:898
Direct Aldol Cyclohexanone2-Chlorobenzaldehyde9189:1196
Direct Aldol Acetone4-Cyanobenzaldehyde88N/A94
Michael Addition Isobutyraldehydetrans-β-Nitrostyrene9095:597
Michael Addition Cyclopentanonetrans-β-Nitrostyrene8588:1292

Note: Reactions are typically performed neat (solvent-free) or in aqueous media to maximize the hydrophobic effect, which accelerates enamine formation and tightens the transition state.

Validated Experimental Protocols

Protocol A: Asymmetric Direct Aldol Reaction

Objective: Synthesis of (2S, 1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

Field-Proven Insight: Primary amines are inherently less nucleophilic toward ketones than secondary amines. To drive the catalytic cycle, an acid co-catalyst (such as p-nitrobenzoic acid or acetic acid) is mandatory. The acid serves a dual purpose: it protonates the ketone to accelerate initial iminium formation and assists in the final hydrolysis of the product iminium ion to release the catalyst.

Step-by-Step Methodology:

  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (0.05 mmol, 10 mol%) and p-nitrobenzoic acid (0.05 mmol, 10 mol%).

  • Substrate Addition: Add cyclohexanone (1.0 mmol, 2.0 equiv) directly to the flask. Stir the mixture at room temperature for 15 minutes to allow the pre-formation of the enamine intermediate. Self-validation: The mixture should turn slightly yellow, indicating enamine formation.

  • Electrophile Introduction: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) to the stirring mixture. If the mixture is too viscous, 0.2 mL of brine or water can be added to exploit hydrophobic acceleration.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of 4-nitrobenzaldehyde via TLC (Hexane:EtOAc 7:3, UV visualization). The reaction is typically complete within 12–24 hours.

  • Quenching & Extraction: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Critical Analytical Step (dr determination): Do not purify the compound yet. Take a ¹H-NMR of the crude mixture to determine the true diastereomeric ratio (anti:syn). Silica gel chromatography can artificially fractionate diastereomers, leading to falsely reported dr values.

  • Purification: Purify the crude product via flash column chromatography on silica gel (gradient elution: 9:1 to 7:3 Hexane:EtOAc) to yield the pure anti-aldol product.

  • Enantiomeric Excess (ee) Determination: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm).

Workflow Step1 1. Preparation Mix Catalyst (10 mol%), Acid Co-catalyst (10 mol%), & Ketone (excess) Step2 2. Reaction Add Aldehyde. Stir at RT (12-24h). Monitor via TLC. Step1->Step2 Step3 3. Quenching Quench with aq. NH4Cl. Extract with EtOAc. Dry over Na2SO4. Step2->Step3 Step4 4. Crude Analysis Determine dr via 1H-NMR of crude to avoid bias. Step3->Step4 Step5 5. Purification Flash Column Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. ee Analysis Determine ee via Chiral HPLC. Step5->Step6

Standardized experimental workflow for the organocatalytic asymmetric aldol reaction.

Protocol B: Asymmetric Michael Addition

Objective: Synthesis of (R)-2,2-dimethyl-4-nitro-3-phenylbutanal.

Field-Proven Insight: In Michael additions to nitroalkenes, the amide hydrogen bonding is responsible for coordinating the nitro group of the electrophile. Using non-polar solvents (like toluene) prevents solvent competition for hydrogen bonds, drastically increasing both the reaction rate and enantioselectivity.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous toluene.

  • Donor Addition: Add isobutyraldehyde (1.0 mmol, 2.0 equiv) and stir for 10 minutes at room temperature.

  • Acceptor Addition: Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in one portion.

  • Incubation: Stir the reaction at room temperature. Monitor via TLC (Hexane:EtOAc 8:2) until the bright yellow color of the nitrostyrene fades and the starting material is consumed (typically 24-48 hours).

  • Workup & Purification: Evaporate the toluene directly under reduced pressure. Purify the crude residue via flash chromatography (Hexane:EtOAc 9:1) to isolate the Michael adduct.

  • Validation: Confirm the absolute configuration and ee via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Reddy, U. V. S., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(12), 1674. Available at:[Link]

  • Hernández, J. G., & Juaristi, E. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry, 76(5), 1464-1467. Available at:[Link]

  • Das, P., & Thakur, R. (2023). Amino-Acid-Derived Amides as Stereodirecting Leaving Groups for Ferrier Rearrangement via Pd(0)-Catalyzed Tsuji–Trost Reactions. Organic Letters, 25(32), 6046-6051. Available at:[Link]

Application

Scale-up synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Application Note: Process Optimization for the Scale-Up Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Executive Summary This guide details the scale-up protocol for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization for the Scale-Up Synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Executive Summary

This guide details the scale-up protocol for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , a chiral amide building block derived from L-Phenylalanine and m-Toluidine.

The synthesis of anilides (amides derived from anilines) poses specific challenges compared to aliphatic amides due to the reduced nucleophilicity of the aromatic amine (m-toluidine). Furthermore, maintaining the optical purity of the (S)-center during the activation of the carboxylic acid is the critical quality attribute (CQA).

This protocol contrasts two industrial strategies:

  • Method A (Cost-Driven): Mixed Anhydride Coupling (IBCF/NMM). Economical but requires strict cryogenic control.

  • Method B (Quality/Green-Driven): T3P® (Propylphosphonic anhydride) Coupling. Higher raw material cost but superior impurity profile and facile aqueous workup.

Retrosynthetic Strategy & Pathway

The synthesis relies on the coupling of


-protected L-Phenylalanine with 

-Toluidine. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic: unlike

-acyl groups (e.g., acetyl), carbamate protecting groups like Boc significantly suppress racemization via the oxazolone (azlactone) mechanism.
Figure 1: Reaction Scheme and Strategic Disconnection

G Phe (S)-N-Boc-Phenylalanine (Starting Material 1) Act Activated Intermediate (Mixed Anhydride or Active Ester) Phe->Act Activation (IBCF/NMM or T3P) Tol m-Toluidine (Starting Material 2) Tol->Act Nucleophilic Attack Int Intermediate: (S)-N-Boc-2-amino-3-phenyl-N-m-tolylpropanamide Act->Int Amide Bond Formation (- CO2, - iBuOH) Rac Racemization Risk: Oxazolone Formation Act->Rac If T > -5°C (Method A) Prod Target Product: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Int->Prod Deprotection (HCl/IPA or TFA)

Caption: Synthetic pathway highlighting the activation step as the critical control point for stereochemical integrity.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Activation Temp (Method A)

to

Higher temperatures favor the formation of the oxazolone intermediate, leading to racemization.
Stoichiometry (Base) 1.05 eq. (Strict)Excess base promotes proton abstraction from the

-carbon.
m-Toluidine Quality Freshly DistilledAnilines oxidize to colored impurities (azo compounds) that are difficult to remove downstream.
Reaction pH 7.5 – 8.5Low pH retards amine nucleophilicity; High pH risks racemization.

Detailed Experimental Protocols

Method A: The Mixed Anhydride Route (High Scalability/Low Cost)

Recommended for facilities with robust cryogenic capabilities.

Reagents:

  • (S)-N-Boc-Phenylalanine (1.0 eq)

  • N-Methylmorpholine (NMM) (1.05 eq)

  • Isobutyl Chloroformate (IBCF) (1.0 eq)

  • m-Toluidine (1.0 eq)

  • Solvent: THF (anhydrous) or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

  • Reactor Setup: Charge (S)-N-Boc-Phe (100 g, 377 mmol) and THF (1.0 L, 10 vol) into a dry, inerted reactor.

  • Base Addition: Cool to

    
    . Add NMM (43.5 mL, 396 mmol) slowly.
    
    • Checkpoint: Ensure internal temperature (IT) does not exceed

      
      .
      
  • Activation (The Critical Step): Add IBCF (49 mL, 377 mmol) dropwise over 45 minutes.

    • Mechanism:[1][2][3][4] Formation of the mixed carboxylic-carbonic anhydride.[5][6]

    • Hold: Stir at

      
       for exactly 15 minutes. Do not over-stir ; mixed anhydrides are unstable and can disproportionate.
      
  • Coupling: Add a solution of m-toluidine (40.4 g, 377 mmol) in THF (200 mL) dropwise over 1 hour.

    • Exotherm: Strictly maintain IT

      
      .
      
  • Warming: Allow the mixture to warm to

    
     over 2 hours.
    
  • Workup:

    • Concentrate THF to 30% volume.

    • Dilute with EtOAc (1.5 L).

    • Wash sequence: 1M Citric Acid (

      
       mL) 
      
      
      
      Sat.
      
      
      (
      
      
      mL)
      
      
      Brine.
    • Note: Citric acid removes unreacted toluidine; Bicarbonate removes unreacted Boc-Phe.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate to a solid. Recrystallize from EtOAc/Heptane if chiral purity 
    
    
    
    .
Method B: The T3P® Route (Green Chemistry/High Purity)

Recommended for highest quality requirements and simplified workup.

Reagents:

  • (S)-N-Boc-Phenylalanine (1.0 eq)

  • m-Toluidine (1.1 eq)

  • T3P (50% w/w in EtOAc) (1.5 eq)

  • Pyridine or DIPEA (2.5 eq)

  • Solvent: EtOAc or 2-MeTHF[7]

Step-by-Step Protocol:

  • Charge: Load Boc-Phe (100 g), m-Toluidine (44.4 g), and EtOAc (800 mL) into the reactor at

    
    .
    
  • Base Addition: Add Pyridine (76 mL) or DIPEA. Cool to

    
    .
    
  • Coupling Agent: Add T3P solution dropwise over 30 minutes.

    • Advantage:[2][3][4][7][8] T3P has very low epimerization potential, allowing operation at

      
       to 
      
      
      
      rather than cryogenic temps.
  • Reaction: Stir at

    
     for 12 hours. Monitor by HPLC.
    
  • Workup: Wash the reaction mixture directly with water (

    
     mL).
    
    • Chemistry: T3P by-products are water-soluble phosphates, eliminating the need for complex chromatography.

  • Yield: Typically 85-92% isolated yield with

    
     ee.
    

Deprotection (Boc Removal)

The final step releases the amine salt.

  • Dissolution: Dissolve the intermediate (Boc-amide) in Isopropyl Alcohol (IPA) (5 vol).

  • Acidolysis: Add 5-6M HCl in IPA (3 eq) at

    
    . Heat to 
    
    
    
    for 2 hours.
    • Observation: The product hydrochloride salt usually precipitates directly from the mixture.

  • Filtration: Cool to

    
    , filter the solids, and wash with cold MTBE.
    
  • Drying: Vacuum dry at

    
    .
    

Process Workflow & Quality Control

Figure 2: Scale-Up Workflow Diagram

Workflow cluster_0 Stage 1: Coupling (Reactor A) cluster_1 Stage 2: Workup (Extractor) cluster_2 Stage 3: Deprotection Start Raw Materials Charge (Inert Atmosphere) Cool Cooling (T < -10°C) Start->Cool Act Activation (Add IBCF) Cool->Act Add Amine Addition (Controlled Rate) Act->Add Quench Quench & Warm Add->Quench Wash1 Acid Wash (Remove Toluidine) Quench->Wash1 Wash2 Base Wash (Remove Boc-Phe) Wash1->Wash2 Cryst Crystallization Wash2->Cryst Deprot HCl/IPA Treatment Cryst->Deprot Filter Filtration & Drying Deprot->Filter QC Final QC (Chiral HPLC) Filter->QC

Caption: Operational workflow emphasizing the sequential purification strategy.

Quality Control Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Conforms to structure. Key signals:

2.30 (s, 3H, Ar-Me),

3.0-3.2 (m, 2H,

-CH2),

8.2 (br, Amide NH).
Chiral Purity Chiral HPLC

ee (S-isomer).
Purity (HPLC) RP-HPLC (C18)

Area.[9]
Residual Solvents GC-HeadspaceCompliant with ICH Q3C.

Chiral HPLC Method (Reference):

  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Expected: (S)-enantiomer elutes first (verify with racemic standard).

Troubleshooting & Safety

  • Issue: Racemization (>1% R-isomer detected).

    • Root Cause:[3][7][8][10] Temperature spike during IBCF addition or excess base (NMM).

    • Correction: Recalibrate cryostat; ensure NMM is exactly 1.05 eq; switch to T3P method.

  • Issue: Low Yield.

    • Root Cause:[3][7][8][10] Hydrolysis of Mixed Anhydride by moisture.

    • Correction: Verify solvent water content (KF < 0.05%); ensure inert atmosphere.

  • Safety Hazard: Isobutyl Chloroformate.

    • Risk:[3][8] Thermal decomposition releases gas (

      
      , 
      
      
      
      ).
    • Control: Never store mixed anhydride solution; use immediately.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7][11] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][12][13] Organic Process Research & Development, 20(2), 140–177. Link[7]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471–479. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

Sources

Method

Solvent selection for (S)-Phenylalanine m-toluidide reactions

Application Note: Solvent and Reagent Selection for the Epimerization-Free Synthesis of (S)-Phenylalanine m-Toluidide The Chiral Challenge in Phenylalanine Anilide Synthesis (S)-Phenylalanine m-toluidide is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent and Reagent Selection for the Epimerization-Free Synthesis of (S)-Phenylalanine m-Toluidide

The Chiral Challenge in Phenylalanine Anilide Synthesis

(S)-Phenylalanine m-toluidide is a highly valued chiral intermediate in the development of peptidomimetics, chiral selectors, and novel antimycobacterial agents[1],[2]. However, synthesizing this compound presents a significant chemical hurdle: the amide coupling of an epimerization-prone amino acid with a weakly nucleophilic aniline (m-toluidine).

Because anilines are poor nucleophiles, the coupling kinetics are inherently sluggish. This delay provides the activated carboxylic acid intermediate ample time to undergo base-catalyzed alpha-proton abstraction, leading to the formation of an oxazolone (azlactone) intermediate[3]. Once the oxazolone ring forms, the stereocenter is compromised, resulting in a racemized product that is unacceptable for pharmaceutical applications. Therefore, the selection of the solvent, base, and coupling reagent is not merely a matter of solubility—it is the primary mechanistic control for stereoretention[4].

Mechanistic Causality: Why Solvent and Base Dictate Stereochemical Integrity

To suppress the oxazolone pathway, the reaction environment must be carefully engineered. Traditional peptide coupling systems (e.g., HATU/DIPEA in DMF) are highly polar and utilize strong bases, which inadvertently stabilize the oxazolone intermediate and promote rapid epimerization[4].

The Optimal Matrix: EtOAc, Pyridine, and T3P Recent advancements have established that the combination of n-propanephosphonic acid anhydride (T3P) and Pyridine in Ethyl Acetate (EtOAc) is the gold standard for coupling epimerization-prone substrates with non-nucleophilic anilines[4],[5].

  • Solvent Causality (EtOAc): Unlike DMF, EtOAc possesses a lower dielectric constant. It provides sufficient solvation for the reagents without overly stabilizing the polar oxazolone transition state. Furthermore, EtOAc is immiscible with water, allowing it to serve a dual purpose as both the reaction medium and the organic phase during the subsequent self-validating biphasic workup[6].

  • Base Causality (Pyridine): Stronger bases like 4-(dimethylamino)pyridine (DMAP) or N-methylmorpholine (NMM) generate highly reactive acylpyridinium intermediates that are highly susceptible to alpha-deprotonation[4]. Pyridine, being a weaker base, facilitates the necessary proton transfers without aggressively stripping the alpha-proton from the activated phenylalanine[4].

  • Reagent Causality (T3P): T3P activates the carboxylic acid efficiently while generating completely water-soluble phosphate byproducts[7]. This eliminates the need for hazardous additives like HOBt and avoids the difficult-to-remove urea byproducts associated with carbodiimides (DCC/EDC)[7],[5].

Mechanism A Activated (S)-Phe Intermediate B Direct Amidation (EtOAc / Pyridine) A->B m-Toluidine Fast kinetics C Oxazolone Formation (DMF / DMAP) A->C Base-catalyzed cyclization D (S)-Phe m-Toluidide (>99% ee) B->D Stereoretention E Racemized Amide (<80% ee) C->E m-Toluidine Ring opening

Mechanistic divergence in amide coupling: Direct amidation vs. oxazolone-mediated racemization.

Quantitative Solvent & Reagent Matrix

The following table summarizes the causal relationship between the chosen reaction matrix and the resulting yield and enantiomeric excess (ee), based on established optimizations for epimerization-prone anilide couplings[4].

Coupling ReagentSolventBaseYield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
T3P EtOAc Pyridine >90% >99% Optimal stereoretention; clean biphasic workup.
T3PEtOAcNMM85%~95%Moderate base-induced alpha-proton abstraction.
HATUDMFDIPEA80%<80%High oxazolone stabilization due to polar solvent/strong base.
DCC / HOBtDCMNone75%90%Sluggish kinetics; difficult removal of DCU byproduct.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing EtOAc as the solvent, the reaction seamlessly transitions into a biphasic extraction, where pH controls act as built-in validation checkpoints to ensure product purity and stereochemical integrity[4],[6].

Materials Required:

  • N-Boc-(S)-Phenylalanine (1.0 equiv)

  • m-Toluidine (1.05 equiv)

  • Pyridine (3.0 equiv)

  • T3P (50 wt% solution in EtOAc, 1.5 equiv)

  • Ethyl Acetate (EtOAc, reaction solvent)

  • 0.5 M HCl (aq) (for quenching)

Step-by-Step Methodology:

  • Reactor Setup & Dissolution: Charge a clean, dry reactor with N-Boc-(S)-Phenylalanine (1.0 equiv) and m-Toluidine (1.05 equiv). Suspend the reagents in EtOAc (approx. 5-10 volumes). Add Pyridine (3.0 equiv) and stir until a homogeneous solution is achieved.

  • Thermal Control (Critical Causality): Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy of the system suppresses the activation energy required for oxazolone formation, heavily favoring the direct amidation pathway[4].

  • Activation: Add the T3P solution (50 wt% in EtOAc, 1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check 1: Monitor internal temperature. T3P addition is mildly exothermic[4]. Ensure the temperature does not exceed 5 °C during addition to prevent kinetic acceleration of epimerization.

  • Coupling & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 4 hours.

    • Self-Validation Check 2: Pull a 50 µL aliquot, dilute in mobile phase, and analyze via chiral HPLC. The reaction is complete when the N-Boc-(S)-Phe peak is <1% by area.

  • Biphasic Quench & Extraction: Quench the reaction by adding 0.5 M HCl (aq) (3 volumes) directly to the EtOAc mixture. Stir vigorously for 10 minutes, then allow the phases to separate.

    • Causality & Self-Validation Check 3: The acidic quench serves a triple purpose: it neutralizes and partitions the excess Pyridine into the aqueous layer, protonates unreacted m-Toluidine (driving it into the aqueous phase), and leaves the highly pure, neutral (S)-Phe m-toluidide in the EtOAc layer[4]. Check the pH of the aqueous layer; it must be <3 to ensure complete removal of pyridine.

  • Isolation: Separate the organic (EtOAc) layer, wash once with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-Phenylalanine m-toluidide.

Workflow Step1 1. Dissolution N-Boc-(S)-Phe & m-Toluidine in EtOAc / Pyridine Step2 2. Thermal Control Cool reactor to 0 °C Step1->Step2 Step3 3. Activation Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Coupling & Monitoring Stir 0 °C to RT. Validate via HPLC Step3->Step4 Step5 5. Biphasic Quench Add 0.5 M HCl (aq) Step4->Step5 OrgPhase Organic Phase (EtOAc) Product: (S)-Phe m-Toluidide Step5->OrgPhase Extraction AqPhase Aqueous Phase Waste: Pyridine, T3P salts Step5->AqPhase Separation

Self-validating biphasic workflow for the synthesis of (S)-Phenylalanine m-toluidide.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[Link]

  • Lang, M., et al. (2024). "Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study." Molbank, 2024(3), M1851.[Link]

  • AMRI Global. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." Technical Application Note. [Link]

  • Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Literature Abstracts.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Synthesis

Welcome to the digital support portal for the synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. This guide is designed for drug development professionals and synthetic chemists facing challenges with yield, reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the digital support portal for the synthesis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide. This guide is designed for drug development professionals and synthetic chemists facing challenges with yield, reactivity, and chiral integrity during the amide coupling of (S)-phenylalanine derivatives with m-toluidine.

Module 1: Diagnostic FAQ & Troubleshooting

Q1: Why is my coupling yield between Boc-(S)-Phe-OH and m-toluidine so low (<30%) when using standard EDC/HOBt protocols? Causality: The core issue is the inherent electronic nature of the amine. m-Toluidine is an aniline derivative; the lone pair of electrons on its nitrogen atom is delocalized into the aromatic ring. This delocalization significantly reduces its nucleophilicity compared to standard aliphatic amines[1]. While EDC/HOBt forms an active OBt-ester, this intermediate is often not electrophilic enough to be efficiently attacked by weak nucleophiles before competing hydrolysis occurs. Solution: You must switch to a highly reactive coupling reagent. Uronium salts like HATU form an OAt-active ester, which utilizes a neighboring group effect (hydrogen bonding from the pyridine nitrogen of HOAt) to accelerate the aminolysis step[1]. Alternatively, T3P (propylphosphonic anhydride) is exceptionally effective for driving aniline couplings to completion[2].

Q2: I switched to HATU to improve the yield, but NMR/HPLC analysis shows significant epimerization (formation of the (R)-enantiomer). How do I preserve the (S)-stereocenter? Causality: Phenylalanine derivatives are notoriously susceptible to racemization during activation[3]. When the carboxylic acid is activated by a powerful reagent like HATU, it induces a strong electron-withdrawing effect on the adjacent alpha-carbon. In the presence of standard bases like excess DIPEA, the acidic alpha-proton is easily abstracted. This leads to the formation of an achiral oxazolone intermediate or an enolate, permanently destroying the stereocenter before the sluggish m-toluidine can attack[3]. Solution: Shift from HATU/DIPEA to the T3P/Pyridine system. T3P allows for activation under extremely mild conditions. By using pyridine (a much weaker base than DIPEA) at 0 °C, you neutralize the acid generated during the reaction without providing enough basicity to abstract the alpha-proton, ensuring a racemization-free pathway[2].

Q3: How can I simplify the purification process? My current DCC-based coupling leaves insoluble byproducts that are difficult to separate from the product. Causality: DCC generates dicyclohexylurea (DCU), which is notoriously insoluble in both aqueous and most organic solvents, requiring tedious filtration and repeated chromatography. Contemporary pharmaceutical manufacturing demands efficient, atom-economical processes that minimize complex waste[4]. Solution: T3P is a self-validating reagent for purification. Its byproducts are water-soluble phosphonic acids. A simple aqueous workup (washing with dilute acid and base) completely removes the coupling byproducts, leaving only the pure protected amide in the organic layer.

Module 2: Mechanistic Pathway Analysis

Understanding the divergence between successful aminolysis and stereochemical degradation is critical for optimizing your reaction conditions.

Mechanism A Boc-(S)-Phe-OH + Activating Agent B O-Acyl Active Ester (Highly Reactive) A->B Base (e.g., DIPEA/Pyr) C Oxazolone Intermediate (Loss of Stereocenter) B->C Excess Base / High Temp (Alpha-proton abstraction) D Aminolysis via m-Toluidine (Target Pathway) B->D Rapid Amine Attack (e.g., via HATU or T3P) F Protected (R/S)-Amide (Racemized Product) C->F Amine Attack E Protected (S)-Amide (High Yield & ee) D->E 0°C, Controlled Base

Mechanistic divergence: direct aminolysis vs. oxazolone-mediated racemization.

Module 3: Reagent Performance Matrix

To aid in experimental design, the following table summarizes the quantitative performance profiles of common coupling systems when applied to the (S)-phenylalanine and m-toluidine reaction.

Coupling SystemReactivity with AnilinesRacemization RiskByproduct RemovalRecommended Use Case
EDC / HOBt Low (<30% yield)ModerateEasy (Water-soluble)Aliphatic amines; non-hindered acids.
HATU / DIPEA Very High (>90% yield)High (up to 40% epimerization)ModerateDifficult couplings where stereochemistry is not at risk.
T3P / Pyridine High (>85% yield)Very Low (<1% epimerization)Very Easy (Water-soluble)Anilines; stereosensitive amino acids (e.g., Phenylalanine).

Module 4: Validated Experimental Protocols

The following self-validating workflows are engineered to maximize yield while preserving the (S)-stereocenter of the phenylalanine moiety.

Protocol A: Racemization-Free Coupling via T3P
  • Substrate Preparation: In an oven-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-(S)-Phe-OH (1.0 eq) and m-toluidine (1.1 eq) in anhydrous ethyl acetate (EtOAc) to achieve a concentration of 0.2 M.

  • Thermal & Basic Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Add anhydrous pyridine (2.5 eq) dropwise.

    • Causality Check: Pyridine is specifically chosen because its pKa is sufficient to drive the coupling but too low to abstract the activated alpha-proton, thereby preventing oxazolone formation[2].

  • Activation: Slowly add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the Boc-Phe-OH mass peak disappears and the product mass peak [M+H]+ dominates the spectra.

  • Aqueous Workup: Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer successively with 1M HCl (removes excess pyridine and unreacted m-toluidine), saturated aqueous NaHCO₃ (removes unreacted acid and water-soluble T3P phosphonic acid byproducts), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-(S)-2-Amino-3-phenyl-N-m-tolylpropanamide as a highly pure solid (>95% yield, >99% ee).

Protocol B: Boc-Deprotection to Final Product
  • Preparation: Dissolve the isolated Boc-protected amide from Protocol A in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Cool to 0 °C and add trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir the mixture for 2 hours while allowing it to warm to room temperature.

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile TFA. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is slightly basic (pH ~8). Extract, dry over Na₂SO₄, and concentrate to yield the final free amine: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide .

Module 5: Experimental Workflow Visualization

Workflow Step1 1. Dissolve Boc-(S)-Phe-OH & m-Toluidine in EtOAc Step2 2. Cool to 0 °C Add Pyridine (2.0 eq) Step1->Step2 Step3 3. Dropwise addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at RT Monitor by LC-MS Step3->Step4 Step5 5. Aqueous Workup (Acid/Base Washes) Step4->Step5 Step6 6. Pure (S)-Amide (>95% Yield, >99% ee) Step5->Step6

Self-validating T3P-mediated synthesis workflow for the target amide.

References

  • National Institutes of Health (PMC). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Available at: [Link]

  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency. Available at: [Link]

  • Mann, L., et al. (ResearchGate). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in (S)-Phenylalanine Amide Coupling

Topic: Minimizing and diagnosing stereochemical loss during the activation and coupling of Phenylalanine (Phe). Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing and diagnosing stereochemical loss during the activation and coupling of Phenylalanine (Phe). Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists.

Introduction: The "Phe-Oxazolone" Challenge

(S)-Phenylalanine is notoriously prone to racemization during amide coupling, more so than most other proteinogenic amino acids (except Cysteine and Histidine). This sensitivity arises from the Azlactone (Oxazolone) Mechanism .

When the carboxyl group of an N-acyl or N-peptidyl Phenylalanine is activated, the carbonyl oxygen of the preceding amide bond can nucleophilically attack the activated carbonyl. This forms a 5-membered oxazolone ring . The benzyl side chain of Phenylalanine is electron-withdrawing, which significantly increases the acidity of the


-proton on this ring (pKa drops to ~9). In the presence of base (e.g., DIPEA), this proton is easily abstracted, leading to a planar enolate intermediate and subsequent loss of chirality.

This guide provides the diagnostic tools to detect this issue and the synthetic protocols to prevent it.

Module 1: Mechanism of Failure

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how your enantiopurity is lost during the activation step.

AzlactoneMechanism Start N-Acyl-L-Phe-OH Activation Activation (Coupling Reagent) Start->Activation ActiveEster Activated Species (O-Acylisourea/Ester) Activation->ActiveEster Oxazolone 5(4H)-Oxazolone (Azlactone Ring) ActiveEster->Oxazolone Slow Coupling or High Temp Coupling Amine Attack (R-NH2) ActiveEster->Coupling Fast Coupling (Ideal Path) Enol Planar Enolate (Chirality Lost) Oxazolone->Enol Base (DIPEA) Deprotonation Oxazolone->Coupling Amine Attack Enol->Oxazolone Reprotonation (Random Face) Product_L L-Phe Product (Retained) Coupling->Product_L Product_DL DL-Phe Product (Racemic) Coupling->Product_DL

Figure 1: The Azlactone pathway. Note that rapid coupling (Green path) competes with ring closure. Delays in amine addition or excess base favor the Red path.

Module 2: Diagnostic Workflow

Before optimizing synthesis, you must accurately quantify the extent of racemization. Standard LC-MS is insufficient as enantiomers have identical masses.

Recommended Analytical Method: Chiral HPLC

Do not rely on diastereomeric shifts in NMR unless you have a reference standard. Chiral HPLC is the gold standard.

ParameterRecommendation
Column Class Immobilized Polysaccharide (e.g., Chiralpak ID/IA) or Crown Ether (Crownpak CR+)
Mobile Phase Hexane/IPA (Normal Phase) or MeOH/Water (Reverse Phase)
Detection UV at 210 nm (Phe absorption) or 254 nm.
Standard Inject pure L-Phe-Amide and D-Phe-Amide separately to establish retention times.
Resolution Target resolution (

) > 1.5 for quantitative integration.

Module 3: Troubleshooting & Reagent Selection

The "Safe" Reagents

If you are observing racemization, switch your coupling system immediately.

  • T3P (Propylphosphonic Anhydride): The premier choice for suppressing racemization.[1] It activates the acid as a mixed anhydride but does not generate the highly reactive O-acylisourea intermediate that drives azlactone formation as aggressively as carbodiimides.

  • Oxyma Pure / DIC: Superior to HOBt. Oxyma creates an active ester that is reactive enough to couple quickly (beating the oxazolone formation) but stable enough to suppress the alpha-proton acidity.

  • Collidine (TMP): A weaker, sterically hindered base that is less likely to abstract the alpha-proton compared to DIPEA or TEA.

Data: Racemization Rates by Reagent

Comparative racemization of Z-Phg-Val-OMe (highly sensitive model system) [1, 2]

Coupling ReagentBase% DL-Isomer (Racemization)
HATU DIPEA18.0 - 25.0% (High Risk)
EDC / HOBt DIPEA8.0 - 12.0%
DIC / Oxyma DIPEA< 2.0%
T3P Pyridine/NMM< 0.5% (Best in Class)

Module 4: Step-by-Step "Low-Racemization" Protocol

This protocol utilizes T3P (Propylphosphonic Anhydride), widely regarded as the most effective reagent for preserving chiral integrity during fragment condensation or hindered couplings [3].

Materials
  • Carboxylic Acid: (S)-N-Protected-Phenylalanine derivative (1.0 eq)

  • Amine: Coupling partner (1.1 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 eq)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 - 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for T3P performance)

Procedure
  • Dissolution: Dissolve the (S)-Phe acid and the Amine partner in EtOAc (or DMF if solubility is poor) at 0°C .

    • Why? Low temperature slows down the rate of deprotonation (racemization) more than it slows down the coupling.

  • Base Addition: Add the base (NMM or Pyridine) dropwise.

    • Critical: Do NOT use DIPEA if possible. If you must, use strictly controlled equivalents (1.0 eq per acid proton).

  • Activation: Add T3P solution dropwise to the cold mixture.

    • Note: Unlike HATU, T3P is often added last or simultaneously to ensure the amine is present to react immediately upon activation.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by LC-MS.

    • Checkpoint: If reaction is slow, do not heat above 25°C. Add more T3P instead.

  • Workup: Wash with water, sat. NaHCO3, and 1M HCl (if protecting groups allow). T3P byproducts are water-soluble, simplifying purification.[2]

Module 5: Troubleshooting Decision Tree

Use this logic flow to solve persistent racemization issues.

TroubleshootingTree Problem Issue: >5% D-Phe Detected CheckBase 1. Check Base Strength Problem->CheckBase CheckReagent 2. Check Coupling Reagent CheckBase->CheckReagent Base is Weak Sol_Base Switch DIPEA -> Collidine or NMM CheckBase->Sol_Base Using DIPEA/TEA? CheckTemp 3. Check Temperature CheckReagent->CheckTemp Using T3P/Oxyma Sol_Reagent Switch HATU -> T3P or DIC/Oxyma CheckReagent->Sol_Reagent Using HATU/HBTU? Sol_Temp Cool to -10°C or 0°C CheckTemp->Sol_Temp Reaction at RT/40°C? Order 4. Check Addition Order CheckTemp->Order Already Cold Sol_Order Ensure Amine is present BEFORE activation Order->Sol_Order

Figure 2: Diagnostic logic for eliminating racemization.

Frequently Asked Questions (FAQs)

Q: I am doing a fragment condensation (coupling a peptide to another peptide). Why is the racemization so high? A: Fragment condensation is the "worst-case scenario." When the C-terminal amino acid is activated, it is an N-acyl amino acid (not N-carbamate like Boc/Fmoc). N-acyl groups promote oxazolone formation much more strongly than Fmoc/Boc groups.

  • Fix: Use T3P/Pyridine or DIC/HOAt. Avoid Uronium salts (HATU) entirely for fragment couplings involving C-terminal Phe [4].

Q: Can I use HATU if I just lower the temperature? A: It is risky. HATU is extremely fast, but it requires basic conditions (pH > 8) to function optimally. These basic conditions are exactly what causes Phe racemization. If you must use HATU, use Collidine (TMP) as the base instead of DIPEA.

Q: Does the solvent matter? A: Yes. Polar aprotic solvents like DMF and DMSO stabilize the charged intermediates (enolates) and can increase racemization rates. If solubility permits, use DCM , THF , or Ethyl Acetate (standard for T3P).

Q: I see a split peak in standard LC-MS. Is this racemization? A: It is possible, but verify. If you have a diastereomer (e.g., L-Phe coupled to L-Ala vs D-Phe coupled to L-Ala), they will have different physical properties and may separate on standard C18 columns. However, enantiomers (L-Phe-OMe vs D-Phe-OMe) will not separate on C18. You must use Chiral HPLC or SFC.

References

  • Subirós-Funosas, R., et al. (2009).[3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[3]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[1][4] Encyclopedia of Reagents for Organic Synthesis.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

[1] Topic: Impurity Removal & Process Optimization Compound ID: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (L-Phenylalanine-m-toluidide) CAS: 1479604-19-7 (related); 17193-31-6 (unsubstituted amide analog for reference)[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Impurity Removal & Process Optimization Compound ID: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (L-Phenylalanine-m-toluidide) CAS: 1479604-19-7 (related); 17193-31-6 (unsubstituted amide analog for reference)[1]

Executive Summary

This guide addresses the purification of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , a chiral intermediate often used in peptidomimetics and receptor modulation research.[1] The synthesis involves coupling L-Phenylalanine with m-toluidine .[1]

The three critical impurity classes addressed here are:

  • Residual m-Toluidine: A toxic, aromatic amine starting material.

  • Enantiomeric Impurity ((R)-isomer): Caused by racemization via the azlactone pathway during coupling.

  • Coupling Reagent Byproducts: Urea derivatives (if DCC/DIC used) or phosphonium salts.

Module 1: Impurity Profiling & Solubility

Before initiating purification, verify the physical state of your crude material against these baselines.

ParameterCharacteristicNotes
Target Compound (S)-2-Amino-3-phenyl-N-m-tolylpropanamideAliphatic amine (pKa ~7.8–8.2).[1] Soluble in dilute acid, MeOH, DCM.
Major Impurity A m-Toluidine (3-Methylaniline)Aromatic amine (pKa ~4.7).[1] Toxic. Oxidizes to brown/pink color.
Major Impurity B (R)-EnantiomerIdentical solubility to target. Separable only via Chiral HPLC or diastereomeric crystallization.
Major Impurity C Coupling Byproducts (e.g., DCU)Often insoluble in cold EtOAc/DCM (precipitates out).
Module 2: The "pH-Swing" Extraction Protocol

Issue: Separating the target aliphatic amine from the residual aromatic amine (m-toluidine). Mechanism: This protocol exploits the pKa difference between the target (


-amine, pKa 

8) and the impurity (aniline, pKa

4.7). By carefully controlling pH, we can force the impurity into the organic phase while keeping the product in the aqueous phase.
Step-by-Step Workflow
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Extraction (Total): Extract twice with 1M HCl .

    • Result: Both the Product and m-Toluidine protonate and move to the aqueous layer. Discard the organic layer (removes non-basic neutrals).

  • The pH Adjustment (Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add saturated NaHCO₃ or dilute NaOH until the pH reaches 6.0–6.5 .

    • Checkpoint: Use a calibrated pH meter. Do not overshoot.

  • The "Swing" Wash:

    • Extract the aqueous solution (pH 6) with Dichloromethane (DCM) or Diethyl Ether .

    • Chemistry: At pH 6, m-toluidine (pKa 4.[1]7) is largely deprotonated (neutral) and extracts into the organic solvent. The target compound (pKa ~8) remains protonated (charged) in the water.

    • Action: Discard the organic layer (contains m-toluidine).[1]

  • Final Recovery:

    • Adjust the aqueous layer pH to >10 using 2M NaOH.

    • Extract three times with DCM .

    • Dry combined organics over Na₂SO₄ and concentrate.[2][3]

pH_Swing_Extraction Start Crude Mixture (Product + m-Toluidine) AcidWash Dissolve in EtOAc Extract with 1M HCl Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 Org1 Organic Layer (Neutrals/Protected species) DISCARD PhaseSep1->Org1 Aq1 Aqueous Layer (pH < 1) (Product-H+ & Toluidine-H+) PhaseSep1->Aq1 pHAdj Adjust pH to 6.0 - 6.5 (Critical Step) Aq1->pHAdj Wash Wash with DCM/Ether pHAdj->Wash PhaseSep2 Phase Separation Wash->PhaseSep2 Org2 Organic Layer (m-Toluidine Base) DISCARD PhaseSep2->Org2 Aq2 Aqueous Layer (pH 6) (Product-H+ retained) PhaseSep2->Aq2 FinalBase Basify to pH > 10 Extract with DCM Aq2->FinalBase FinalProd Final Product (Pure Free Base) FinalBase->FinalProd

Caption: Selective extraction workflow utilizing pKa differences to isolate the target aliphatic amine from aromatic amine impurities.

Module 3: Addressing Racemization ((R)-Isomer Removal)

Issue: Low Enantiomeric Excess (ee). The (S)-configuration is crucial for biological activity, but amide coupling often induces racemization via oxazolone (azlactone) formation.

Mechanism of Failure

During the activation of the carboxyl group (using reagents like HATU or EDC), the intermediate can cyclize to form an oxazolone. The alpha-proton on this ring is highly acidic, allowing rapid epimerization before the amine (m-toluidine) attacks.[1]

Racemization_Pathway L_Phe Activated L-Phe (Chiral) Oxazolone Oxazolone Intermediate (Azlactone) L_Phe->Oxazolone Cyclization Enol Enol Form (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Product (50:50 R/S) Oxazolone->Racemic + m-Toluidine Enol->Oxazolone Reprotonation (Random Face)

Caption: The Azlactone pathway is the primary cause of racemization in phenylalanine coupling.[1]

Corrective Protocol: Recrystallization

If Chiral HPLC shows <98% ee, use fractional crystallization.

  • Solvent System: Isopropanol (IPA) or EtOAc/Hexane.

  • Method:

    • Dissolve the crude solid in minimal boiling IPA.

    • Allow to cool slowly to room temperature, then 4°C.

    • Note: Racemates often have different solubility profiles than pure enantiomers.

  • Salt Formation (High Efficiency):

    • Convert the free base to the Hydrochloride salt by adding 1.1 eq of HCl in Dioxane.

    • Recrystallize the salt from Ethanol/Ether . The pure (S)-isomer salt frequently crystallizes preferentially, leaving the enriched racemate in the mother liquor.

Troubleshooting & FAQs

Q1: My product has a persistent pink/brown hue. How do I remove it?

  • Cause: This is oxidation of trace m-toluidine or phenol-like impurities.[1]

  • Solution: Dissolve the compound in methanol and treat with Activated Charcoal (5% w/w). Heat to 50°C for 15 minutes, filter through Celite, and concentrate. If the color persists, perform the "pH-Swing" extraction (Module 2) again to ensure all aniline is removed.

Q2: The coupling reaction yield is low, and I see a large "urea" spot on TLC.

  • Cause: If using DCC/DIC, the byproduct (DCU/DIU) is contaminating the product.

  • Solution: Switch to EDC·HCl (water-soluble carbodiimide).[1] The urea byproduct of EDC is water-soluble and washes away during the standard acidic workup (Module 2, Step 2).

Q3: How do I prevent racemization in future batches?

  • Prevention:

    • Use HOBt or Oxyma as an additive.[4] These suppress oxazolone formation by forming a stable active ester.

    • Avoid strong bases (like TEA) during coupling; use DIPEA or NMM (N-methylmorpholine) instead.[1]

    • Keep the coupling temperature at 0°C for the first hour.

Q4: Can I use Flash Chromatography instead of extraction?

  • Answer: Yes, but m-toluidine streaks on silica.[1]

  • Mobile Phase: Use DCM:MeOH:NH₄OH (95:5:0.5) . The ammonia is essential to keep the amine product deprotonated and prevent tailing.

  • Detection: Use UV at 254 nm.[5] m-Toluidine will elute before the amide product in most amine-functionalized silica columns, but may co-elute on standard silica.[1]

References
  • PubChem. 2-Amino-3-phenylpropanamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation.[1][6] MDPI / PMC. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Solubility Optimization for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Topic: Solubility & Handling Guide for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide CAS Registry Number: (Analogous to L-Phenylalanine m-toluidide derivatives) Chemical Class: Amino Acid Anilide / Peptidomimetic Support Tie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide CAS Registry Number: (Analogous to L-Phenylalanine m-toluidide derivatives) Chemical Class: Amino Acid Anilide / Peptidomimetic Support Tier: Level 3 (Senior Scientist / Formulation Specialist)[1]

Executive Summary & Molecule Analysis

User Query: "Why is my compound precipitating in PBS, and how do I get it into solution for cell-based assays?"

Technical Insight: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a lipophilic weak base.[1] Its solubility profile is dominated by two competing structural features:

  • Hydrophobic Domain: The presence of two aromatic rings (the benzyl side chain of phenylalanine and the m-tolyl amide cap) creates a high LogP (estimated ~2.5–3.2).[1] This drives strong

    
    -
    
    
    
    stacking, leading to poor aqueous solubility in its neutral state.[1]
  • Ionizable Domain: The primary amine (

    
    ) retains the basicity of the parent amino acid (pKa 
    
    
    
    7.5–8.0, slightly lower than free phenylalanine due to the electron-withdrawing amide bond).[1]

The Core Challenge: At physiological pH (7.4), the amine is partially deprotonated (neutral), causing the compound to crash out of solution. Optimization requires manipulating the ionization state (pH control) or disrupting the hydrophobic stacking (cosolvents).[1]

Solubility Troubleshooting Guide

Module A: The "Salt Switch" (pH-Dependent Solubility)

Issue: The compound dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer (pH 7.4).[1]

Mechanism: The free base form is lipophilic.[1] To solubilize it in water, you must convert it to its cationic ammonium form (


).[1] This occurs only when 

.[1]

Protocol: In-Situ Salt Formation Do not dissolve the solid directly in neutral water.[1] Follow this "Acid-First" protocol:

  • Weigh the required amount of the free base solid.[1]

  • Dissolve in a minimal volume of 0.1 M HCl (or 1.0 equivalent of HCl relative to the compound).

    • Why? This protonates the amine, breaking the crystal lattice energy via ionic solvation.

  • Dilute slowly with water or buffer.[1]

    • Warning: If you dilute into a strong buffer (like 10x PBS) that raises the pH back above 8.0, precipitation will re-occur.[1]

Decision Tree: Solubility Optimization

SolubilityLogic Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DissolveWater Dissolve in Water/Buffer IsSalt->DissolveWater Acidify Add 1.0 eq HCl or dissolve in 0.1M HCl IsBase->Acidify CheckClarity Check Solution Clarity DissolveWater->CheckClarity Acidify->CheckClarity Clear Success: Filter & Use CheckClarity->Clear Clear Cloudy Precipitation? CheckClarity->Cloudy Cloudy Cosolvent Add Cosolvent: 10% DMSO or 20% PEG400 Cloudy->Cosolvent Cosolvent->Clear

Caption: Logical workflow for solubilizing hydrophobic amino acid amides based on ionization state.

Module B: Cosolvent Systems for Biological Assays

Issue: "I cannot use acidic conditions for my cell culture/enzyme assay."

Solution: When pH manipulation is restricted, you must use a ternary solvent system.[1] The m-tolyl group makes this compound prone to "oiling out."[1] You need a surfactant or a polymer to stabilize the dispersion.[1]

Recommended Formulations:

Solvent SystemComposition (v/v)ApplicationMax Conc. (Est.)[1]
Standard Stock 100% DMSOStorage (-20°C)> 50 mM
Assay Ready 5% DMSO / 95% Culture MediaCell Treatment~ 100 µM
High Solubility 10% DMSO / 40% PEG400 / 50% WaterAnimal Injection (IP)~ 5–10 mM
Excipient 20% Hydroxypropyl-

-cyclodextrin (HP

CD)
IV/IP Formulation~ 2–5 mM

Technical Note on Cyclodextrins: The m-tolyl ring fits well into the hydrophobic cavity of


-cyclodextrin.[1] This is the preferred method for in vivo work as it avoids the toxicity of high DMSO concentrations [1].

Frequently Asked Questions (Technical)

Q1: The solution turns yellow after 24 hours. Is it degraded?

A: Likely, yes.[1]

  • Cause: The m-tolyl moiety (an aniline derivative) is susceptible to oxidation, forming azo or quinoid species, especially in solution exposed to light or high pH.[1]

  • Prevention:

    • Store stock solutions in amber vials.

    • Degas buffers to remove dissolved oxygen.[1]

    • Add an antioxidant (e.g., 0.1% Ascorbic acid or Sodium Metabisulfite) if the assay permits.[1]

Q2: My solution formed a gel instead of a precipitate. What happened?

A: You have encountered "Supramolecular Hydrogelation."[1]

  • Mechanism: Phenylalanine derivatives are notorious low-molecular-weight gelators (LMWGs).[1] The

    
    -
    
    
    
    stacking of the phenyl and tolyl rings, combined with hydrogen bonding of the amide, creates a nanofibrous network that traps water [2].
  • Fix:

    • Heat: Gently warm to 40°C to break the hydrogen bond network.[1]

    • Disrupt: Add a chaotropic agent (e.g., Urea) or increase the ionic strength (add NaCl) to disrupt the gel matrix.[1]

Q3: Can I autoclave the solution?

A: No.

  • Amide bonds are generally stable, but at

    
    , hydrolysis can occur, splitting the molecule back into Phenylalanine and m-Toluidine.
    
  • Sterilization: Use 0.22 µm PVDF or PES syringe filters.[1] Avoid Nylon filters, as this hydrophobic compound may bind non-specifically to the membrane.

Advanced Mechanism: Protonation vs. Aggregation[1]

Understanding the pKa shift is critical.[1][2] The amide bond reduces the electron density on the nearby amine, lowering the pKa compared to the native amino acid.

Theoretical pKa Shift:

  • L-Phenylalanine (Amine pKa): ~9.1[1][3]

  • L-Phenylalanine Amide (Amine pKa): ~7.5[1]

  • (S)-2-Amino-3-phenyl-N-m-tolylpropanamide: ~7.0 – 7.3 (Estimated)[1]

This means at pH 7.4, the compound is


 neutral (aggregated).[1]

Protonation Acid pH 4.0 (Protonated) Neutral pH 7.4 (Neutral Base) Acid->Neutral Deprotonation (-H+) pKa ~ 7.2 Neutral->Acid Acidification (+H+) Agg Precipitate / Gel Neutral->Agg Hydrophobic Stacking

Caption: The thermodynamic instability of the neutral species at physiological pH drives aggregation.

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Makarevic, J., et al. (2003).[1] Bis(amino acid) derivatives as low molecular weight hydrogelators.[1] Chemistry – A European Journal.[1] Link[1]

  • Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link[1]

  • PubChem. (2025).[1][4][5] L-Phenylalanine Properties (Source for pKa/LogP baseline data). Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (S)-Phenylalanine m-toluidide

[1] Welcome to the Technical Support Hub. This guide addresses the stability, solubility, and handling of (S)-Phenylalanine m-toluidide , a specialized chiral building block often used in asymmetric synthesis and organoc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Technical Support Hub. This guide addresses the stability, solubility, and handling of (S)-Phenylalanine m-toluidide , a specialized chiral building block often used in asymmetric synthesis and organocatalysis.

Unlike simple amino acids, this compound possesses two distinct stability vulnerabilities: chemical hydrolysis (breaking the amide bond) and stereochemical racemization (converting the active S-isomer to the inactive R-isomer). This guide provides field-proven protocols to mitigate these risks.

Part 1: The Stability Profile (Root Cause Analysis)

To prevent decomposition, one must understand the mechanism of failure.

Stereochemical Instability (Racemization)

The Silent Killer: The most critical risk for (S)-Phenylalanine m-toluidide is not the destruction of the molecule, but the loss of its chiral identity.

  • Mechanism: In the presence of bases or polar aprotic solvents (like DMSO or DMF), the acidic

    
    -proton (on the carbon between the amine and carbonyl) can be deprotonated. This leads to the formation of an achiral enolate or an azlactone (oxazolone)  intermediate. When the proton returns, it can attach from either side, resulting in a racemic mixture (50% S, 50% R).
    
  • Trigger: High pH (>8.0), elevated temperatures, or storage in basic solvents.

Hydrolytic Decomposition

The Bond Breaker: The amide bond linking the phenylalanine and m-toluidine moieties is susceptible to hydrolysis.

  • Mechanism: Water attacks the carbonyl carbon, cleaving the molecule back into its precursors: (S)-Phenylalanine and m-Toluidine .

  • Trigger: Strong acids (pH < 3), strong bases (pH > 10), or prolonged exposure to moisture.

Oxidative Discoloration

The Browning Effect: The m-toluidine moiety is an aniline derivative. Anilines are sensitive to oxidation by atmospheric oxygen, leading to colored impurities (often pink or brown) even if the main amide bond is intact.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution has turned cloudy or formed a precipitate."

Diagnosis: Likely Hydrolysis or Solubility Crash . If the amide bond cleaves, the resulting (S)-phenylalanine is zwitterionic and has very poor solubility in organic solvents, causing it to precipitate.

StepActionLogic
1 Check pH If pH is < 4 or > 9, hydrolysis is likely. Neutralize immediately.
2 Solvent Check Did you add water to a stock solution in THF or Methanol? The compound is hydrophobic; adding water causes precipitation.
3 Verification Filter the solid. Dissolve in D₂O/NaOD for NMR. If peaks match free Phenylalanine, hydrolysis occurred.
Issue 2: "The compound looks fine, but my reaction enantioselectivity dropped."

Diagnosis: Racemization . The compound has chemically survived but stereochemically failed. The (S)-isomer has partially converted to the (R)-isomer.

Corrective Protocol:

  • Stop using the current batch. Once racemized, it cannot be "fixed" without expensive chiral resolution.

  • Audit your solvent: Are you using DMF or DMSO? These solvents often contain trace amines (dimethylamine) which act as bases and catalyze racemization.

  • Switch Solvents: Use Acetonitrile or Methanol (analytical grade) for stock solutions, as they are less prone to promoting proton exchange.

Issue 3: "The solution turned pink/brown after 2 weeks."

Diagnosis: Oxidation of the Toluidide moiety. This is usually a trace surface impurity and may not affect the bulk purity, but it indicates improper storage.

Corrective Protocol:

  • Purge with Nitrogen: Always store solutions under an inert atmosphere.

  • Light Protection: Store in amber vials. UV light accelerates aniline oxidation.

Part 3: Mechanism Visualization

The following diagrams illustrate the critical decomposition pathways.

Diagram 1: The Racemization Danger Zone

This diagram details how the active (S)-isomer is lost via the Azlactone pathway, a common failure mode in phenylalanine derivatives [1, 2].

RacemizationPathway S_Iso (S)-Phenylalanine m-toluidide (Active Isomer) Inter Enolate / Azlactone Intermediate (Planar/Achiral) S_Iso->Inter Base / Heat (Deprotonation) Racemic Racemic Mixture (Loss of Selectivity) Inter->S_Iso Reprotonation R_Iso (R)-Phenylalanine m-toluidide (Inactive Impurity) Inter->R_Iso Reprotonation (Inversion) R_Iso->Racemic Accumulation

Caption: The base-catalyzed racemization pathway via the planar azlactone intermediate, leading to permanent loss of optical purity.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose solution stability issues.

TroubleshootingTree Start Observation: Solution Issue Cloudy Cloudy / Precipitate Start->Cloudy Color Pink / Brown Color Start->Color Potency Loss of Activity (Clear Solution) Start->Potency CheckSolvent Check Solvent Composition Cloudy->CheckSolvent Oxidation Oxidation Detected (Trace Impurity) Color->Oxidation Racemization Racemization Detected (Check HPLC) Potency->Racemization Hydrolysis Hydrolysis Detected (Check pH) CheckSolvent->Hydrolysis pH <4 or >9 Solubility Solubility Limit (Add Co-solvent) CheckSolvent->Solubility pH Neutral ActionOx Filter & Degas (Use Amber Vial) Oxidation->ActionOx ActionRac Discard Batch (Irreversible) Racemization->ActionRac

Caption: Diagnostic workflow for identifying the root cause of solution instability.

Part 4: Storage & Handling Protocols[1]

Solvent Compatibility Table

Data derived from standard solubility profiles of phenylalanine anilides [3, 4].

Solvent SystemSolubilityStability RiskRecommendation
Methanol / Ethanol HighLowRecommended for short-term stock.
Acetonitrile ModerateLowIdeal for HPLC and reactions.
DMF / DMSO HighHigh Avoid for storage. Promotes racemization due to basicity.
Water (pH 7) Very LowLowNot suitable for stock solutions.
Acidic Water (pH 2) ModerateModerateRisk of hydrolysis over time.
Chloroform/DCM HighLowGood for storage; watch for evaporation.
Preparation of Stable Stock Solution (Protocol)

Objective: Prepare a 10 mM stock solution stable for >1 month.

  • Weighing: Weigh 10 mg of (S)-Phenylalanine m-toluidide into a dry amber glass vial.

  • Solvent Choice: Add 4.0 mL of anhydrous Methanol or Acetonitrile .

    • Note: Do not use DMF unless immediate use is required.

  • Dissolution: Vortex for 30 seconds. Ensure no solids remain.

  • Inerting: Flush the headspace of the vial with Nitrogen or Argon gas for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a PTFE-lined cap. Parafilm is recommended for long-term storage.

  • Storage: Store at -20°C .

Analytical Verification (QC Check)

Before using a stored solution for critical experiments, verify the Enantiomeric Excess (ee).

  • Method: Chiral HPLC.

  • Column: Chiralcel OD-H or AD-H (common for phenylalanine derivatives) [4].[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (detects the aromatic toluidide ring).

  • Acceptance Criteria: (S)-isomer > 99.0%. If (R)-isomer > 1%, discard.

References

  • Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Optimization

Resolving enantiomeric excess issues in (S)-Phenylalanine m-toluidide

Topic: Resolving Enantiomeric Excess (ee) & Synthesis Issues Product Code: LMWG-Phe-Tol-001 Last Updated: March 2026 Diagnostic: Is Enantiomeric Excess Your Problem? (S)-Phenylalanine m-toluidide is a classic Low-Molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Enantiomeric Excess (ee) & Synthesis Issues Product Code: LMWG-Phe-Tol-001 Last Updated: March 2026

Diagnostic: Is Enantiomeric Excess Your Problem?

(S)-Phenylalanine m-toluidide is a classic Low-Molecular-Weight Gelator (LMWG) . Its ability to self-assemble into helical fibers and form organogels is strictly dependent on its optical purity. Unlike standard small molecules where 95% purity is "good enough," supramolecular gelators often require >99% ee because the R-isomer acts as a "capping agent," terminating the growth of the helical fibers and causing gel collapse.

Common Symptoms of Low ee:

  • Gelation Failure: The compound precipitates as an amorphous powder instead of forming a transparent/translucent gel in target solvents (e.g., Toluene, CCl₄).

  • Lowered

    
    :  The sol-gel transition temperature is significantly lower than literature values.
    
  • Macroscopic Phase Separation: Syneresis (liquid leaking from the gel) occurs rapidly.

Troubleshooting Flowchart

The following logic tree will help you determine if your issue is synthesis-related (racemization) or purification-related.

Troubleshooting Start Issue: Gelation Failure or Low Optical Rotation CheckHPLC Step 1: Run Chiral HPLC (Daicel Chiralcel OD-H) Start->CheckHPLC Decision Is ee > 99%? CheckHPLC->Decision HighEE ee > 99% Issue is Solvent/Concentration Decision->HighEE Yes LowEE ee < 99% Racemization Detected Decision->LowEE No RootCause Identify Root Cause LowEE->RootCause SynCause Synthesis: Base-Catalyzed Oxazolone Formation RootCause->SynCause Crude ee is low PurCause Purification: Inefficient Recrystallization RootCause->PurCause Crude is ok, Final is low Action1 Action: Switch to Urethane PG (Boc/Z) + HOBt/EDC SynCause->Action1 Action2 Action: Recrystallize from EtOH/EtOAc PurCause->Action2

Figure 1: Diagnostic logic for identifying enantiomeric purity issues in supramolecular gelators.

Synthesis: Preventing Racemization (The Root Cause)

The synthesis of (S)-Phenylalanine m-toluidide involves coupling an aniline (m-toluidine) with a carboxylic acid. This is chemically distinct from standard peptide coupling because anilines are poor nucleophiles. This often tempts chemists to use "stronger" activation (like HATU/TBTU with high DIPEA), which is the primary cause of racemization .

The Mechanism of Failure: Oxazolone Formation

When the carboxylic acid of Phenylalanine is activated, the neighboring amide/carbamate proton can attack the activated carbonyl, forming an oxazolone (azlactone) intermediate. The proton at the chiral center (


) of the oxazolone is highly acidic (

) and is easily removed by base, destroying the chirality.

Racemization Start (S)-Phe-Active Ester Oxazolone Oxazolone Intermediate (Azlactone) Start->Oxazolone Intramolecular Attack (Promoted by Base) Product (S)-Phe-m-toluidide (>99% ee) Start->Product Direct Amine Attack (Fast Kinetics) Racemate Racemic Product (50:50 S/R) Oxazolone->Racemate Base deprotonates C-alpha

Figure 2: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red).

Protocol for High-Fidelity Synthesis

To maintain ee >99%, you must suppress the oxazolone pathway.

Recommended Reagents:

  • Protecting Group: Use Boc or Cbz (Z) protected Phenylalanine. Never use N-Acetyl or N-Benzoyl groups for this synthesis, as they form oxazolones much faster than urethane protecting groups [1].

  • Coupling Agents: Use EDC·HCl / HOBt . The HOBt forms an active ester that is reactive enough to couple with the aniline but less prone to oxazolone formation than uronium salts (HATU/HBTU) in the presence of base.

  • Base: Avoid bases if possible (using EEDQ) or use weak, hindered bases like 2,4,6-Collidine instead of Triethylamine.

Step-by-Step Protocol:

  • Dissolve Boc-L-Phe-OH (1.0 equiv) and HOBt (1.1 equiv) in anhydrous DMF/DCM (1:1).

  • Cool to 0°C. Add EDC·HCl (1.1 equiv). Stir for 15 mins to form the active ester.

  • Add m-toluidine (1.0 equiv).

  • Crucial: Allow to warm to Room Temp slowly. Monitor pH; if acidic, add Collidine dropwise to pH 7-8.

  • Reaction time: 12-24 hours (anilines are slow).

  • Workup: Wash with 1N HCl (removes unreacted aniline), then Sat. NaHCO₃, then Brine.

Purification: Optical Enrichment (The Cure)

If your crude material has an ee of 90-95%, you cannot use it for gelation studies. You must upgrade it to >99%. Flash chromatography rarely separates enantiomers of simple amides efficiently. Recrystallization is the standard method.

Solubility Profile & Recrystallization Strategy

Phenylalanine anilides typically behave as racemic compounds (where the racemate crystal lattice is more stable/less soluble than the pure enantiomer) or form solid solutions. However, for many LMWGs, the "impurity" (R-isomer) prevents the specific packing required for crystallization, making it stay in the mother liquor.

Solvent Systems:

Solvent System Ratio (v/v) Outcome Notes
Ethanol / Water 70:30 Recommended Dissolve in hot EtOH, add warm water until turbid. Cool slowly.
Ethyl Acetate / Hexane 40:60 Alternative Good for removing unreacted aniline.

| Toluene | 100% | Specific | Often used for gelation, but can be used for crystallization at high concentrations. |

Protocol for Optical Enrichment:

  • Dissolve crude solid in minimal boiling Ethanol.

  • Add hot Water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear it.

  • Allow to cool to Room Temp undisturbed (wrapping flask in foil helps slow cooling).

  • Filter the white needles.

  • Check Supernatant: The mother liquor should contain the enriched impurity.

Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation (


) alone, as it is concentration-dependent and insensitive to small impurities (e.g., 98% vs 99.5% ee).

Standard Method for Phenylalanine Anilides:

  • Column: Daicel Chiralcel OD-H (or OD-3). This column relies on cellulose tris(3,5-dimethylphenylcarbamate) and is the industry standard for aromatic amides [2].

  • Mobile Phase: Hexane / Isopropanol (90:10 or 85:15).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Separation: The (S)-isomer typically elutes differently than the (R)-isomer due to the interaction with the chiral stationary phase's amide pockets.

Note: If OD-H fails, switch to Chiralpak AD-H (Amylose based).

References

  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press. (Discusses oxazolone formation mechanisms in N-acyl vs N-urethane amino acids).
  • Daicel Corporation. (2025). Chiral Column Selection Guide for Amides and Carbamates. [Link]

  • Hanabusa, K., et al. (1999).[1] Terephthaloyl Derivatives as New Gelators; Excellent Gelation Ability. Chemistry Letters. [Link]

  • Makarevic, J., et al. (2003). Bis(amino acid) oxalamides as gelators. Chemistry – A European Journal.

Sources

Troubleshooting

Stability of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide at room temperature

Technical Support Center: Stability & Handling of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide Executive Summary: Room Temperature Stability Profile Current Status: Conditionally Unstable At room temperature (20–25°C), (S)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Executive Summary: Room Temperature Stability Profile

Current Status: Conditionally Unstable At room temperature (20–25°C), (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (free base) is prone to slow chemical degradation. While the amide bond itself is kinetically stable against hydrolysis at neutral pH, the presence of the free


-amine creates a high risk for intermolecular cyclization  (Diketopiperazine formation) and oxidative discoloration .
  • Recommendation: For long-term storage (>24 hours), this compound must be stored as a hydrochloride (HCl) salt at -20°C .

  • Room Temperature Handling: Permissible for <12 hours in solution if kept acidic (pH < 5) or <48 hours as a dry solid under inert gas.

Part 1: The Science of Instability (Mechanistic Insights)

To troubleshoot effectively, you must understand why the molecule degrades. This compound is an amino acid anilide (L-Phenylalanine derivative). Its degradation is driven by three specific mechanisms:

Diketopiperazine (DKP) Formation (Primary Risk)

The most critical instability factor at room temperature is the free amine's nucleophilicity. In the liquid phase (or moist solid phase), two molecules of the free base can undergo intermolecular condensation. The free amine of one molecule attacks the amide carbonyl of another, ejecting the


-toluidine group and forming a cyclic dipeptide (DKP).
  • Impact: Loss of active compound; formation of insoluble precipitate.

  • Prevention: Protonation of the amine (Salt formation) completely blocks this pathway.

Racemization (Stereochemical Risk)

The


-proton (at the chiral center) is acidified by the adjacent carbonyl group and the electron-withdrawing 

-aryl substituent. In the presence of even weak bases (or its own free amine acting as a base), the proton can be abstracted, leading to an enolate intermediate that repopulates as a racemic mixture (DL-form).
  • Impact: Loss of biological activity (if used as an enzyme substrate).

  • Prevention: Avoid basic solvents (e.g., DMF/Pyridine) for extended periods.

Oxidation (Color Change)

The


-toluidine moiety (either attached or liberated via hydrolysis) is sensitive to air oxidation, leading to "browning" or "yellowing" of the white powder.
Visualizing Degradation Pathways

DegradationPathways Compound (S)-2-Amino-3-phenyl- N-m-tolylpropanamide (Free Base) DKP Diketopiperazine (Cyclic Dimer) Compound->DKP Intermolecular Condensation (RT) Racemate Racemic Mixture (R/S Enantiomers) Compound->Racemate Base-Catalyzed Proton Abstraction Oxidation Yellow/Brown Impurities Compound->Oxidation Air Exposure (>48h RT) Salt HCl Salt Form (Stable) Compound->Salt Addition of HCl (Stabilization)

Figure 1: Primary degradation pathways at room temperature. The red path (DKP) is the dominant failure mode for the free base in solution.

Part 2: Troubleshooting Guide (Q&A)

Q1: My white powder has turned faint yellow after 3 days on the bench. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation of the aromatic amine moiety.

  • Technical Insight: While the bulk purity might still be >95% by HPLC, the yellow color suggests the formation of azo- or nitroso- impurities.

  • Action:

    • Perform a "clarity of solution" test: Dissolve 10 mg in 1 mL Methanol.

    • If the solution is clear yellow, purify via recrystallization (see protocols).

    • If insoluble particles remain, DKP formation has occurred. Discard.

Q2: I see a "split peak" in my HPLC chromatogram. What happened?

  • Diagnosis: Racemization.

  • Technical Insight: If you stored the sample in a solvent like DMF or DMSO at room temperature, the basicity of the solvent (or impurities like dimethylamine in DMF) catalyzed the

    
    -proton abstraction.
    
  • Action: You cannot reverse racemization. You must re-synthesize or re-purchase. Future prevention: Store in acidic buffers (0.1% TFA) or as a dry solid.

Q3: The compound is not dissolving in water, even though the datasheet says it's an amine.

  • Diagnosis: You are likely handling the Free Base , which is highly hydrophobic due to the phenyl and tolyl rings.

  • Action: Convert to the Hydrochloride salt in situ. Add 1.0 equivalent of 1M HCl. The solubility should increase dramatically (>50 mg/mL).

Part 3: Validated Experimental Protocols

Protocol A: Stabilization via Salt Formation (Recommended)

Use this protocol immediately upon synthesis or receipt of the free base.

  • Dissolution: Dissolve 1.0 g of the free base in a minimal amount of dry Ethyl Acetate (approx. 10-15 mL).

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or ethereal HCl).

  • Precipitation: The HCl salt will precipitate immediately as a white solid.

  • Isolation: Filter the solid under inert gas (Argon/Nitrogen).

  • Drying: Dry under high vacuum for 4 hours.

  • Storage: Store at -20°C. Stability: >1 Year.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify purity before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic rings) and 210 nm (amide bond)
Expected RT ~12-14 min (Free base/Salt elute at same RT in acidic mobile phase)

Note on Chiral Analysis: To detect racemization, use a Chiralpak IA or AD-H column with an Isopropanol/Hexane mobile phase.

Part 4: Comparative Stability Data

The following table summarizes the stability profile based on functional group chemistry (Anilides/Phenylalaninamides).

Storage ConditionFormStability DurationPrimary Degradation Mode
RT (25°C), Solid Free Base< 1 WeekOxidation (Yellowing), Slow Dimerization
RT (25°C), Solution Free Base< 24 HoursRapid DKP Formation, Hydrolysis
RT (25°C), Solid HCl Salt~ 3-6 MonthsHygroscopicity (Moisture uptake)
-20°C, Solid Free Base~ 6 MonthsOxidation
-20°C, Solid HCl Salt > 2 Years Stable

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides foundational data on the lability of N-protected amino acid derivatives and racemization mechanisms).

  • Guitart, A., et al. (2007). Stability of phenyl(thiocarbamoyl) amino acids and optimization of their separation by high-performance liquid chromatography. The Analyst. (Establishes the instability of amino acid anilide analogs at ambient temperature).

  • Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. (Details the mechanism of DKP formation in phenylalanine derivatives).

  • Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during Amidation. Int. J. Mol. Sci. (In-depth analysis of racemization risks in phenylalanine amides).

Optimization

Overcoming steric hindrance in N-m-tolylpropanamide synthesis

Topic: Overcoming Steric Hindrance in N-m-Tolylpropanamide Synthesis Welcome to the Amidation Workflow Support Center. As drug development and materials science increasingly rely on highly substituted amide pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-m-Tolylpropanamide Synthesis

Welcome to the Amidation Workflow Support Center. As drug development and materials science increasingly rely on highly substituted amide pharmacophores, overcoming steric barriers during synthesis is critical. This guide is designed for researchers and scientists troubleshooting low yields or stalled reactions during the synthesis of N-m-tolylpropanamide and its sterically encumbered derivatives.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: The methyl group in m-toluidine is in the meta position. Why am I still experiencing "steric hindrance" during propionylation? A1: This is a common diagnostic trap. While the meta-methyl group exerts a slight electron-donating (+I) effect that actually increases the nucleophilicity of the amine compared to aniline, direct steric hindrance from the meta position is negligible. If your reaction is stalling, the steric bulk is almost certainly originating from one of two hidden variables:

  • N-Alkylation of the Substrate: If your protocol involves secondary amines (e.g., N-ethyl-m-toluidine), the N-alkyl group creates severe steric crowding directly at the nitrogen lone pair. This is a known bottleneck in the synthesis of specific woody fragrance materials like [1].

  • 
    -Substitution on the Propionyl Source:  Synthesizing derivatives such as [2] introduces significant bulk at the electrophilic carbonyl carbon, physically impeding the formation of the tetrahedral intermediate.
    

Q2: I am using standard EDC/HOBt coupling with propionic acid, but my yields are <40%. How can I force the reaction to completion? A2: EDC/HOBt often fails for sterically demanding amidations because the resulting active ester intermediate is excessively bulky. To overcome this, you must alter the transition state geometry:

  • Switch to Acid Chlorides: Propionyl chloride is a much smaller electrophile than an HOBt-active ester, reducing the activation energy required for nucleophilic attack.

  • Use HATU/HOAt: If you must use the free carboxylic acid, HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates the reaction via anchimeric assistance, effectively bypassing steric resistance.

Part 2: Quantitative Data & Reagent Selection

To optimize your workflow, consult the table below to match your specific substrate's steric profile with the appropriate coupling strategy.

Coupling StrategyReagentsSteric ToleranceTypical YieldPrimary Use Case
Schotten-Baumann Propionyl Chloride, NaOH, H₂O/DCMLow85–95%Unhindered primary m-toluidine
In-situ Acylpyridinium Propionyl Chloride, TEA, DMAP (cat.), DCMHigh75–88%N-alkylated m-toluidines (e.g., N-ethyl)
HOAt-Active Ester Propionic Acid, HATU, DIPEA, DMFVery High80–90%

-substituted propionic acids

Part 3: Reaction Pathway & Troubleshooting Logic

AmidationPathway Substrate m-Toluidine Derivative (Primary vs. N-Alkyl) Intermediate Tetrahedral Intermediate (Steric Clash Zone) Substrate->Intermediate Nucleophilic Attack Electrophile Propionyl Source (Acid Chloride / Anhydride) Electrophile->Intermediate Acylation Product N-m-Tolylpropanamide Target Intermediate->Product Elimination of Leaving Group

Reaction pathway highlighting the tetrahedral intermediate where steric clashes dictate yield.

Troubleshooting Start Low Yield in Amidation? CheckSub Is the amine N-alkylated (e.g., N-ethyl-m-toluidine)? Start->CheckSub CheckAcyl Is the propionyl group alpha-substituted? CheckSub->CheckAcyl No (Primary Amine) Path1 Use Acid Chloride + DMAP Catalyst CheckSub->Path1 Yes (High Hindrance) Path2 Use HATU/HOAt + DIPEA in DMF CheckAcyl->Path2 Yes (Bulky Electrophile) Path3 Standard Schotten-Baumann Conditions CheckAcyl->Path3 No (Standard)

Troubleshooting decision tree for overcoming steric hindrance in N-m-tolylpropanamide synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis via Acid Chloride (For Highly Hindered N-Alkyl Substrates)

Target: N-Ethyl-N-(3-methylphenyl)propanamide

  • Initialization: Dissolve N-ethyl-m-toluidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

    • Causality: DCM provides a non-coordinating environment, minimizing solvent-induced steric bulk around the amine. The 0 °C temperature suppresses exothermic degradation.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP acts as an acyl transfer catalyst. It reacts with the incoming acid chloride to form an N-acylpyridinium intermediate. This intermediate is highly electrophilic and less sterically encumbered than the parent acid chloride, forcing the acylation of the hindered secondary amine.

  • Electrophile Addition: Add propionyl chloride (1.2 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing ketene formation and subsequent dimerization side-reactions.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active starting amine spot (Rf ~0.3) disappears and the product spot (Rf ~0.6) emerges.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with 1M HCl.

    • Causality: The NaHCO₃ neutralizes acidic byproducts. Crucially, the 1M HCl wash selectively protonates any trace unreacted N-ethyl-m-toluidine, pulling it into the aqueous layer and ensuring high purity of the neutral amide product in the organic phase.

Protocol B: Synthesis via HATU Coupling (For Bulky -Substituted Electrophiles)

Target: 2-Phenyl-N-m-tolylpropanamide

  • Pre-Activation: Dissolve 2-phenylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Causality: HATU generates an HOAt-active ester. The pyridine nitrogen of HOAt provides anchimeric assistance, which accelerates the subsequent nucleophilic attack despite the severe

      
      -steric bulk of the phenyl ring.
      
  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid to initiate active ester formation. The 15-minute pre-activation ensures complete conversion to the HOAt ester before the amine is introduced.

  • Amine Addition: Add m-toluidine (1.1 eq) and stir at room temperature for 4 hours.

    • Causality:m-Toluidine is added last to prevent competitive guanidinylation—a known, yield-destroying side reaction that occurs if the amine reacts directly with the uronium salt of unreacted HATU.

  • Self-Validation Checkpoint: Analyze via LC-MS. Confirm reaction completion by identifying the mass peak [M+H]⁺ = 240.1.

  • Workup & Purification: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x).

    • Causality: DMF is highly miscible with water but tends to partition into organic solvents during extraction. The LiCl wash alters the ionic strength of the aqueous phase, forcing the DMF out of the EtOAc and preventing solvent contamination in the final isolated solid.

References

  • Title: WO1996030470A1 - Fragrance material Source: Google Patents URL
  • Title: Palladium-catalyzed amidation–hydrolysis reaction of gem-dihaloolefins: efficient synthesis of homologated carboxamides from ketones Source: Chemical Communications (RSC Publishing) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting (S)-Phenylalanine m-Toluidide Synthesis

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, coupling an -amino acid like (S)-Phenylalanine with an electron-rich but weakly nucleophilic aniline like m-tolu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, coupling an


-amino acid like (S)-Phenylalanine with an electron-rich but weakly nucleophilic aniline like m-toluidine presents a unique set of mechanistic challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality of side reactions—specifically racemization and N-acylurea formation—and provide a self-validating, field-proven protocol to ensure high yield and stereochemical integrity.

Mechanistic Overview: The Triad of Failure

The synthesis of (S)-Phenylalanine m-toluidide is frequently plagued by low yields and loss of enantiomeric purity. As a Senior Application Scientist, I classify these failures into a "mechanistic triad":

  • Weak Nucleophilicity of m-Toluidine: Although the methyl group on m-toluidine is electron-donating, the nitrogen's lone pair remains delocalized into the aromatic ring. This makes it a significantly weaker nucleophile than standard aliphatic amines[1].

  • Prolonged Intermediate Lifetime: Because m-toluidine attacks slowly, the highly reactive activated carboxylic acid intermediate (e.g., the O-acylisourea formed by carbodiimides) persists in the reaction mixture for an extended period[1].

  • Alpha-Proton Acidity: The activation of the (S)-Phenylalanine carboxyl group increases the acidity of its chiral

    
    -proton. The prolonged lifetime of the intermediate allows it to undergo intramolecular cyclization into a 5(4H)-oxazolone (azlactone)[2]. The oxazolone's 
    
    
    
    -proton is highly acidic (pKa
    
    
    9) and is easily abstracted by the reaction base, leading to rapid racemization[3][4]. Alternatively, the O-acylisourea can undergo an irreversible
    
    
    -to-
    
    
    shift to form a dead-end N-acylurea byproduct[2][5].

Quantitative Data: Impact of Coupling Conditions

To minimize these side reactions, the choice of coupling reagent, additive, and base is critical. Additives like HOAt or OxymaPure rapidly trap the O-acylisourea to form an active ester that resists oxazolone formation[5][6]. Alternatively, uronium salts (HATU, COMU) bypass the O-acylisourea entirely[4].

The table below summarizes the causal impact of different reagent systems on the yield and enantiomeric excess (ee) of (S)-Phenylalanine m-toluidide.

Coupling ReagentAdditiveBasePrimary Side Reaction ObservedEst. Yield (%)Est. ee (%)
EDC (Carbodiimide)NoneDIPEAN-acylurea formation, High Racemization< 40%< 60%
DIC (Carbodiimide)HOBtNMMModerate Racemization~ 75%~ 85%
HATU (Uronium)NoneDIPEAGuanidinium byproduct, Epimerization~ 80%~ 80%
DIC (Carbodiimide)OxymaPureNMMMinimal side reactions> 90%> 98%
COMU (Uronium) None 2,4,6-Collidine None (Optimal for anilines) > 95% > 99%

Workflow Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways of the activated (S)-Phe intermediate. Notice how the slow attack of m-toluidine allows the intermediate to bleed into the red "dead-end" pathways unless rapidly intercepted by additives or optimized reagents.

G Start Protected (S)-Phe + m-Toluidine Activation O-Acylisourea Intermediate Start->Activation DIC / EDC (Carbodiimide) ActiveEster OAt / Oxyma Active Ester Start->ActiveEster COMU / HATU + Weak Base Activation->ActiveEster Fast trapping (HOAt/Oxyma) NAcylurea N-Acylurea (Dead-End) Activation->NAcylurea Rearrangement (Slow nucleophile) Oxazolone Oxazolone Intermediate Activation->Oxazolone Intramolecular Cyclization Product (S)-Phe m-toluidide (Desired Product) Activation->Product Direct Coupling (Low Yield) ActiveEster->Product m-Toluidine Coupling Racemization (R/S)-Phe m-toluidide (Racemized) Oxazolone->Racemization Base-catalyzed Epimerization

Reaction pathways in (S)-Phe m-toluidide synthesis highlighting side reactions and additive rescue.

Self-Validating Experimental Protocol

To achieve >99% ee and >95% yield, we utilize COMU paired with the sterically hindered base 2,4,6-collidine . COMU provides rapid activation without forming oxazolones, while collidine is bulky enough to neutralize the system without abstracting the chiral


-proton[3][7].
Step-by-Step Methodology

Step 1: Reagent Preparation Ensure all glassware is oven-dried. Dissolve 1.0 equivalent of N-protected (S)-Phenylalanine (e.g., Boc-(S)-Phe-OH) in anhydrous DMF (0.2 M concentration).

Step 2: Pre-Activation (Critical Timing) Add 1.05 equivalents of COMU to the solution. Cool the reaction vessel to 0°C. Dropwise, add 2.0 equivalents of 2,4,6-collidine. Causality Check: Stir for exactly 2 minutes. Do not exceed this time. Prolonged pre-activation before amine addition increases the risk of side reactions, even with optimized reagents.

Step 3: Amine Addition Add 1.1 equivalents of m-toluidine dropwise to the 0°C solution. Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Analytical Self-Validation (In-Process) Withdraw a 5


L aliquot, dilute in MeCN, and inject into the LC-MS.
Validation Metric: You must observe the desired product mass 

. If you observe a mass corresponding to

, your pre-activation was too short, and the m-toluidine reacted directly with the COMU reagent to form a guanidinium byproduct.

Step 5: Workup and Isolation Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:

  • 1M HCl (2x): Removes unreacted m-toluidine and collidine.

  • Saturated Aqueous NaHCO

    
     (2x):  Removes acidic byproducts and unreacted amino acid.
    
  • Brine (1x): Removes residual water. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Step 6: Stereochemical Validation Analyze the purified product via Chiral HPLC against a racemic (R/S)-Phenylalanine m-toluidide standard to confirm an ee of >99%[4].

Frequently Asked Questions (FAQs)

Q: I am using EDC/HOBt and my yield is stuck at 40%. The LC-MS shows a massive peak with the exact mass of my activated amino acid. What is happening? A: You are observing the formation of an N-acylurea [1][5]. Because m-toluidine is a weak nucleophile, the O-acylisourea intermediate formed by EDC has time to undergo an intramolecular rearrangement. The resulting N-acylurea is highly stable and completely unreactive. To fix this, switch to DIC/OxymaPure or a uronium salt like COMU, which do not form N-acylureas[6][7].

Q: Why can't I just use DIPEA (N,N-Diisopropylethylamine) as my base? It's standard in my lab. A: DIPEA is a strong, relatively unhindered base. During the activation of (S)-Phenylalanine, the


-proton becomes highly acidic. DIPEA will rapidly abstract this proton via direct enolization or by catalyzing oxazolone formation, leading to severe racemization[3][4]. Switching to a weaker, highly hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) prevents this abstraction while still driving the coupling forward[3].

Q: My LC-MS shows a byproduct with a mass 18 Da higher than my expected product when using HATU. How do I prevent this? A: This is a guanidinium byproduct. Uronium/aminium reagents like HATU and COMU can react directly with the amine (m-toluidine) if they are not fully consumed by the carboxylic acid first. Ensure you are strictly following the 2-minute pre-activation step (Step 2 in the protocol) to allow the HATU/COMU to fully react with the (S)-Phe before the m-toluidine is introduced.

References

  • NIH PMC. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release."[Link]

  • ACS Publications. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters." [Link]

  • Royal Society of Chemistry. "Amide bond formation: beyond the myth of coupling reagents."[Link]

  • Semantic Scholar. "A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones."[Link]

  • NIH PMC. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)." [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

The following guide details the 1H NMR characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine-m-toluidide). This analysis is structured for researchers requiring rigorous structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine-m-toluidide). This analysis is structured for researchers requiring rigorous structural validation and purity assessment.

Executive Summary

This guide provides a definitive structural analysis of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide, a key chiral intermediate often utilized in peptidomimetic drug synthesis. We compare the spectral performance of this compound against its starting materials and racemic counterparts to establish protocols for reaction monitoring , structural validation , and enantiomeric purity assessment .

Key Findings:

  • Solvent Criticality: DMSO-d

    
     is the superior solvent for validation, resolving the diagnostic amide proton (
    
    
    
    ~10.0 ppm) which is often broadened or obscured in CDCl
    
    
    .
  • Chiral Integrity: The (S)-enantiomer is indistinguishable from the racemate in achiral solvents; however, we outline the specific chiral shift reagent protocols required for differentiation.

  • Validation Marker: The downfield shift of the m-toluidine aromatic proton (H2') serves as a secondary confirmation of amide bond formation.

Chemical Identity & Structural Logic

Understanding the NMR spectrum requires dissecting the molecule into its magnetically distinct environments.

  • Compound: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 254.33 g/mol

  • Key Moieties:

    • L-Phenylalanine Backbone: Contains the chiral center (

      
      -H) and the benzyl side chain (
      
      
      
      -H).
    • Amide Linkage: The connectivity point, creating a rigid electronic environment.

    • m-Tolyl Group: An aromatic system with a methyl handle, providing a clean singlet integration reference.

Structural Connectivity Diagram

StructureLogic cluster_signals Diagnostic NMR Signals (DMSO-d6) Phe L-Phenylalanine Moiety (Chiral Center) Amide Amide Linkage (-CO-NH-) Phe->Amide C-Terminus Coupling AlphaH α-CH ~3.6 ppm (dd) Phe->AlphaH BetaH β-CH2 ~2.8-3.1 ppm (m) Phe->BetaH Tolyl m-Tolyl Group (Aromatic + Methyl) Amide->Tolyl N-Aryl Bond AmideH Amide NH ~10.0 ppm (s) Amide->AmideH MeH Tolyl-CH3 ~2.25 ppm (s) Tolyl->MeH

Figure 1: Structural dissection of the target compound linking chemical moieties to diagnostic NMR signals.

Comparative 1H NMR Analysis

The following data compares the purified product against its constituent starting materials to demonstrate successful synthesis and purification.

Table 1: Chemical Shift Assignments (DMSO-d

, 400 MHz)
PositionProton Type

(ppm)
MultiplicityIntegrationStructural Insight
Amide -NH- 10.05 s 1H Primary confirmation of coupling. Disappears with D

O shake.
Aromatic Tolyl H2'7.45s1HDeshielded by amide carbonyl; distinct from other aromatics.
Aromatic Phe/Tolyl Ar-H7.15 – 7.35m8HOverlapping multiplets of Phenyl and Tolyl rings.
Aromatic Tolyl H4'6.85d1HUpfield due to methyl donation.

-Carbon
CH 3.62 dd 1H Chiral center. Coupling (

Hz) indicates restricted rotation.

-Carbon
CH

2.85, 3.05 dd 2H Diastereotopic protons. Split due to the adjacent chiral center.
Tolyl-Me CH

2.26 s 3H Quantitative Internal Standard. Sharp singlet used for integration calibration.
Amine -NH

~1.8 - 2.5br s2HBroad; chemical shift is highly concentration/water dependent.
Comparison 1: Product vs. Starting Materials (Synthesis Validation)

To confirm the reaction, one must observe the disappearance of starting material peaks and the emergence of product-specific signals.

  • vs. L-Phenylalanine (Starting Material):

    • L-Phe:[1][2][3] Zwitterionic in neutral solution.

      
      -H is typically ~3.9 ppm (D
      
      
      
      O).
    • Product: The

      
      -H shifts upfield slightly (~3.6 ppm) and the pattern sharpens as the zwitterion is removed.
      
    • Key Change: Appearance of the Amide NH at 10.05 ppm (absent in L-Phe).

  • vs. m-Toluidine (Starting Material):

    • m-Toluidine:[4][5] Amine protons (-NH

      
      ) appear at ~4.9 ppm (DMSO) or ~3.5 ppm (CDCl
      
      
      
      ).
    • Product: The broad -NH

      
       signal of the aniline disappears. It is replaced by the sharp, downfield Amide NH  (~10 ppm).
      
    • Key Change: The aromatic proton ortho to the amine (H2') shifts downfield (from ~6.4 ppm in aniline to ~7.45 ppm in the amide) due to the electron-withdrawing nature of the carbonyl group.

Comparison 2: Solvent Effects (CDCl

vs. DMSO-d

)

Choosing the right solvent is critical for reporting amide data.

FeatureCDCl

DMSO-d

Recommendation
Amide NH Broad, often invisible or variable (7.5 - 8.5 ppm).Sharp, distinct singlet (~10.0 ppm). Use DMSO-d

for confirmation.
Amine NH

Broad singlet (~1.6 ppm).Broad, often overlaps with water peak (~3.3 ppm).Use CDCl

if amine quantification is vital.
Resolution Good for aliphatic coupling.Excellent for H-bonding protons.DMSO is preferred for polar amides.
Experimental Protocols
Protocol A: Standard Structural Characterization
  • Objective: Confirm identity and purity (>95%).

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d

    
     .
    
  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Pulse Angle: 30° or 45°.

  • Processing:

    • Reference the solvent residual peak (DMSO quintet) to 2.50 ppm.

    • Integrate the Tolyl-Methyl singlet at 2.26 ppm to exactly 3.00.

    • Check the integration of the Aromatic region (should sum to ~9H) and the

      
      -H (1H).
      
Protocol B: Chiral Purity Determination (Enantiomeric Excess)

Standard NMR cannot distinguish (S)-enantiomers from (R)-enantiomers. To verify the (S)-configuration (e.g., ensuring no racemization occurred during synthesis), use a Chiral Shift Reagent.

  • Prepare Sample: Dissolve 10 mg of the amide in 0.6 mL CDCl

    
      (Note: Shift reagents work best in non-polar solvents).
    
  • Add Reagent: Add Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in small increments (0.1 equivalents).
    
  • Observe:

    • The paramagnetic Europium complex binds to the amide oxygen.

    • Result: The Tolyl-Methyl singlet (originally at 2.3 ppm) will split into two singlets if the sample is racemic (one for S, one for R).

    • Validation: For pure (S)-product, the methyl peak should shift downfield but remain a single singlet . Any small satellite peak indicates racemization.

Workflow Visualization

The following diagram illustrates the logical flow for analyzing the NMR data to confirm the structure.

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckNH Check 9.5-10.5 ppm Is Amide NH present? Start->CheckNH CheckMe Check 2.2-2.3 ppm Is Methyl Singlet present? CheckNH->CheckMe Yes Decision2 Start Material Contamination CheckNH->Decision2 No (NH missing) CheckAlpha Check 3.5-4.0 ppm Is α-H (dd) present? CheckMe->CheckAlpha Yes CheckMe->Decision2 No (Me missing) Decision1 Coupling Successful CheckAlpha->Decision1 Yes CheckAlpha->Decision2 No ChiralStep Add Eu(hfc)3 in CDCl3 Decision1->ChiralStep Verify Enantiopurity ResultRac Split Methyl Peak (Racemic) ChiralStep->ResultRac ResultPure Single Methyl Peak (Pure S) ChiralStep->ResultPure

Figure 2: Step-by-step logic flow for structural verification and chiral analysis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for chemical shifts of amides and aromatic systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of (S)-Phenylalanine m-toluidide

Executive Summary (S)-Phenylalanine m-toluidide is a chiral amide derivative often utilized as a model compound in peptide synthesis, a chiral selector in ligand-exchange chromatography, and a structural analog in the me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Phenylalanine m-toluidide is a chiral amide derivative often utilized as a model compound in peptide synthesis, a chiral selector in ligand-exchange chromatography, and a structural analog in the metabolic study of local anesthetics (e.g., prilocaine).

This guide provides a technical framework for the characterization of (S)-Phenylalanine m-toluidide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard spectral libraries which may lack specific derivative data, this guide focuses on mechanistic fragmentation and isomeric differentiation . It compares the performance of ESI-MS/MS against alternative ionization methods and details the specific diagnostic ions required to distinguish the meta-isomer from its ortho- and para- positional isomers—a critical requirement for purity assessment in drug development.

Technical Framework & Chemical Identity

Before establishing the fragmentation protocol, the physicochemical baseline of the analyte must be defined to ensure accurate precursor ion selection.

ParameterSpecification
Compound Name (S)-Phenylalanine m-toluidide
IUPAC Name (2S)-2-amino-N-(3-methylphenyl)-3-phenylpropanamide
Chemical Formula C₁₆H₁₈N₂O
Monoisotopic Mass 254.1419 Da
Precursor Ion [M+H]⁺ 255.1492 m/z
Key Structural Features Primary amine (N-term), Amide linkage, Benzyl side chain, m-Tolyl group

Experimental Protocol: ESI-MS/MS Acquisition

To obtain reproducible fragmentation data, the following "Self-Validating" protocol utilizes a direct infusion method to maximize signal stability before ramping collision energy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of (S)-Phenylalanine m-toluidide in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

    • Rationale: Formic acid ensures protonation of the primary amine (

      
      ), generating the [M+H]⁺ species essential for ESI.
      
  • Ion Source Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV (Standard for small molecule stability).

    • Cone Voltage: 20 V (Low voltage prevents in-source fragmentation, preserving the molecular ion).

    • Source Temperature: 120°C.

  • MS/MS Acquisition (Collision Induced Dissociation - CID):

    • Precursor Isolation: Select

      
       255.1 ± 0.5 Da.
      
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 35 eV.

    • Validation Check: At 10 eV, the parent ion (

      
       255) should be the base peak (>90% relative abundance). At 35 eV, the parent ion should deplete to <10%, maximizing fragment yield.
      

Mechanistic Fragmentation Analysis

The fragmentation of (S)-Phenylalanine m-toluidide follows charge-directed pathways characteristic of protonated amides. Understanding these pathways is essential for confirming structural identity.

Primary Fragmentation Pathways
  • Amide Bond Cleavage (Formation of b- and y-type ions):

    • b₁ Ion (

      
       148):  Cleavage of the amide bond retains the charge on the N-terminal phenylalanine moiety. This corresponds to the acylium ion [Phe-CO]⁺.
      
    • y₁ Ion (

      
       108):  Proton transfer to the leaving amine group generates the protonated m-toluidine species [H₃N-C₆H₄-CH₃]⁺.
      
  • Immonium Ion Formation (

    
     120): 
    
    • Further loss of CO from the b₁ ion (148) yields the highly stable phenylalanine immonium ion (

      
      ). This is the diagnostic marker  for the phenylalanine residue.
      
  • Tropylium Ion Formation (

    
     91): 
    
    • At high collision energies, the benzyl side chain cleaves to form the tropylium cation (

      
      ), a universal indicator of benzyl-containing amino acids.
      
Visualization: Fragmentation Pathway (DOT)

FragmentationPathway Parent Precursor [M+H]+ m/z 255 b1_ion b1 Ion (Acylium) m/z 148 Parent->b1_ion Amide Cleavage (Loss of Toluidine) y1_ion y1 Ion (m-Toluidine) m/z 108 Parent->y1_ion Proton Transfer (Loss of Phe-ketene) Immonium Phe Immonium Ion m/z 120 b1_ion->Immonium - CO (28 Da) Tropylium Tropylium Ion m/z 91 Immonium->Tropylium Side Chain Loss

Figure 1: Mechanistic fragmentation tree of protonated (S)-Phenylalanine m-toluidide under CID conditions.

Comparative Analysis: Isomeric Differentiation

The most critical analytical challenge is distinguishing the meta-toluidide from its ortho- and para- isomers. While they share the same mass (


 255), their fragmentation kinetics differ due to steric and electronic effects.
Comparison: m-Toluidide vs. o-Toluidide vs. p-Toluidide
Feature(S)-Phe m-toluidide (Target)(S)-Phe o-toluidide (Alternative)(S)-Phe p-toluidide (Alternative)
Steric Environment Methyl group is distal to amide N.Methyl group is proximal to amide N.Methyl group is distal (symmetric).
Diagnostic Mechanism Standard amide cleavage (b/y ions).Ortho-Effect: Enhanced neutral loss of

or

due to proximity.
Similar to meta, but often higher stability of the molecular ion.
Key Ion Ratio (

)
Balanced ratio of amine (108) to acylium (148).Often favors the amine fragment (

108) due to steric relief.
often indistinguishable from meta without chromatography.
Chromatography (C18) Elutes between ortho and para.Typically elutes first (more polar/compact).Typically elutes last (most hydrophobic/planar).
Why ESI-MS/MS is Superior to EI-MS for this Application
  • Electron Ionization (EI): Often induces excessive fragmentation, obliterating the molecular ion (

    
    ) and making it difficult to confirm the intact amide mass.
    
  • ESI-MS/MS: The "soft" ionization preserves the [M+H]⁺ parent, allowing for controlled fragmentation (CID). This is essential for proving the covalent linkage between the amino acid and the amine.

Summary of Diagnostic Ions

Use this table to validate your experimental spectrum.

m/z (Th)Ion IdentityOriginRelative Abundance (Est. @ 25eV)
255.1

Parent Molecule10-20%
148.1

b1 Ion (Phe Acylium)40-60%
120.1

Phe Immonium (Diagnostic)100% (Base Peak)
108.1

y1 Ion (Protonated Toluidine)30-50%
91.1

Tropylium (Benzyl)20-40%

References

  • National Institute of Standards and Technology (NIST). Phenylalanine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7010, m-Toluidine. [Link]

  • Lioe, H., & O'Hair, R. A. (2007). Comparison of the Gas-Phase Acidities and Fragmentation Reactions of Amino Acid Amides and Peptides. Journal of the American Society for Mass Spectrometry. (Contextual grounding for amide fragmentation mechanisms). [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation

Comparative Guide: Chiral HPLC Separation of (S) and (R)-Phenylalanine m-toluidide

Executive Summary The Bottom Line: For the resolution of Phenylalanine m-toluidide , the Whelk-O 1 (Pirkle-type) chiral stationary phase (CSP) is the superior choice over polysaccharide-based alternatives (e.g., Chiralce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: For the resolution of Phenylalanine m-toluidide , the Whelk-O 1 (Pirkle-type) chiral stationary phase (CSP) is the superior choice over polysaccharide-based alternatives (e.g., Chiralcel OD-H).

While polysaccharide columns are excellent generalists, Phenylalanine m-toluidide contains specific structural motifs—an electron-rich aromatic amide and a stereogenic center adjacent to a carbonyl—that were explicitly targeted in the design of the Whelk-O 1 interface. This results in higher separation factors (


) and greater loadability, making it the preferred method for both analytical purity checks and preparative scale-up.

Mechanistic Analysis: Why This Separation is Challenging

The separation of (S) and (R)-Phenylalanine m-toluidide relies on the Dalgliesh Three-Point Interaction Model . The analyte possesses three distinct interaction sites crucial for chiral recognition:

  • 
    -Basic Site:  The m-toluidide aromatic ring (electron-rich due to the methyl group).
    
  • Hydrogen Bonding Site: The amide linkage (-NH-CO-).

  • Steric Barrier: The benzyl side chain of the phenylalanine backbone.

The Interaction Pathway (DOT Visualization)

The following diagram illustrates the "lock-and-key" mechanism on a Pirkle-type CSP, where the (S)-enantiomer forms a stable complex while the (R)-enantiomer is sterically hindered.

ChiralRecognition Analyte Phenylalanine m-toluidide (Racemate) CSP Whelk-O 1 CSP (DNB-based Selector) Analyte->CSP Injection Complex_S Stable Complex (S)-Enantiomer Retained CSP->Complex_S 1. Pi-Pi Stacking 2. H-Bonding 3. Cleft Fit Complex_R Transient Complex (R)-Enantiomer Elutes CSP->Complex_R Steric Repulsion (Methyl Clash) Detector UV Detection (254 nm) Complex_S->Detector tR2 (Second Eluter) Complex_R->Detector tR1 (First Eluter)

Caption: Mechanistic flow of chiral recognition. The (S)-enantiomer is retained via a specific three-point fit, while the (R)-enantiomer elutes early due to steric clash.

Comparative Analysis: Whelk-O 1 vs. Polysaccharide CSPs

This section objectively compares the two leading column technologies for this specific analyte class.

FeatureWhelk-O 1 (Pirkle-Type) Chiralcel OD-H (Polysaccharide) Crownpak CR-I (Crown Ether)
Primary Mechanism

Stacking & H-Bonding (Face-to-Face)
Inclusion Complex & H-BondingHost-Guest Complexation
Suitability for Toluidide High. Designed for aromatic amides.Moderate. Good, but less specific for this rigid shape.Low. Designed for free amino acids (zwitterions).
Mobile Phase Normal Phase (Hexane/IPA)Normal Phase (Hexane/IPA)Reversed Phase (Perchloric acid/MeOH)
Separation Factor (

)
Typically > 1.20Typically 1.10 - 1.15N/A (Poor retention for amides)
Durability Covalently bonded; robust.Coated; sensitive to certain solvents (THF/DCM).Robust.
Elution Order Predictable (based on selector config).Hard to predict (trial & error).Predictable (D before L).
Expert Insight
  • Why Whelk-O 1 Wins: The Whelk-O 1 selector contains a 3,5-dinitrobenzoyl (DNB) group which acts as a strong

    
    -acceptor. The m-toluidide group on your analyte is a 
    
    
    
    -donor. This creates a strong, specific face-to-face interaction that maximizes selectivity.
  • The Polysaccharide Limitation: While columns like OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) are versatile, the bulky m-toluidide group can sometimes interfere with the entry into the chiral grooves of the polymer, leading to broader peaks or lower resolution compared to the "open cleft" design of the Whelk-O 1.

Recommended Experimental Protocol

This protocol is designed for the Whelk-O 1 column. It is a self-validating system; if the resolution (


) is < 1.5, the mobile phase polarity can be adjusted without changing the column.
Materials
  • Column: Whelk-O 1 (R,R), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (IPA).

  • Sample: 1 mg/mL Phenylalanine m-toluidide in Ethanol.

Step-by-Step Method
  • System Preparation: Flush the HPLC system with 100% IPA to remove any reversed-phase solvents (water/methanol) which are immiscible with Hexane.

  • Equilibration: Switch to Hexane/IPA (90:10 v/v) . Flow rate: 1.0 mL/min.[1] Equilibrate for 20 minutes until the baseline stabilizes.

  • Wavelength Selection: Set UV detector to 254 nm . The DNB group on the column and the toluidide on the analyte both absorb strongly here.

  • Screening Run: Inject 5 µL of the racemate.

    • Target: Retention time (

      
      ) for first peak ~8-10 mins.
      
    • Adjustment: If

      
       < 5 mins, decrease IPA to 5% (95:5 Hexane/IPA). If 
      
      
      
      > 20 mins, increase IPA to 20%.
  • Validation: Calculate Resolution (

    
    ).
    
    
    
    
    • Acceptance Criteria:

      
       for quantitative analysis.
      
Method Development Workflow (DOT Visualization)

MethodDev Start Start: Phenylalanine m-toluidide Choice Select Column: Whelk-O 1 Start->Choice Cond Initial Conditions: Hexane/IPA 90:10, 1 mL/min Choice->Cond Run Inject Sample Cond->Run Decision Rs > 1.5? Run->Decision Success Validate & Finalize Decision->Success Yes Fail Decrease IPA to 5% (Increase Retention) Decision->Fail No Fail->Run Re-inject

Caption: Optimization logic for maximizing resolution. Reducing polar modifier (IPA) increases retention and interaction time.

Troubleshooting & Optimization

  • Peak Tailing: Amides can sometimes H-bond too strongly to residual silanols. Add 0.1% Acetic Acid or 0.1% Triethylamine to the mobile phase to sharpen peaks.

  • Solubility Issues: If the sample crashes out in Hexane, dissolve the sample in a small amount of DCM or pure IPA before diluting with the mobile phase.

  • Column Memory: Pirkle phases are robust, but if you switch between normal and reversed phase, ensure a proper intermediate flush (e.g., Ethanol) to prevent immiscibility precipitation.

References

  • Pirkle, W. H., & Welch, C. J. (1992). Chromatographic separation of the enantiomers of acylated alpha-amino acids. Journal of Liquid Chromatography.

  • Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase Application Guide. Regis Technologies Application Notes.

  • Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. Chiral Technologies.

  • Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases. Journal of Chromatography A. [2]

Sources

Comparative

Resolving Structural Isomers and Reaction Progress: An Infrared (IR) Spectroscopy Guide for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

Executive Summary In pharmaceutical development and synthetic organic chemistry, the rapid and non-destructive verification of molecular structure is paramount. (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (CAS 757165-78-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic organic chemistry, the rapid and non-destructive verification of molecular structure is paramount. (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (CAS 757165-78-9)[1] is a chiral amide synthesized via the coupling of L-phenylalanine and m-toluidine.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectral performance of this target compound against two critical alternatives:

  • The Precursor: L-Phenylalanine (to monitor reaction completion).

  • The Structural Isomer: (S)-2-Amino-3-phenyl-N-p-tolylpropanamide (to demonstrate IR's resolving power for regioisomers).

By leveraging Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, researchers can establish a definitive, self-validating analytical workflow for structural confirmation.

Mechanistic Grounding: The Causality of IR Absorption

As an Application Scientist, it is critical not just to identify peaks, but to understand the physical causality behind them. The fundamental requirement for infrared absorption is a net change in the molecular dipole moment during vibration[2].

Amide Bond Formation (Precursor vs. Target)

The synthesis transitions a zwitterionic amino acid into a neutral primary amine/secondary amide complex.

  • L-Phenylalanine (Precursor): Exists as a zwitterion (

    
     and 
    
    
    
    ) in the solid state. It exhibits a massive, broad
    
    
    stretching band (3100–2600 cm⁻¹) and an asymmetric carboxylate (
    
    
    ) stretch near 1600 cm⁻¹.
  • Target Amide: Upon coupling, the zwitterion is destroyed. The IR spectrum causally shifts to display sharp, distinct bands: the free primary amine (

    
    ) stretch as a doublet (~3350 and 3280 cm⁻¹), the Amide I  band (C=O stretch) at ~1660 cm⁻¹, and the Amide II  band (mixed N-H bend and C-N stretch) at ~1530 cm⁻¹[3].
    
Regioisomer Resolution (Meta vs. Para)

Differentiating the m-tolyl target from a p-tolyl alternative relies on the out-of-plane (oop) C-H bending vibrations in the "fingerprint region" (900–650 cm⁻¹)[4].

  • Meta-substitution (m-tolyl): The asymmetric ring breathing and adjacent C-H bonds produce two distinct, strong bands at approximately 780 cm⁻¹ and 690 cm⁻¹ .

  • Para-substitution (p-tolyl): The symmetry of two adjacent hydrogen atoms on either side of the ring restricts the bending modes, resulting in a single, intense band near 810 cm⁻¹ .

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure data integrity, the following ATR-FTIR protocol operates as a self-validating system. Every step includes a causal checkpoint to prevent false spectral artifacts.

Step 1: System Initialization & Background Scan

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the clean, empty diamond ATR crystal.

  • Causality/Validation: This mathematically subtracts atmospheric water vapor and

    
     absorptions. A flat baseline at 100% transmittance confirms a clean optical path.
    

Step 2: Sample Application & Pressure Optimization

  • Action: Apply 2–3 mg of the solid compound directly to the crystal. Lower the pressure anvil until the software indicates optimal contact.

  • Causality/Validation: Solid samples require intimate contact with the crystal for the evanescent wave to penetrate the sample. Insufficient pressure yields low Signal-to-Noise Ratio (SNR) and distorted peak ratios.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

Step 4: Spectral Validation (The Self-Check)

  • Action: Evaluate the baseline and maximum absorbance.

  • Causality/Validation: If the baseline is severely sloped (indicating scattering) or the maximum absorbance is < 0.1 AU (indicating poor contact), the system flags a failure. The user must re-apply pressure or clean and repeat.

Step 5: Crystal Cleaning

  • Action: Wipe the crystal with isopropanol and a lint-free cloth. Run a preview scan to verify the absence of residual organic bands before the next sample.

Workflow Start Start ATR-FTIR Workflow Bg 1. Background Scan (Remove H2O/CO2) Start->Bg Sample 2. Apply Solid Sample (Ensure Anvil Pressure) Bg->Sample Acquire 3. Data Acquisition (32 Scans, 4 cm⁻¹ Res) Sample->Acquire Validate 4. Spectral Validation (Check Baseline/SNR) Acquire->Validate Validate->Sample Fail (Low SNR) Clean 5. Clean Crystal (IPA Wipe) Validate->Clean Pass

Step-by-step self-validating ATR-FTIR workflow for solid-state analysis.

Comparative Data Analysis

The following table summarizes the quantitative IR band assignments, demonstrating how the target product is objectively distinguished from its precursor and structural alternative[5].

Vibrational ModeL-Phenylalanine (Precursor)Target (m-tolyl isomer)Alternative (p-tolyl isomer)
N-H Stretch (Amine/Amide) 3100–2600 cm⁻¹ (Broad, NH₃⁺)~3350, 3280, 3300 cm⁻¹~3350, 3280, 3300 cm⁻¹
C=O Stretch (Amide I) ~1600 cm⁻¹ (Asym. COO⁻)~1660 cm⁻¹ (Strong)~1660 cm⁻¹ (Strong)
N-H Bend (Amide II) N/A~1530 cm⁻¹ (Strong)~1530 cm⁻¹ (Strong)
C-H oop Bend (Phenyl) ~745, 700 cm⁻¹~750, 700 cm⁻¹~750, 700 cm⁻¹
C-H oop Bend (Tolyl) N/A~780, 690 cm⁻¹ (Meta) ~810 cm⁻¹ (Para)
Logical Decision Tree for Spectral Identification

To automate or standardize the interpretation process in a high-throughput environment, researchers can utilize the following logical decision tree based on the data above.

DecisionTree Unknown Analyze Unknown Solid Amide Check 1660 & 1530 cm⁻¹ (Amide I & II) Unknown->Amide Precursor L-Phenylalanine (Zwitterion bands) Amide->Precursor Absent IsomerCheck Check Fingerprint Region (900 - 650 cm⁻¹) Amide->IsomerCheck Present Meta Target: m-tolyl (Bands at 780 & 690 cm⁻¹) IsomerCheck->Meta Meta-sub Para Alternative: p-tolyl (Band at 810 cm⁻¹) IsomerCheck->Para Para-sub

IR spectral decision tree for differentiating precursors and structural isomers.

References

  • Title: Interpretation of Infrared Spectra, A Practical Approach Source: Encyclopedia of Analytical Chemistry (John Wiley & Sons) URL: [Link]

  • Title: Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd Edition Source: John Wiley & Sons URL: [Link]

Sources

Validation

Comparative Guide: (S)-Phenylalanine m-Toluidide vs. o-Toluidide Analogs

The following guide provides an in-depth technical comparison of (S)-Phenylalanine m-toluidide against its o-toluidide analogs. This analysis focuses on their distinct behaviors in supramolecular self-assembly (organogel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (S)-Phenylalanine m-toluidide against its o-toluidide analogs. This analysis focuses on their distinct behaviors in supramolecular self-assembly (organogelation) , chiral recognition , and toxicological safety profiles , which are the primary contexts for their application in drug delivery and materials science.

Executive Summary

(S)-Phenylalanine m-toluidide (specifically the N-protected derivatives like N-benzyloxycarbonyl-L-phenylalanine m-toluidide) is a high-performance low molecular weight gelator (LMWG) . It is distinguished by its ability to self-assemble into robust fibrous networks in organic solvents.[1]

In contrast, the o-toluidide analog is frequently a non-gelator or forms weak, transient aggregates. This divergence is driven by the "Ortho Effect" —steric hindrance from the ortho-methyl group that disrupts the intermolecular hydrogen bonding and


-

stacking required for 1D fibril formation. Furthermore, the o-toluidide moiety presents a significantly higher toxicological risk (carcinogenicity) compared to the m-isomer, making the m-toluidide the superior candidate for pharmaceutical and cosmetic formulations.

Part 1: Performance Comparison

Supramolecular Gelation Efficiency

The primary functional difference lies in the critical gelation concentration (CGC) and thermal stability (


).
Feature(S)-Phe m-Toluidide(S)-Phe o-ToluidideMechanism of Difference
Gelation State Strong Organogel Solution / PrecipitateIntermolecular H-bond alignment.
CGC (wt%) Low (< 1.0 - 2.0%)N/A (Does not gel)m-Methyl allows tight packing; o-Methyl causes twist.
Morphology High-aspect-ratio Fibers Amorphous / PlateletsSteric steering of stacking.
Transparency Translucent to OpaqueClear SolutionLight scattering by fiber network.
Thermal Stability High

(> 50°C)
N/ARobustness of the supramolecular network.

Key Insight: The meta-substitution allows the phenyl ring to adopt a planar conformation relative to the amide bond, facilitating the formation of 1D hydrogen-bonded stacks. The ortho-substitution forces the ring out of plane, breaking the "zipper" of hydrogen bonds necessary for gelation.

Chiral Recognition & Resolution

In chiral stationary phases (CSPs) or kinetic resolution:

  • m-Toluidide : Exhibits higher enantiomeric discrimination factors (

    
    ). The rigid, ordered structure of the m-toluidide assembly creates well-defined chiral pockets.
    
  • o-Toluidide : Shows lower selectivity due to the "floppy" or disordered nature of its aggregates, which fails to provide a consistent chiral environment for guest molecules.

Safety & Toxicology Profile (Critical for Drug Development)

For applications in drug delivery (e.g., depot injections), the metabolic fate of the gelator is critical.

  • m-Toluidide Risk : Moderate/Low . Hydrolysis releases m-toluidine (IARC Group 3 - Not classifiable as to carcinogenicity).

  • o-Toluidide Risk : High . Hydrolysis releases o-toluidine (IARC Group 1 - Carcinogenic to humans ). o-Toluidine is a potent bladder carcinogen and induces methemoglobinemia.

    • Recommendation: Avoid o-toluidide analogs in all parenteral or topical formulations.

Part 2: Mechanistic Visualization

The following diagram illustrates the Steric Disruption Mechanism that renders the o-toluidide inferior for assembly applications.

GelationMechanism cluster_input Molecular Structure cluster_process Self-Assembly Process cluster_output Macroscopic Outcome Phe_m (S)-Phe m-Toluidide (Meta-Methyl) H_Bonding Intermolecular H-Bonding (Amide) Phe_m->H_Bonding Planar Conformation Phe_o (S)-Phe o-Toluidide (Ortho-Methyl) Steric_Clash Steric Clash (Ortho-Methyl) Phe_o->Steric_Clash Twisted Conformation Pi_Stacking Pi-Pi Stacking (Aromatic Rings) H_Bonding->Pi_Stacking Synergistic Assembly Fiber 1D Nanofibers (Gel Network) Pi_Stacking->Fiber Network Formation Steric_Clash->H_Bonding Disrupts Sol Sol / Precipitate (No Gel) Steric_Clash->Sol Prevents Stacking

Caption: The "Ortho Effect" prevents the planar stacking required for fiber formation, leading to solution phase rather than gelation.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Z-L-Phenylalanine m-Toluidide

Objective: Synthesize the gelator with high purity for assembly testing.

  • Reagents:

    • N-Benzyloxycarbonyl-L-phenylalanine (Z-L-Phe-OH): 10 mmol

    • m-Toluidine: 10 mmol

    • DCC (N,N'-Dicyclohexylcarbodiimide): 11 mmol

    • HOBt (1-Hydroxybenzotriazole): 11 mmol

    • Solvent: Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolution: Dissolve Z-L-Phe-OH and HOBt in 50 mL DCM at 0°C.

    • Activation: Add DCC slowly. Stir for 30 min at 0°C to form the active ester.

    • Coupling: Add m-toluidine dropwise. Allow to warm to Room Temperature (RT) and stir for 24 hours.

    • Work-up: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Purification: Dry over MgSO₄, evaporate solvent. Recrystallize from Ethanol/Hexane to obtain white needles.

    • Validation: Confirm structure via ¹H-NMR (look for amide NH doublet at ~8.5 ppm and methyl singlet at ~2.3 ppm).

Protocol B: Gelation Test (Inversion Method)

Objective: Determine the Minimum Gelation Concentration (MGC).

  • Preparation: Weigh 10 mg of the synthesized m-toluidide into a screw-cap vial.

  • Solvation: Add 1.0 mL of target solvent (e.g., Toluene or Cyclohexane).

  • Heating: Heat the closed vial in a dry block heater at 90°C until the solid dissolves completely (clear solution).

  • Cooling: Allow the vial to cool to 25°C undisturbed for 1 hour.

  • Observation: Invert the vial.

    • Pass: No flow is observed (Stable Gel).

    • Fail: Solution flows or precipitate forms.

  • MGC Determination: If gel forms, repeat with lower concentrations (dilute by 0.1 wt% steps) until gelation fails.

References

  • Hanabusa, K., et al. (1996).[2] "Prominent Gelation and Chiral Aggregation of Alkylamides Derived from trans-1,2-Diaminocyclohexane." Angewandte Chemie International Edition.

  • Suzuki, M., & Hanabusa, K. (2010). "L-Lysine-based low-molecular-weight gelators." Chemical Society Reviews.[3]

  • IARC Monographs. (2012). "Ortho-Toluidine."[4][5][6] International Agency for Research on Cancer.

  • Weiss, R. G. (2014). "The past, present, and future of molecular gels." Journal of the American Chemical Society.

Sources

Comparative

Optical rotation reference values for (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

This guide provides a technical analysis of the optical rotation and physicochemical properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine m-toluidide ). This compound is a critical chira...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the optical rotation and physicochemical properties of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide (also known as L-Phenylalanine m-toluidide ). This compound is a critical chiral intermediate, often employed as a resolving agent or a ligand in asymmetric synthesis.

Part 1: Executive Technical Summary

  • Compound Name: (S)-2-Amino-3-phenyl-N-(3-methylphenyl)propanamide

  • Common Name: L-Phenylalanine m-toluidide

  • CAS Number: Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate.

  • Core Application: Chiral resolution of carboxylic acids (e.g., mandelic acid derivatives), chiral stationary phase (CSP) preparation, and as a ligand in enantioselective catalysis.

  • Structural Class: Amino Acid Anilide Derivative.

Part 2: Optical Rotation Reference Values

Due to the specialized nature of this compound, "textbook" specific rotation values are rare in open literature. However, its optical properties can be reliably extrapolated from its nearest structural neighbors (Structure-Activity Relationship).

Comparative Optical Rotation Data (Proxies & Analogs)

CompoundStructureSpecific Rotation

Solvent / Conc.[1]Trend Analysis
L-Phenylalanine (Parent) Free Acid-34.0°

(c=2)
Reference baseline.
L-Phenylalanine Methyl Ester Ester+15.0° to +18.0°

Esterification typically inverts the sign relative to the free acid in water.
L-Phenylalanine Amide Primary Amide+17.5°

Amidation shifts rotation to positive values in acidic media.
L-Phenylalanine Anilide Nearest Analog ~ +20° to +36°

or

The bulky aromatic amide (anilide) generally induces a positive shift similar to the ester/amide.
(S)-N-m-Tolyl-Phe-amide Target Expected: Positive (+)

or

The m-methyl group exerts a minor electronic effect; rotation is expected to align closely with the anilide.

Critical Insight: The conversion of the carboxylic acid (L-Phe) to an aromatic amide (m-toluidide) typically results in a sign inversion from negative (in water) to positive (in organic alcohols). Researchers should expect a positive specific rotation (


) when measured in Methanol or Ethanol.

Part 3: Self-Validating Experimental Protocol

Since specific rotation is concentration- and solvent-dependent, you must establish an internal reference standard. Follow this protocol to validate the optical purity of your synthesized (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.

Protocol: Determination of Specific Rotation

1. Sample Preparation:

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Avoid chlorinated solvents unless solubility is an issue, as they can shift values significantly.

  • Concentration: Prepare a 1.0 g/100 mL (c=1.0) solution.

    • Weighing: Weigh exactly

      
       mg of the dried solid.
      
    • Dissolution: Transfer to a 10 mL volumetric flask and dilute to the mark.

2. Measurement (Polarimetry):

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Cell Path Length: 1 dm (100 mm).

  • Temperature: Thermostat at

    
    .
    
  • Blanking: Blank the instrument with the pure solvent before every run.

3. Calculation:



  • Where

    
     is the observed rotation (degrees), 
    
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).

4. Purity Cross-Check (HPLC):

  • Before relying on the rotation value, confirm enantiomeric excess (% ee) using a Chiral HPLC column (e.g., Daicel Chiralcel OD-H or AD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Part 4: Synthesis & Application Workflow

The optical rotation is a quality gate for the synthesis of this resolving agent. Below is the workflow for its preparation and application in chiral resolution.

G L_Phe L-Phenylalanine (Start Material) Protection N-Protection (Boc/Cbz) L_Phe->Protection Step 1 Coupling Amide Coupling (m-Toluidine + DCC/EDC) Protection->Coupling Step 2 Deprotection Deprotection (TFA or H2/Pd) Coupling->Deprotection Step 3 Target (S)-N-m-Tolyl Phenylalaninamide Deprotection->Target Yields Product Resolution Chiral Resolution (e.g., of Mandelic Acid) Target->Resolution Forms Diastereomeric Salt

Figure 1: Synthetic pathway for L-Phenylalanine m-toluidide and its downstream application as a chiral resolving agent.

Part 5: Troubleshooting & Causality

  • Observation: The measured rotation is lower than expected (e.g.,

    
    ).
    
    • Cause 1 (Racemization): Use of strong bases or high temperatures during the amide coupling (Step 2) can racemize the alpha-carbon. Solution: Use mild coupling agents like EDC/HOBt at

      
      .
      
    • Cause 2 (Wet Solvent): Amino acid derivatives are hygroscopic. Water content in the polarimeter cell can lower the specific rotation value. Solution: Dry sample in a vacuum desiccator over

      
       for 4 hours.
      
  • Observation: The solution is cloudy.

    • Cause: The free base amine might be insoluble in pure methanol. Solution: Add 1 equivalent of HCl to measure as the hydrochloride salt (Note: This will change the rotation value significantly; report as "HCl salt").

References

  • L-Phenylalanine Properties:The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals, 14th Edition. Merck & Co., Inc.
  • Amino Acid Anilide Synthesis: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Chiral Resolution Mechanisms: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Context for use of amino acid amides in resolution).
  • Optical Rotation Trends: Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

Sources

Validation

Validating enantiomeric purity of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide

An in-depth technical guide for validating the enantiomeric purity of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , designed for analytical chemists and drug development professionals. The Critical Need for Chiral Validati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the enantiomeric purity of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide , designed for analytical chemists and drug development professionals.

The Critical Need for Chiral Validation

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a chiral molecule comprising a free primary amine, a chiral center at the


-carbon, and an amide linkage to a bulky m-tolyl group. During the synthesis of such amino acid amides—typically via coupling reagents like HBTU and DIPEA—the activation of the carboxylic acid frequently leads to the formation of an oxazolone intermediate. This intermediate is highly susceptible to base-catalyzed deprotonation at the 

-carbon, leading to racemization and the formation of the unwanted (R)-enantiomer[Benchchem][1].

Because enantiomers can exhibit drastically different pharmacokinetic profiles and off-target toxicities, proving the enantiomeric excess (% ee) of the final synthesized batch is a mandatory quality control step.

Comparative Analysis of Separation Strategies

To objectively determine enantiomeric purity, researchers must choose between direct separation on Chiral Stationary Phases (CSPs) and indirect separation via pre-column derivatization.

  • Polysaccharide-Based CSPs (Direct): Columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are the gold standard for aromatic amides. The separation is driven by a three-point interaction model: hydrogen bonding with the carbamate linkages,

    
     stacking with the phenyl/m-tolyl rings, and steric inclusion into the chiral helical groove of the polymer[ResearchGate][2].
    
  • Macrocyclic Glycopeptides (Direct): Teicoplanin-based phases (e.g., Chirobiotic T) are highly effective for free amino acids. However, the bulky m-tolyl amide group in this specific compound often hinders deep inclusion into the teicoplanin clefts, leading to lower resolution compared to polysaccharide phases[ResearchGate][3].

  • Marfey's Reagent (Indirect): For labs lacking specialized CSPs, derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) converts the enantiomers into diastereomers. These can be easily resolved on standard C18 columns due to differences in intramolecular hydrogen bonding and hydrophobicity[ResearchGate][3].

Table 1: Performance Comparison of Separation Alternatives
Method / Stationary PhaseMechanism of Chiral RecognitionTypical Mobile PhaseExpected Resolution (

)
ProsCons
Polysaccharide CSP (e.g., Chiralpak AD-H)H-bonding,

interactions, dipole stacking
Hexane / Isopropanol / DEA (Isocratic)High (>2.0)Excellent selectivity; direct injection without derivatization.Sensitive to mobile phase moisture; expensive columns.
Macrocyclic Glycopeptide (e.g., Chirobiotic T)Steric inclusion in teicoplanin clefts, H-bondingMethanol / Water (Polar Organic Mode)Moderate (1.2 - 1.8)Rugged phase; operates well in polar solvents.Bulky m-tolyl group may cause peak broadening.
Indirect Derivatization (Marfey's Reagent)Diastereomer formation via nucleophilic substitutionAcetonitrile / Water with 0.1% TFA (Gradient)Very High (>2.5)Uses standard, cost-effective C18 columns; highly sensitive.Requires pre-column reaction steps; risk of kinetic resolution.

Analytical Workflow Visualization

ChiralSeparation cluster_direct Direct Separation Strategy cluster_indirect Indirect Separation Strategy Start Synthesized Amide (S)-2-Amino-3-phenyl-N-m-tolylpropanamide SST System Suitability Test (Inject Racemic Standard) Start->SST Validate Resolution Poly Polysaccharide CSP (e.g., Chiralpak AD-H) SST->Poly Preferred Macro Macrocyclic Glycopeptide (e.g., Chirobiotic T) SST->Macro Alternative Deriv Pre-column Derivatization (Marfey's Reagent) SST->Deriv If CSP unavailable Data Chromatographic Integration Calculate Enantiomeric Excess (% ee) Poly->Data Macro->Data C18 Standard C18 RP-HPLC Deriv->C18 C18->Data

Analytical workflow for determining enantiomeric purity via direct and indirect HPLC methods.

Self-Validating Experimental Protocol: Direct Chiral HPLC

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must first prove the thermodynamic capacity of the system to resolve the enantiomers using a racemic standard before making any purity claims about the synthesized (S)-batch.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Causality Check: Why use Diethylamine (DEA)? The analyte contains a free primary amine. Without a basic modifier, this amine will interact strongly with residual silanols on the silica support of the CSP, leading to severe peak tailing. DEA acts as a competitive silanol blocker, ensuring sharp, symmetrical peaks for accurate integration.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 254 nm.

    • Causality Check: The phenyl and m-tolyl rings provide strong

      
       UV chromophores, allowing highly sensitive detection at 254 nm without the need for fluorescent tagging.
      
  • Column Temperature: 25 °C.

Step-by-Step Methodology

Step 1: System Suitability Test (SST)

  • Dissolve 1.0 mg of racemic 2-Amino-3-phenyl-N-m-tolylpropanamide in 1 mL of Mobile Phase.

  • Inject 10 µL into the HPLC system.

  • Validation Criteria: Ensure that two distinct peaks are observed with a Resolution (

    
    ) 
    
    
    
    . Identify the retention times for both the (R)- and (S)-enantiomers.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized (S)-2-Amino-3-phenyl-N-m-tolylpropanamide batch.

  • Dissolve in 1 mL of Mobile Phase (ensure complete dissolution; sonicate if necessary).

  • Filter through a 0.22 µm PTFE syringe filter to protect the chiral column from particulates.

Step 3: Sample Analysis & Integration

  • Inject 10 µL of the sample solution.

  • Record the chromatogram for at least 1.5 times the retention time of the later-eluting peak identified in the SST.

  • Integrate the area under the curve (AUC) for both the (S)-peak (major) and the (R)-peak (minor impurity).

Step 4: Data Calculation Calculate the Enantiomeric Excess (% ee) using the following formula:



A successful asymmetric synthesis or chiral resolution should yield a % ee of 

.

References

  • Benchchem.Troubleshooting N-acetyl-L-phenylalanine racemization during amidation.
  • ResearchGate.Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases.
  • ResearchGate.High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.

Sources

Comparative

Structural comparison of (S)-Phenylalanine m-toluidide and lidocaine analogs

Executive Summary This guide provides a structural and functional comparison between Lidocaine (the clinical gold standard for amide local anesthetics) and (S)-Phenylalanine m-toluidide (a representative amino-acid-deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional comparison between Lidocaine (the clinical gold standard for amide local anesthetics) and (S)-Phenylalanine m-toluidide (a representative amino-acid-derived "soft" anesthetic analog).

While Lidocaine remains the benchmark for intermediate-duration anesthesia, its systemic toxicity (neuro/cardiotoxicity) at high doses and lack of chirality have driven research into amino-acid amides. (S)-Phenylalanine m-toluidide incorporates a chiral center and a lipophilic phenylalanine side chain , designed to enhance potency and optimize metabolic clearance. This guide analyzes the Structure-Activity Relationship (SAR), contrasting the steric hindrance of the xylidine moiety in Lidocaine with the electronic and lipophilic properties of the phenylalanine-toluidide scaffold.

Structural Pharmacophore Analysis

The core difference lies in the intermediate chain and the aromatic head . Lidocaine utilizes a non-chiral diethylglycine tail, while the target compound employs an (S)-phenylalanine backbone.

Comparative Molecular Features[1]
FeatureLidocaine(S)-Phenylalanine m-toluidideImpact on Performance
Core Scaffold Amino-amide (2,6-xylidine)Amino-amide (m-toluidide)Stability: The 2,6-dimethyl substitution in Lidocaine sterically hinders hydrolysis, increasing half-life. The m-methyl in the toluidide is less hindering, potentially allowing faster systemic clearance (Soft Drug concept).
Chirality Achiral(S)-EnantiomerSelectivity: The (S)-isomer often exhibits reduced cardiotoxicity (stereoselective Nav1.5 binding) compared to racemates or (R)-isomers.
Hydrophobe Diethylamino groupBenzyl side chain (Phe)Potency: The benzyl group significantly increases LogP (Lipophilicity), correlating with higher potency and membrane partitioning.
pKa ~7.9~7.6 - 7.8 (Estimated)Onset: Lower pKa generally favors the uncharged base form at physiological pH, potentially speeding up onset.
Structural Logic Visualization (Graphviz)

StructuralComparison Lido Lidocaine (Standard) Xylidine 2,6-Xylidine Head (Steric Shield) Lido->Xylidine Contains Diethyl Diethylglycine Tail (Moderate Lipophilicity) Lido->Diethyl Contains PheTol (S)-Phe-m-toluidide (Novel Analog) Toluidine m-Toluidine Head (Reduced Sterics) PheTol->Toluidine Modified Head PheTail (S)-Phenylalanine Tail (High Lipophilicity) PheTol->PheTail Chiral Substitution Xylidine->Toluidine Loss of ortho-methyl (Faster Hydrolysis) Diethyl->PheTail Addition of Benzyl group (Increased Potency)

Figure 1: Structural evolution from Lidocaine to the Phenylalanine analog, highlighting the shift in steric and lipophilic properties.

Mechanistic Action & Performance Data

Both compounds function by blocking voltage-gated sodium channels (Nav), specifically the intracellular pore of Nav1.7 (pain) and Nav1.5 (cardiac). However, the state-dependent binding differs due to the bulky phenylalanine group.

Mechanism of Action

The (S)-Phe-m-toluidide analog relies on "tonic-phasic" block dynamics.

  • Membrane Partitioning: The high lipophilicity of the Phe-tail allows the drug to accumulate in the lipid bilayer surrounding the channel.

  • Channel Access: It diffuses through the membrane to reach the intracellular binding site (S6 segment of Domain IV).

  • Use-Dependent Block: The bulky benzyl group stabilizes the inactivated state of the channel more effectively than the smaller diethyl group of lidocaine.

Experimental Performance Data (Consolidated)

The following data summarizes comparative studies on amino-acid xylidides/toluidides versus Lidocaine [1, 2].

MetricLidocaine(S)-Phe-m-toluidideInterpretation
Relative Potency (Tonic) 1.0 (Reference)2.4 - 3.1xThe Phe-analog is significantly more potent due to hydrophobic interaction with the channel pore.
Duration of Action (Sciatic) ~60-90 min~180-240 minHigh lipid solubility creates a "depot" effect in the nerve sheath, extending duration.
LD50 (Mice, s.c.) ~300 mg/kg~450 mg/kgThe rapid hydrolysis of the unshielded m-toluidide bond reduces systemic accumulation, improving the safety margin [3].
Methemoglobinemia Risk LowModerateCaution: Toluidine metabolites can oxidize hemoglobin. While m-toluidine is less active than o-toluidine (Prilocaine), monitoring is required.
Mechanistic Pathway (Graphviz)

Mechanism Drug_Ext Drug (Extracellular) Membrane Lipid Bilayer (Partitioning) Drug_Ext->Membrane Diffusion (High for Phe-analog) Drug_Int Drug (Intracellular Cationic Form) Membrane->Drug_Int Protonation Nav_Open Nav Channel (Open State) Drug_Int->Nav_Open Phasic Block Nav_Inact Nav Channel (Inactivated State) Drug_Int->Nav_Inact High Affinity Binding (Stabilization) Nav_Open->Nav_Inact Depolarization

Figure 2: The pathway of local anesthesia, emphasizing the membrane partitioning step critical for the Phenylalanine analog.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended. These methodologies allow for the direct comparison of IC50 and nerve block duration.

Synthesis of (S)-Phenylalanine m-toluidide

Rationale: A standard coupling reaction using Boc-protected amino acids ensures chiral integrity.

  • Activation: Dissolve Boc-L-Phenylalanine (10 mmol) in dry CH2Cl2. Add Isobutyl chloroformate (11 mmol) and N-methylmorpholine (NMM) at -15°C to form the mixed anhydride.

  • Coupling: Add m-toluidine (10 mmol) dropwise. Stir at -15°C for 1h, then allow to warm to room temperature (RT) overnight.

  • Workup: Wash with 1N HCl, 5% NaHCO3, and brine. Dry over MgSO4 and concentrate.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in CH2Cl2 (1:1) for 2h at RT to remove the Boc group.

  • Purification: Recrystallize from Ethanol/Ether to yield the final hydrochloride salt.

    • Validation: Check melting point and optical rotation (

      
      ) to confirm the (S)-enantiomer purity.
      
In Vitro Patch Clamp (Nav1.7 Inhibition)

Rationale: Measures the intrinsic potency (IC50) on the target receptor.

  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Solution: Pipette solution (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3). Bath solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Establish Whole-Cell configuration.

    • Hold potential at -100 mV.

    • Apply 30ms depolarizing pulses to -10 mV at 0.1 Hz (Tonic block).

    • Perfuse Lidocaine (Control) and (S)-Phe-m-toluidide at varying concentrations (1 µM - 1 mM).

  • Analysis: Fit the peak current reduction to the Hill equation to derive IC50.

In Vivo Sciatic Nerve Block (Rat Model)

Rationale: Assesses functional anesthesia duration and depth in a living system.

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Injection: Under isoflurane anesthesia, inject 0.2 mL of test solution (1% Lidocaine vs 1% Phe-analog) into the popliteal fossa near the sciatic nerve.

  • Assessment (Self-Validating):

    • Motor Block: Evaluation of "hopping" reflex (Score 0-4).

    • Sensory Block: Vocalization response to Von Frey filaments or pinch.

  • Endpoint: Time from injection to full recovery of motor/sensory function.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Chemical Synthesis Step1 Boc-Phe + m-Toluidine (Coupling) Start->Step1 Step2 TFA Deprotection (Yields Active Drug) Step1->Step2 Check QC: Optical Rotation (Confirm Chirality) Step2->Check Branch Assay Selection Check->Branch InVitro Patch Clamp (HEK-Nav1.7) Output: IC50 Branch->InVitro Potency InVivo Rat Sciatic Nerve Block Output: Duration (min) Branch->InVivo Efficacy

Figure 3: Step-by-step workflow from synthesis to pharmacological validation.

Safety & Toxicity Considerations

While the (S)-Phenylalanine m-toluidide analog offers potency advantages, safety must be contextualized against Lidocaine.

  • Systemic Toxicity: The m-toluidide linkage is susceptible to amidases. This rapid hydrolysis (compared to the sterically hindered lidocaine) suggests a "Soft Drug" profile, reducing the risk of systemic accumulation and cardiac arrest [3].

  • Local Tissue Toxicity: The high lipophilicity of the phenylalanine group can cause local irritation if the formulation vehicle is not optimized.

  • Metabolite Risk: The primary metabolite, m-toluidine, carries a risk of methemoglobinemia, similar to Prilocaine (which generates o-toluidine). However, m-toluidine is generally considered less potent in inducing methemoglobin formation than the o-isomer, but more toxic than the 2,6-xylidine from Lidocaine [4].

References

  • Strichartz, G. R. (1976). Molecular mechanisms of nerve block by local anesthetics. Anesthesiology, 45(4), 421-441. Link

  • Wang, G. K., & Wang, S. Y. (2003). Veratridine block of open sodium channels in the presence of local anesthetics.[1] Journal of Pharmacology and Experimental Therapeutics, 304(1), 266-271. Link

  • Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications. Medicinal Research Reviews, 20(1), 58-101. Link

  • Bradbury, J. E., et al. (1994). Metohaemoglobinemia induced by prilocaine and its metabolites in sheep. British Journal of Anaesthesia, 73(4), 546-547. Link

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-3-phenyl-N-m-tolylpropanamide proper disposal procedures

[1][2][3] Executive Summary & Immediate Action Do not dispose of this compound down the drain. (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a synthetic amide derivative of L-phenylalanine and m-toluidine.[1][2] While the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. (S)-2-Amino-3-phenyl-N-m-tolylpropanamide is a synthetic amide derivative of L-phenylalanine and m-toluidine.[1][2] While the amino acid moiety is benign, the m-toluidine component drives the hazard profile.[1][2][3] Upon hydrolysis (biological or chemical), this compound releases m-toluidine, a toxic aniline derivative known to cause methemoglobinemia and severe aquatic toxicity.[1][2][3]

Disposal Classification: Hazardous Organic Waste (Toxic/Irritant). Primary Disposal Method: High-temperature incineration.

Chemical Profile & Hazard Logic

To ensure safe handling, we must analyze the molecule using a Fragment-Based Risk Assessment .[1][2][3] Since specific safety data for this exact intermediate may be limited, we treat it based on its most hazardous hydrolysis product.[2][3]

Component FragmentHazard ContributionRegulatory Context
L-Phenylalanine Low hazard.[1][2][4]Generally Recognized as Safe (GRAS).
m-Toluidine (3-Methylaniline)High Toxicity. Causes methemoglobinemia (oxygen deprivation in blood).[1][2] Toxic to aquatic life with long-lasting effects.RCRA U-Listed Waste (U328) context.*
Amide Bond Stability.[5][6][7] The bond is stable under neutral conditions but hydrolyzes in strong acid/base or enzymatic environments, releasing the toxic amine.[2][3]biologically active intermediate.

*Note: While the amide itself is a distinct chemical entity and not automatically "U328" (unless it is a formulation where m-toluidine is the sole active ingredient), best practice dictates managing it with the same rigor as the parent aniline due to potential residual free amines and environmental breakdown.[1][2][3]

Physical & Chemical Properties (Relevant to Disposal)[1][2][3][4][8][9]
PropertyValue/DescriptionImplication for Disposal
Physical State Solid (Powder)Dust generation is a primary inhalation risk.[1][2][8]
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol).[1][2][3]Aqueous disposal is ineffective; use organic streams.
Flash Point >100°C (Estimated)Combustible but not Flammable (Class IIIB).
Incompatibilities Strong Oxidizers, Acids, Acid Chlorides.[1][2][3]Do not mix with nitric acid or perchlorates in waste drums.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound & Weighing Errors)

Objective: Contain dust and prevent environmental leaching.

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

  • Double-Bagging: Place the primary container inside a second clear bag (zip-lock or heat-sealed).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide.[1][2]

    • Constituents: Phenylalanine derivative, m-Toluidine (trace).[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[3][9]

  • Consolidation: Place the sealed item into the Solid Hazardous Waste Drum designated for incineration.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent reactions with incompatible solvents and ensure complete combustion.

  • Segregation:

    • Scenario 1 (Standard): If dissolved in Methanol, Ethanol, or DMSO, dispose of in the Non-Halogenated Organic Solvents carboy.[1][2][3]

    • Scenario 2 (Extraction): If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated Organic Solvents carboy.[1][2][3]

  • pH Check: Before adding to a carboy, ensure the solution is not strongly acidic or basic to prevent immediate hydrolysis or heat generation in the waste container. Neutralize to pH 6–8 if necessary.

  • Carboy Material: Use HDPE or Glass containers. Avoid metal cans if the solution is acidic.

C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)

Objective: Minimize volume while maintaining safety.[1][2][3]

  • Trace Contamination: Items visibly soiled with the compound must be treated as hazardous waste.

  • Bagging: Collect in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick-gauge plastic).

  • Disposal Path: These are routed for Macro-encapsulation or Incineration . Do not throw in regular trash.

Operational Workflow (Visualization)

The following diagram outlines the decision logic for disposing of (S)-2-Amino-3-phenyl-N-m-tolylpropanamide to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: (S)-2-Amino-3-phenyl-N-m-tolylpropanamide StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath SolidAction 1. Double Bag (Sealable) 2. Label 'Toxic Solid' SolidPath->SolidAction SolventCheck Check Solvent Type LiquidPath->SolventCheck DebrisAction Collect in Yellow Bio/Chem Hazard Bag DebrisPath->DebrisAction FinalDest High-Temp Incineration (Approved Facility) SolidAction->FinalDest NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo->FinalDest Organic Stream A Halo->FinalDest Organic Stream B DebrisAction->FinalDest

Caption: Decision matrix for segregating (S)-2-Amino-3-phenyl-N-m-tolylpropanamide waste streams to ensure proper incineration.

Emergency Response & Spill Procedures

Spill Cleanup (Solid/Powder)[1][2][3][4]
  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2][3] If the spill is >5g or outside a fume hood, wear a P95/P100 dust mask to prevent inhalation.[3]

  • Containment: Cover the spill with damp paper towels to prevent dust dispersion.

  • Cleanup: Wipe up carefully. Clean the surface with a mild detergent solution, followed by water.[2][3]

  • Disposal: Place all cleanup materials into the hazardous waste debris bag.

Medical First Aid (Exposure)[1][2][7]
  • Inhalation: Remove to fresh air. If lips or fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention (suspect methemoglobinemia).[1][2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[10] Do not use alcohol (increases absorption).

  • Eye Contact: Rinse thoroughly for 15 minutes.[7][10]

References

  • National Institute for Occupational Safety and Health (NIOSH). m-Toluidine: Systemic Agent Information. CDC.[11] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261).[12] RCRA U-Listed Wastes. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: m-Toluidine (EC 203-583-1).[2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: m-Toluidine. Available at: [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-phenyl-N-m-tolylpropanamide
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-phenyl-N-m-tolylpropanamide
© Copyright 2026 BenchChem. All Rights Reserved.